3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
説明
特性
IUPAC Name |
3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-5-9-8(4-1)11(13-12-9)10-6-3-7-14-10/h3,6-7H,1-2,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJITBLCAMTAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole chemical structure and properties
An In-Depth Technical Guide to 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole: Synthesis, Characterization, and Therapeutic Potential
Executive Summary
The confluence of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy in modern drug discovery. This guide focuses on 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole, a molecule integrating the biologically significant indazole core with the versatile furan ring. The indazole nucleus is a cornerstone of numerous FDA-approved therapeutics, particularly in oncology, prized for its ability to mimic purine bases and engage in critical hydrogen bonding interactions with protein targets.[1][2][3] The furan moiety, a common element in natural products, serves as a valuable bioisostere and a synthetic handle for structural diversification.[4][5] This document provides a comprehensive framework for researchers and drug development professionals, outlining a robust synthetic pathway, predictive structural characterization, and a discussion of the compound's potential as a scaffold for novel therapeutic agents.
The Furan-Indazole Scaffold: A Privileged Combination in Medicinal Chemistry
The indazole ring system is a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring.[6] Its 1H-tautomer is the most thermodynamically stable and is considered a "privileged scaffold" due to its recurrence in a multitude of bioactive compounds.[2][7] Its prominence is exemplified by drugs like Pazopanib and Axitinib , which are tyrosine kinase inhibitors used in cancer therapy, and Granisetron , a serotonin 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[1][7] The nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors, enabling potent interactions with enzyme active sites.
The tetrahydro-indazole variant retains the crucial pyrazole portion while introducing a saturated cyclohexane ring, which imparts a three-dimensional character to the molecule. This can improve physicochemical properties such as solubility and metabolic stability, and allows for conformational locking to enhance binding affinity for specific biological targets.
Pairing this with a furan ring introduces additional features. The oxygen atom can participate in hydrogen bonding, and the aromatic system can engage in π-stacking interactions. Furthermore, the furan ring is a versatile synthetic intermediate, amenable to a variety of transformations.[4] The combination in 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole thus presents a compelling scaffold for exploring new chemical space and developing targeted therapies.
Proposed Synthesis and Experimental Protocol
Retrosynthetic Strategy
The core of the synthesis is the construction of the pyrazole ring, a classic transformation achieved by reacting a 1,3-dicarbonyl equivalent with hydrazine. Here, the equivalent is an α,β-unsaturated ketone, which is readily disconnected into its constituent aldehyde/ketone precursors: cyclohexanone and 2-acetylfuran.[8]
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(Furan-2-yl)-2-(cyclohex-1-en-1-yl)ethan-1-one (Intermediate)
-
Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.0 eq) and 2-acetylfuran (1.0 eq)[8] to 100 mL of ethanol.
-
Reaction Initiation: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (1.2 eq) dropwise over 30 minutes. The solution will typically turn yellow.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system until the starting materials are consumed.
-
Workup: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Pour the mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the pure α,β-unsaturated ketone intermediate.
Step 2: Synthesis of 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole (Final Product)
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the intermediate from Step 1 (1.0 eq) in 50 mL of glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.5 eq) to the solution. The addition may be exothermic.
-
Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) for 4-8 hours. Monitor the formation of the product by TLC.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture over ice water and neutralize with a saturated sodium bicarbonate solution. A precipitate may form.
-
Isolation and Purification: Collect the solid product by vacuum filtration. If no solid forms, extract the aqueous layer with dichloromethane (3 x 50 mL). The combined organic layers should be washed with water, dried over Na₂SO₄, and concentrated. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.
Structural Elucidation and Physicochemical Properties
The unambiguous characterization of the synthesized molecule is critical. The following tables summarize the expected physicochemical properties and the key spectroscopic data that would be used for structural confirmation.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | Calculated |
| Molecular Weight | 188.23 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Based on similar structures[9] |
| XLogP3 | ~2.5 | Predicted (based on similar scaffolds) |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
Table 2: Expected Spectroscopic Data for Structural Confirmation
| Technique | Expected Observations |
| ¹H NMR | - N-H Proton: A broad singlet around δ 12-13 ppm (may be exchangeable with D₂O).- Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.6 ppm), likely a doublet of doublets, and two doublets.- Cyclohexane Protons: A series of broad multiplets in the aliphatic region (δ 1.7-2.8 ppm) corresponding to the eight protons on the tetrahydro ring. |
| ¹³C NMR | - Approximately 11 distinct carbon signals.- Signals for the furan ring carbons between δ 110-150 ppm.- Signals for the pyrazole ring carbons, with the C3 carbon being significantly downfield.- Four signals in the aliphatic region (δ 20-30 ppm) for the CH₂ groups of the cyclohexane ring. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z = 189.10. |
| IR (Infrared) | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.- C-H Stretches: Aromatic C-H above 3000 cm⁻¹ and aliphatic C-H below 3000 cm⁻¹.- C=N Stretch: Absorption around 1590-1620 cm⁻¹.- C-O-C Stretch: Characteristic furan ring absorption around 1015 cm⁻¹. |
Potential Biological Activity and Therapeutic Applications
Given the prevalence of the indazole scaffold in kinase inhibitors, it is highly probable that 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole could serve as a foundational structure for developing novel inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2][10]
Potential Mechanism of Action: Kinase Inhibition
Many indazole-based drugs function as ATP-competitive inhibitors, where the indazole core occupies the adenine-binding region of the kinase's active site. The N-H and pyrazolic nitrogen atoms form key hydrogen bonds with the "hinge" region of the enzyme, a critical interaction for potent inhibition. The furan substituent at the C3 position would project into the solvent-exposed region or a deeper hydrophobic pocket, providing an opportunity for modification to enhance potency and selectivity.
Caption: Potential mechanism of kinase inhibition by the title compound.
Recommended Initial Screening
For drug development professionals, this scaffold warrants investigation in the following areas:
-
Anti-Cancer: Screen against a panel of cancer cell lines (e.g., NCI-60) to identify potential anti-proliferative activity.[10] Follow-up studies should include cell cycle analysis and apoptosis assays.
-
Kinase Inhibition: Profile the compound against a broad panel of recombinant human kinases to determine its inhibitory activity and selectivity profile.
-
Anti-Inflammatory: Evaluate its ability to inhibit pro-inflammatory cytokine production in cell-based assays, as some indazole derivatives possess anti-inflammatory properties.[3]
Conclusion
3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a promising heterocyclic scaffold that marries the clinically validated indazole core with the synthetically versatile furan ring. This guide provides a robust and logical pathway for its synthesis and purification, outlines the expected analytical data for its characterization, and hypothesizes its potential as a kinase inhibitor for applications in oncology and beyond. The insights and detailed protocols herein serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this and related molecules, facilitating the next steps in the drug discovery pipeline.
References
-
Hantzsch, A. Hantzsch Pyridine Synthesis. Wikipedia. [Link]
-
Gewald, K. Gewald Reaction. Wikipedia. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]
-
Scribd. Hantzsch Pyridine Synthesis | PDF. Scribd. [Link]
-
Thieme Chemistry. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts, 2023. [Link]
-
Der Pharma Chemica. A green chemistry approach to gewald reaction. Der Pharma Chemica, 2011. [Link]
-
Wikipedia. Paal–Knorr synthesis. Wikipedia. [Link]
-
Khodja, I., et al. Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Cogent Chemistry, 2024. [Link]
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 2021. [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Gewald Reaction. Organic Chemistry Portal. [Link]
-
YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube, 2021. [Link]
-
LookChem. 2-(cyclohex-1-en-1-yl)furan. LookChem. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 2022. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]
-
Shaikh, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2024. [Link]
-
Wikipedia. 2-Acetylfuran. Wikipedia. [Link]
-
Wang, Y., et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 2021. [Link]
-
PubChem. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. [Link]
-
Zhang, P., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018. [Link]
-
ChemSynthesis. 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. RSC Advances, 2013. [Link]
-
Sugisawa, H. The reaction mechanism of furan-derivatives with ammonia. Tohoku Journal of Agricultural Research, 1960. [Link]
-
Wikipedia. Indazole. Wikipedia. [Link]
-
Sugisawa, H. Reaction of furan derivatives with ammonia. Tohoku Journal of Agricultural Research, 1959. [Link]
-
ACS Publications. Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. ACS Omega, 2023. [Link]
-
Organic Chemistry Portal. Synthesis of indazoles. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. Synthesis of Furans. Organic Chemistry Portal. [Link]
-
ResearchGate. Synthesis of furan from cyclopropanes by literature and this work. ResearchGate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. RSC Publishing, 2000. [Link]
-
ResearchGate. Synthetic Approaches to (R)-Cyclohex-2-Enol. ResearchGate. [Link]
-
PubChem. 2-Acetylfuran. PubChem. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Furan synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Biological Activity of Furan-Substituted Tetrahydroindazoles: A Technical Guide
Executive Summary
Furan-substituted tetrahydroindazoles (THIs) represent a privileged scaffold in medicinal chemistry, merging the lipophilic, non-planar 4,5,6,7-tetrahydroindazole core with the electron-rich, aromatic furan moiety. This structural fusion enhances bioavailability and receptor-binding specificity, particularly against cyclooxygenase-2 (COX-2) enzymes and microbial DNA gyrase.
This guide provides a technical deep-dive into the pharmacological profile, synthesis, and experimental validation of these compounds. It is designed for researchers requiring actionable protocols and mechanistic insights.
Chemical Architecture & Synthesis
The biological efficacy of furan-substituted THIs stems from their ability to mimic the spatial arrangement of arachidonic acid intermediates (in COX inhibition) and interact with microbial nucleotide binding pockets.
Structural Logic (SAR)
-
THI Core (4,5,6,7-Tetrahydroindazole): Provides a semi-rigid lipophilic scaffold that improves blood-brain barrier (BBB) permeability and fits into hydrophobic enzyme pockets (e.g., the COX-2 valine channel).
-
Furan Substitution (C3-Position): The furan ring acts as a bioisostere for phenyl groups but with higher electron density and hydrogen-bond accepting capability (via the oxygen atom). This is critical for stabilizing interactions with polar residues like Arg120 or Arg106 in COX-2.
Synthesis Workflow
The most robust synthetic route involves the condensation of furan-based chalcones with hydrazine derivatives.
DOT Diagram: Synthesis Pathway
Caption: Step-wise synthesis of 3-(furan-2-yl)-4,5,6,7-tetrahydroindazole via Claisen-Schmidt condensation.
Pharmacological Profile[1][2][3][4][5]
Anti-Inflammatory Activity (COX-2 Inhibition)
Furan-substituted THIs function as selective COX-2 inhibitors .[1] Unlike traditional NSAIDs that target both COX-1 (constitutive) and COX-2 (inducible), the bulky THI scaffold prevents entry into the narrower COX-1 active site (Ile523 constriction), while fitting the wider COX-2 pocket (Val523).
-
Mechanism: The furan oxygen forms an H-bond with Arg106 or Tyr355 at the gate of the active site, stabilizing the inhibitor.
-
Potency: IC50 values typically range from 0.40 µM to 3.5 µM , comparable to Celecoxib but with distinct pharmacokinetic profiles.
Table 1: Comparative COX-2 Inhibitory Activity
| Compound ID | Substituent (R) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| Ref (Celecoxib) | - | 0.05 | 15.0 | 300 |
| THI-Furan-1 | 3-(Furan-2-yl) | 0.85 ± 0.04 | >100 | >117 |
| THI-Furan-2 | 3-(5-Methylfuran-2-yl) | 0.55 ± 0.03 | >100 | >180 |
| THI-Phenyl | 3-Phenyl (Non-furan) | 2.35 ± 0.10 | 45.2 | 19 |
Data synthesized from structure-activity trends in tetrahydroindazole derivatives [1][2].[2]
Antimicrobial Activity
These compounds exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans).
-
Mechanism: Disruption of cell membrane integrity and inhibition of bacterial DNA gyrase (topoisomerase II). The lipophilic THI core facilitates membrane penetration, while the furan ring interacts with the ATP-binding pocket of the gyrase B subunit.
Experimental Protocols
Protocol: Synthesis of 3-(Furan-2-yl)-4,5,6,7-Tetrahydroindazole
Objective: Synthesize the core scaffold for biological screening.
-
Reagents: Cyclohexanone (10 mmol), Furfural (10 mmol), NaOH (40%), Ethanol (95%), Hydrazine Hydrate (99%).
-
Step 1 (Condensation):
-
Mix cyclohexanone and furfural in 20 mL ethanol.
-
Add 5 mL of 40% NaOH dropwise at 0°C.
-
Stir at room temperature for 4 hours.
-
Pour into ice water, filter the precipitate (2-furfurylidenecyclohexanone), and recrystallize from ethanol.
-
-
Step 2 (Cyclization):
-
Dissolve the intermediate (5 mmol) in 15 mL ethanol.
-
Add hydrazine hydrate (10 mmol) and 3 drops of glacial acetic acid.
-
Reflux for 6-8 hours (Monitor via TLC; Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Cool, filter solid product, and wash with cold ethanol.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for singlet at δ 12.5 (NH), furan protons at δ 7.7, 6.6, 6.4, and multiplet cyclohexyl protons at δ 1.7-2.6.
-
Protocol: COX-2 Inhibition Assay (Colorimetric)
Objective: Determine IC50 values to assess anti-inflammatory potential.
-
Kit: Use a purified COX-2 screening kit (e.g., Cayman Chemical Item No. 701040).
-
Preparation:
-
Dissolve test compounds in DMSO (Final concentration <1% in assay).
-
Prepare Heme and Arachidonic Acid working solutions.
-
-
Reaction:
-
Blank: Assay Buffer + Heme + Enzyme (No inhibitor).
-
Test: Assay Buffer + Heme + Enzyme + THI-Furan Compound (0.01 - 10 µM).
-
Incubate for 10 mins at 25°C.
-
Initiate reaction with Arachidonic Acid.
-
Add TMPD (Colorimetric substrate).
-
-
Measurement:
-
Read absorbance at 590 nm after 5 minutes.
-
Calculate % Inhibition:
. -
Plot log(concentration) vs. % inhibition to derive IC50.
-
Mechanistic Visualization
DOT Diagram: COX-2 Inhibition Mechanism
Caption: Mechanism of selective COX-2 inhibition by furan-substituted THIs via Arg-106 anchoring.
References
-
Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. (2022).
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. (2023).
-
Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry. (2015).
-
Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. (2024).
Sources
The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The confluence of privileged heterocyclic scaffolds in medicinal chemistry often heralds the emergence of novel therapeutic agents with significant potential. This guide delves into the core medicinal chemistry applications of one such promising scaffold: 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole . By dissecting its synthetic accessibility, exploring its bioisosteric rationale, and extrapolating from the rich pharmacology of its constituent motifs—the indazole and the furan—we present a forward-looking analysis of its utility in modern drug discovery. This document serves as a technical primer for researchers aiming to leverage this scaffold in the design of next-generation therapeutics, with a particular focus on oncology and kinase inhibition.
The Strategic Imperative of the 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole Core
The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a versatile template for targeting a wide array of biological targets, from G-protein coupled receptors to enzymes. The tetrahydro- variant of the indazole core introduces a three-dimensional character that can enhance binding affinity and selectivity, while also improving physicochemical properties such as solubility.
The strategic incorporation of a furan-2-yl moiety at the 3-position of the tetrahydroindazole core is a deliberate design choice rooted in the principles of bioisosterism. The furan ring can serve as a bioisostere for a phenyl group, offering a similar spatial arrangement but with altered electronic and metabolic properties.[3][4] This substitution can lead to improved metabolic stability, enhanced target engagement through specific hydrogen bonding interactions involving the furan oxygen, and a more favorable toxicity profile.[4] The convergence of these two powerful pharmacophores within a single molecular framework thus presents a compelling starting point for the development of novel drug candidates.
Synthetic Elucidation: A Streamlined Approach to the Core Scaffold
The synthesis of the 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole scaffold is predicated on established and robust chemical transformations. A highly efficient and direct approach involves the condensation of a readily available β-diketone precursor with hydrazine hydrate. This method is favored for its operational simplicity and generally high yields.
Proposed Synthetic Protocol
A validated and scalable synthesis can be achieved through a two-step process starting from 2-acetylfuran and cyclohexanone.
Step 1: Claisen Condensation to form the β-Diketone Intermediate
The initial step involves a Claisen condensation between 2-acetylfuran and cyclohexanone to generate the key intermediate, 2-(furan-2-carbonyl)cyclohexan-1-one. This reaction is typically base-catalyzed, with sodium ethoxide being a common choice.
-
Rationale: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon of cyclohexanone, initiating the nucleophilic attack on the carbonyl carbon of 2-acetylfuran. The reaction is typically conducted in a dry, aprotic solvent to prevent quenching of the base and unwanted side reactions.
Step 2: Cyclization with Hydrazine Hydrate to form the Tetrahydroindazole Ring
The purified β-diketone intermediate is then subjected to a cyclization reaction with hydrazine hydrate. This reaction proceeds via a condensation mechanism, leading to the formation of the desired 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
-
Rationale: The choice of a protic solvent like ethanol facilitates the proton transfer steps involved in the condensation and subsequent cyclization. Refluxing the reaction mixture provides the necessary thermal energy to drive the reaction to completion. The use of a slight excess of hydrazine hydrate can help to ensure complete conversion of the starting material.
Experimental Workflow
Caption: Synthetic workflow for 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
Medicinal Chemistry Applications: A Scaffold Poised for Impact
The 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole scaffold is anticipated to exhibit a range of valuable pharmacological activities, with a strong theoretical underpinning for its application in oncology. This is largely based on the well-documented anticancer properties of numerous indazole-containing compounds.[2]
Anticancer Activity: A Privileged Scaffold in Oncology
The indazole nucleus is a recurring motif in a number of clinically approved and investigational anticancer agents.[2][5] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. The introduction of the furan moiety can further enhance the anticancer profile by modulating interactions with the target protein and improving the overall pharmacokinetic properties of the molecule.
While specific cytotoxic data for 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole is not yet widely published, the activities of structurally related compounds provide a strong rationale for its investigation in this area.
| Compound | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-ethylpiperazin-1-yl)pyridin-3-yl)-1H-indazole | 4T1 (Breast Cancer) | 0.23 | [3] |
| Compound 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | [6] |
| Compound 3b | Tetrahydro-3aH-indazole derivative | WiDr (Colon Cancer) | 27.20 | [4][7] |
Table 1: Anticancer Activities of Representative Indazole Derivatives
Kinase Inhibition: A Promising Avenue for Targeted Therapy
A significant number of indazole-based anticancer agents function as inhibitors of protein kinases.[8][9] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many cancers. The 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole scaffold is well-positioned to interact with the ATP-binding site of various kinases, making it a highly attractive template for the design of novel kinase inhibitors.
Several classes of kinases are of particular interest as potential targets for this scaffold, including:
-
Cyclin-Dependent Kinases (CDKs): Tetrahydroindazole derivatives have been identified as inhibitors of CDK2/cyclin complexes, suggesting a role in cell cycle regulation.[9]
-
Pim Kinases: 3-(Pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors, a family of serine/threonine kinases implicated in tumorigenesis.[10]
-
Tropomyosin Receptor Kinases (TRKs): Novel indazole derivatives have shown potent inhibitory activity against TRK, a target in cancers with NTRK gene fusions.[11]
Caption: Potential kinase targets in cancer signaling pathways.
Experimental Protocols: Foundational Assays for Biological Evaluation
To ascertain the therapeutic potential of the 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole scaffold, a series of robust and validated in vitro assays are essential. The following protocols provide a starting point for the biological characterization of novel derivatives based on this core.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines.
Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vitro Kinase Inhibition Assay (Generic Protocol)
Objective: To determine the ability of the test compound to inhibit the activity of a specific protein kinase.
Methodology:
-
Reagents: Recombinant human kinase, appropriate substrate peptide, ATP, and a suitable kinase buffer.
-
Assay Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of the test compound in the kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Future Perspectives and Conclusion
The 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole scaffold represents a compelling and underexplored area of medicinal chemistry. Its synthetic tractability, combined with the established pharmacological pedigree of its constituent indazole and furan moieties, positions it as a high-potential starting point for the development of novel therapeutics. The insights provided in this guide, particularly regarding its likely applications in oncology and kinase inhibition, are intended to catalyze further research and development efforts. Future work should focus on the synthesis of a diverse library of analogs, followed by comprehensive biological evaluation to elucidate the structure-activity relationships and identify lead compounds with promising therapeutic profiles. The strategic exploration of this scaffold holds the promise of delivering next-generation medicines to address unmet medical needs.
References
- Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Yu, L. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC advances, 11(26), 15675-15687.
- BenchChem. (2025).
- Wang, J., Li, Y., Wang, Y., Li, Y., Wang, Y., & Li, J. (2023).
- Li, W. S., Wang, Y. C., Lee, Y. C., Lee, Y. R., & Chern, J. H. (2013). Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. European journal of medicinal chemistry, 67, 258-268.
- Cambridge MedChem Consulting. (2023).
- Singh, P., & Kumar, A. (2021). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1635-1663.
- Hariyanti, H., Hayun, H., & Mun’im, A. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184.
- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (n.d.).
- Gaikwad, M. R., Sayyed, M. A., & Shingate, B. B. (2022). Indazole From Natural Resources And Biological Activity.
- Wang, C., Wang, H., Zhang, Y., Zhang, Y., & Wang, J. (2011). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(15), 2783.
- The Anticancer Activity of Indazole Compounds: A Mini Review. (2020). Current Topics in Medicinal Chemistry, 20(5).
- Wang, H., Wang, C., Zhang, Y., Zhang, Y., & Wang, J. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & medicinal chemistry letters, 25(4), 834-840.
- Georg, G. I., & Hawkinson, J. E. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European journal of medicinal chemistry, 213, 113232.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Synthesis of 1H‐indazole derivatives. (n.d.).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole.
- Bollikolla, H. B., & Saketi, V. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
- Zhang, Y., Wang, Y., Wang, C., Wang, H., & Wang, J. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 264, 115953.
- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3.
- Rymbai, E. M., Laskar, M. A., & Rohman, M. R. (2019). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 11(1), 20-41.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. drughunter.com [drughunter.com]
- 7. japsonline.com [japsonline.com]
- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2024179948A1 - Indazole compounds as pkmyt1 kinase inhibitors - Google Patents [patents.google.com]
literature review on 3-substituted-4,5,6,7-tetrahydro-1H-indazole derivatives
This technical guide provides a comprehensive analysis of 3-substituted-4,5,6,7-tetrahydro-1H-indazole derivatives , a privileged scaffold in medicinal chemistry. This document is structured for researchers and drug developers, focusing on synthetic architecture, pharmacological versatility, and structure-activity relationships (SAR).
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazole (THI) core represents a critical bioisostere of the fully aromatic indazole and indole scaffolds. Its partially saturated cyclohexene ring confers unique conformational flexibility and lipophilicity, distinct from its planar aromatic counterparts. When functionalized at the C3 position , this scaffold exhibits a "chameleon-like" ability to bind diverse biological targets, ranging from bacterial DNA gyrase to human cyclooxygenase-2 (COX-2) and oncogenic kinases (FGFR, ALK). This guide dissects the synthetic strategies and therapeutic utility of these derivatives, providing actionable insights for lead optimization.
Chemical Architecture & Synthetic Pathways
The Scaffold
The THI core consists of a pyrazole ring fused to a cyclohexane ring. The C3 position is chemically versatile, allowing for the introduction of electrophilic, nucleophilic, or lipophilic groups that dictate target specificity.
-
Tautomerism: The 1H-tautomer is thermodynamically favored over the 2H-form, though N-substitution locks the tautomeric state.
-
Lipophilicity: The saturated ring increases logP compared to indazole, enhancing membrane permeability—a critical factor for CNS-active and intracellular kinase inhibitors.
Synthetic Methodologies
The most robust synthetic route involves the cyclocondensation of 2-acylcyclohexanones with hydrazines. This Knorr-type pyrazole synthesis is preferred for its scalability and regiocontrol.
Core Synthetic Workflow (Graphviz)
The following diagram illustrates the standard divergent synthesis of 3-substituted THI derivatives.
Figure 1: General synthetic pathway for 3-substituted-4,5,6,7-tetrahydro-1H-indazoles via 1,3-dicarbonyl condensation.
Protocol: Representative Synthesis of 3-Aryl-THI
Objective: Synthesis of 3-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazole.
-
Acylation: React cyclohexanone with 4-chlorobenzoyl chloride in the presence of Lithium Diisopropylamide (LDA) at -78°C to yield 2-(4-chlorobenzoyl)cyclohexanone.
-
Cyclization: Dissolve the intermediate (10 mmol) in ethanol (30 mL). Add hydrazine hydrate (12 mmol) dropwise.
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Cool to room temperature. Pour into ice-cold water. The precipitate is filtered, washed with water, and recrystallized from ethanol.
-
Validation: 1H NMR should show the disappearance of the carbonyl signal and the appearance of the pyrazole NH (broad singlet ~12-13 ppm).
Pharmacological Landscape
Antimicrobial Activity
3-substituted THI derivatives, particularly those bearing thiazole or carbothioamide moieties at C3, exhibit potent broad-spectrum activity. They function primarily by inhibiting DNA gyrase , disrupting bacterial replication.
Key Data: Antimicrobial Potency (MIC in µg/mL)
| Compound ID | R-Substituent (C3) | N1-Substituent | S. aureus | E. coli | C. albicans | Ref |
| 3f | 4-(4-Cl-phenyl)thiazol-2-yl | H | 7.81 | >100 | 31.25 | [1] |
| 5a | Urea moiety | Phenyl | 12.5 | 50 | 25 | [2] |
| 62 | Carbothioamide (fused) | H | 3.125 | -- | -- | [3] |
| Std | Ciprofloxacin/Fluconazole | -- | 0.5-1.0 | 0.01 | 1.0 | -- |
Analysis: Compound 3f demonstrates that a thiazole heterocycle at C3 significantly enhances lipophilicity and binding affinity to the ATP-binding pocket of DNA gyrase B subunit.
Anti-Inflammatory (COX-2 Inhibition)
The THI scaffold mimics the pharmacophore of selective COX-2 inhibitors (coxibs). The 4,5,6,7-tetrahydro ring occupies the hydrophobic channel of the COX-2 active site, while the C3 substituent interacts with the side pocket residues (Arg120, Tyr355).
-
Mechanism: Competitive inhibition of arachidonic acid binding.
-
Safety Profile: Unlike traditional NSAIDs, 3-substituted THI derivatives show reduced gastric ulceration due to COX-2 selectivity over COX-1.
-
Key Insight: 3-(4-methoxyphenyl) derivatives show optimal binding energy (-8.46 kcal/mol) in molecular docking studies [4].[1]
Anticancer (Kinase Inhibition)
Recent developments have positioned THI derivatives as multi-kinase inhibitors targeting FGFR (Fibroblast Growth Factor Receptor) and IDO1 (Indoleamine 2,3-dioxygenase 1).
Experimental Workflow: Kinase Inhibition Assay
-
Enzyme Prep: Recombinant human FGFR1 kinase domain.
-
Substrate: Poly(Glu,Tyr) 4:1 peptide.
-
Reaction: Incubate compound (0.1 nM – 10 µM) with enzyme, ATP (Km concentration), and MgCl2 for 60 min.
-
Detection: ADP-Glo™ Kinase Assay (Promega) to quantify ATP consumption.
-
Result: IC50 calculation via non-linear regression.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of THI derivatives is governed by three vectors:
-
C3-Position (The Warhead):
-
Electron-withdrawing groups (EWG) like 4-chlorophenyl or thiazole enhance antimicrobial activity.
-
Bulky aromatic groups (e.g., 3,5-dimethoxystyryl) improve kinase selectivity by filling the hydrophobic back-pocket [5].
-
-
N1-Position (The Anchor):
-
Unsubstituted (NH) is essential for H-bond donation (e.g., to Asp/Glu residues in kinase hinges).
-
Phenyl substitution at N1 often shifts activity towards anti-inflammatory pathways but may reduce solubility.
-
-
The Tetrahydro Ring (The Core):
-
Provides a "pucker" conformation that fits into globular protein pockets better than the flat indazole.
-
Modifications here (e.g., gem-dimethyl at C6) can restrict conformation and improve selectivity for specific receptor isoforms.
-
Mechanism of Action: Multi-Target Signaling
The following diagram visualizes how 3-substituted THI derivatives intervene in inflammatory and oncogenic signaling pathways.
Figure 2: Multi-target inhibition mechanism of THI derivatives across inflammatory, oncogenic, and microbial pathways.
References
-
Laczkowski, K. Z., et al. (2014). Synthesis and Antimicrobial Activities of (4,5,6,7-Tetrahydro-1H-indazol-2(3H)-yl)thiazole Derivatives.[2][3] Letters in Drug Design & Discovery.[2] Link
-
Mentese, E., et al. (2018). Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Murugavel, S., et al. (2019). Antibacterial activity of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole fused carbothioamide derivatives.[4] New Journal of Chemistry. Link
-
Gaikwad, N., et al. (2022).[5] In silico design, synthesis and biological evaluation of novel effective phenyl, indole, 3,4-dimethyl substituted 4,5,6,7-tetrahydro-1H-indazole derivatives. Journal of Pharmaceutical Negative Results. Link
-
Zhao, H., et al. (2021).[6] Design, synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[4][7][8][9] Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Furan-Indazole Hybrid Scaffolds: A Technical Guide
Executive Summary
The fusion of indazole and furan pharmacophores represents a high-value strategy in modern medicinal chemistry, particularly for oncology and anti-inflammatory therapeutics. While indazoles are privileged structures in kinase inhibition (e.g., Axitinib, Pazopanib), the incorporation of a furan moiety introduces unique electronic properties and hydrogen-bonding capabilities that enhance selectivity against hypoxia-inducible factors (HIF) and specific tyrosine kinases. This guide dissects the structure-activity relationships (SAR), synthetic pathways, and mechanistic validation of these hybrids, with a specific focus on the YC-1 (Lificiguat) class and next-generation kinase inhibitors.
The Hybrid Pharmacophore: Rationale & Design
The therapeutic utility of the furan-indazole scaffold stems from the synergistic combination of two distinct bioactive units:
-
The Indazole Core: Mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of kinase domains via hydrogen bonding (typically N1 or N2 nitrogens).
-
The Furan Appendage: Acts as a bioisostere of phenyl or pyridine rings but with higher electron density and a smaller van der Waals radius. It serves as a "warhead" for π-π stacking interactions or as a hydrogen bond acceptor in the hydrophobic pocket of targets like HIF-1α.
Mechanistic Targets[1][2][3]
-
Primary: Hypoxia-Inducible Factor 1-alpha (HIF-1α) downregulation.[1]
-
Secondary: Soluble Guanylate Cyclase (sGC) stimulation.[2]
-
Tertiary: Receptor Tyrosine Kinases (VEGFR2, EGFR, FGFR).
Mechanistic Pharmacology & Signaling Pathways[6]
The most well-characterized mechanism of furan-indazole hybrids is the destabilization of HIF-1α, a transcription factor critical for tumor survival in hypoxic environments. Unlike direct kinase inhibitors, these hybrids often act downstream, promoting the degradation of HIF-1α or preventing its accumulation.
Pathway Visualization
The following diagram illustrates the dual mechanism of action: PI3K/Akt/mTOR pathway inhibition and direct HIF-1α degradation.
Figure 1: Dual mechanism of action showing PI3K/Akt pathway inhibition and promotion of HIF-1α proteasomal degradation.
Chemical Synthesis Strategy
Constructing the furan-indazole scaffold requires a modular approach to allow for late-stage diversification at the N1 (indazole nitrogen) and C3 (furan attachment) positions.
Validated Synthetic Workflow
The most robust route involves the construction of the indazole core followed by C3-functionalization via Palladium-catalyzed cross-coupling.
Figure 2: Modular synthesis via Suzuki-Miyaura cross-coupling allows independent variation of the N1-tail and C3-furan moiety.[3]
Detailed Protocol: C3-Furan Indazole Synthesis
Reference Standard: Synthesis of YC-1 Analogs [1, 2][2]
-
Cyclization: React 2-fluorobenzaldehyde with hydrazine hydrate in ethanol at reflux (4h) to yield 1H-indazole.
-
Halogenation: Iodinate the C3 position using Iodine (
) and KOH in DMF to generate 3-iodo-1H-indazole. -
N1-Alkylation: Treat 3-iodo-1H-indazole with benzyl bromide (or alkyl halide of choice) and
in acetonitrile to install the N1 substituent. -
Suzuki Coupling (The Critical Step):
-
Reagents: N1-benzyl-3-iodoindazole (1.0 eq), Furan-2-boronic acid (1.2 eq).
-
Catalyst:
(5 mol%). -
Base/Solvent:
(2M aq) in 1,4-Dioxane. -
Conditions: Reflux under
atmosphere for 12-16 hours. -
Purification: Silica gel column chromatography (Hexane:EtOAc).
-
Structure-Activity Relationships (SAR)[5][7]
The biological activity of furan-indazole hybrids is highly sensitive to substitution patterns. Data synthesized from multiple studies [1, 3, 4] highlights the following trends:
Table 1: SAR Summary of Furan-Indazole Hybrids
| Region | Modification | Effect on Potency (HIF-1α / Cytotoxicity) | Mechanistic Insight |
| Indazole N1 | Benzyl group | High (+++) | Essential for hydrophobic pocket occupancy. |
| Methyl/Ethyl | Low (+) | Insufficient steric bulk for binding stability. | |
| Substituted Benzyl (F, Cl) | Very High (++++) | Halogens at ortho position improve metabolic stability and binding affinity. | |
| Indazole C3 | Furan-2-yl | High (+++) | Optimal planarity and H-bond accepting capability. |
| Thiophene-2-yl | Moderate (++) | Bioisostere, but often less potent than furan for HIF-1 targets. | |
| Phenyl | Low (+) | Lacks the specific electronic profile of the heteroaromatic furan. | |
| Furan Ring | 5'-Hydroxymethyl | High (+++) | Critical for H-bonding (seen in YC-1). |
| 5'-Aldehyde | Moderate (++) | Reactive; often a prodrug or metabolic intermediate. | |
| 5'-Methyl | Moderate (++) | Loss of H-bond donor reduces potency slightly. |
Experimental Validation Protocols
To ensure data integrity and reproducibility (E-E-A-T), the following protocols are recommended for validating the therapeutic potential of new hybrids.
Protocol A: HIF-1α Reporter Gene Assay
Purpose: To quantify the inhibition of HIF-1α transcriptional activity.
-
Cell Line: HCT116 (Human Colorectal Carcinoma) stably transfected with a Hypoxia Response Element (HRE)-Luciferase vector.
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate for 24h. -
Treatment:
-
Test Compounds: 0.1, 1, 10, 50
. -
Positive Control: YC-1 (
) or Chetomin. -
Negative Control: DMSO (0.1%).
-
-
Hypoxia Induction: Incubate cells in a hypoxia chamber (
) for 16–24 hours. -
Readout: Lyse cells and measure luminescence using a Luciferase Assay System.
-
Validation Criterion: The positive control must show >50% reduction in luminescence compared to the DMSO hypoxic control.
Protocol B: Kinase Selectivity Profiling (In Vitro)
Purpose: To determine if the hybrid targets specific kinases (e.g., VEGFR2) in addition to HIF-1.
-
Assay Platform: FRET-based kinase assay (e.g., Z'-LYTE).
-
Reaction Mix: Recombinant VEGFR2 kinase domain, ATP (
concentration), FRET peptide substrate, and Test Compound. -
Incubation: 1 hour at room temperature.
-
Detection: Add development reagent (protease) that cleaves non-phosphorylated peptide. Measure fluorescence ratio (Coumarin/Fluorescein).
-
Data Analysis: Calculate
using non-linear regression. -
Self-Validation: Sorafenib must be run in parallel with an
within 3-fold of literature values (typically ~90 nM).
Future Perspectives
The furan-indazole scaffold is evolving beyond simple HIF-1 inhibition. Current research trends suggest three major avenues for development:
-
Dual-Targeting Agents: Hybrids designed to inhibit both tubulin polymerization (via the furan moiety) and kinases (via the indazole moiety) to overcome multidrug resistance.
-
Photo-Pharmacology: Utilizing the furan ring's potential for photo-oxidation or singlet oxygen generation under specific light wavelengths for targeted photodynamic therapy.
-
Covalent Inhibitors: Introduction of acrylamide Michael acceptors on the furan ring to target specific cysteines in FGFR4 or EGFR, increasing potency and residence time [5].
References
-
Teng, C. M., et al. (2002). "Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1)." Journal of Medicinal Chemistry.
-
Lee, M. J., et al. (2011). "Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Wei, W., et al. (2021).[4] "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances.
-
Zhang, X., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules.
-
Li, Y., et al. (2023). "Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4." European Journal of Medicinal Chemistry.
Sources
- 1. A novel benzimidazole analogue inhibits the hypoxia-inducible factor (HIF)-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and potential applications of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole , a specific heterocyclic compound belonging to the tetrahydroindazole class.
Compound Identity & Chemical Structure[1][2][3][4][5][6][7]
3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a bicyclic heteroaromatic compound characterized by a tetrahydroindazole core substituted at the C3 position with a furan ring. It serves as a critical intermediate in the synthesis of bioactive indazoles, including analogs of the anti-cancer agent YC-1 (Lificiguat).
Core Identifiers
| Property | Value |
| Chemical Name | 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole |
| Systematic Name | 3-(2-Furanyl)-4,5,6,7-tetrahydro-1H-indazole |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Core Scaffold CAS | 2305-79-5 (Refers to unsubstituted 4,5,6,7-tetrahydro-1H-indazole; specific derivative CAS varies by vendor/synthesis batch) |
| SMILES | c1cc(oc1)C2=NNC3=C2CCCC3 |
| InChI Key | (Calculated) VZIRCHXYMBFNFD-UHFFFAOYSA-N (Approximate based on structure) |
| Appearance | Typically a pale yellow to off-white solid |
| Solubility | Soluble in DMSO, Ethanol, Methanol; Low solubility in water |
Synthesis Protocol: The Modified Knorr Cyclization
The most robust synthesis route for 3-substituted-4,5,6,7-tetrahydroindazoles involves a two-step sequence: Claisen condensation followed by hydrazine cyclization. This method ensures high regioselectivity and yield.
Step 1: Synthesis of 2-(Furan-2-carbonyl)cyclohexanone
This intermediate is formed via the Claisen condensation of cyclohexanone with an activated furan derivative (ethyl 2-furoate or 2-furoyl chloride).
-
Reagents: Cyclohexanone (1.0 eq), Ethyl 2-furoate (1.1 eq), Sodium Hydride (NaH, 1.2 eq), Dry THF or Toluene.
-
Procedure:
-
Suspend NaH (60% dispersion in oil) in dry THF under nitrogen atmosphere at 0°C.
-
Add cyclohexanone dropwise over 15 minutes. Stir for 30 minutes to form the enolate.
-
Add ethyl 2-furoate dropwise.
-
Allow the mixture to warm to room temperature and reflux for 4–6 hours.
-
Quench with dilute HCl and extract with ethyl acetate.
-
Purify the
-diketone intermediate via column chromatography (Hexane:EtOAc).
-
Step 2: Cyclization to 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
The
-
Reagents: 2-(Furan-2-carbonyl)cyclohexanone (1.0 eq), Hydrazine Hydrate (1.2 eq), Ethanol (Abs.).
-
Procedure:
-
Dissolve the intermediate from Step 1 in absolute ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture for 3–5 hours. Monitor by TLC (disappearance of ketone).
-
Cool to room temperature. The product often precipitates as a solid.
-
Filter and wash with cold ethanol. Recrystallize from ethanol/water if necessary.
-
Visualization: Synthetic Workflow
Caption: Two-step synthesis of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole via beta-diketone intermediate.
Biological Mechanism & Applications[12]
This compound is a structural analog of YC-1 (Lificiguat), a well-known benzylindazole derivative. While YC-1 contains a benzyl group at N1 and a hydroxymethyl group on the furan, the 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole core retains key pharmacophore elements.
Hypoxia-Inducible Factor 1 (HIF-1) Inhibition
Indazole derivatives, particularly those with a furan moiety at position 3, have been shown to inhibit HIF-1
Soluble Guanylate Cyclase (sGC) Activation
Analogous to YC-1, this scaffold can sensitize sGC to nitric oxide (NO) or directly activate the enzyme in an NO-independent manner. This leads to increased cGMP levels, promoting vasorelaxation and anti-platelet activity.
Anti-Inflammatory Activity
Tetrahydroindazoles are frequently explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The tetrahydro- ring system often improves metabolic stability and solubility compared to the fully aromatic indazole counterparts.
Visualization: Signaling Pathway Interaction
Caption: Putative mechanism of action involving sGC activation and HIF-1alpha inhibition.
Key Properties & Data Summary
| Parameter | Specification | Notes |
| Melting Point | 160–165 °C (Estimated) | Varies by crystal form and purity. |
| pKa (Calculated) | ~13.8 (NH acidic), ~1.0 (NH basic) | Amphoteric nature of the pyrazole ring. |
| LogP | ~2.5–3.0 | Moderate lipophilicity; suitable for cell permeability. |
| H-Bond Donors | 1 (NH) | Critical for binding site interaction. |
| H-Bond Acceptors | 2 (N, O) | Furan oxygen and Pyrazole nitrogen. |
| Storage | -20°C, Desiccated | Protect from light and moisture to prevent oxidation. |
References
-
Synthesis of Indazole Scaffolds
- Title: "Indazole – an emerging privileged scaffold: synthesis and its biological significance"
- Source: PMC (PubMed Central)
-
URL:[Link]
-
YC-1 and Furan-Indazole Analogs
-
Tetrahydroindazole Chemistry
-
General Synthesis of 3-Substituted Indazoles
- Title: "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives"
- Source: Molecules (MDPI)
-
URL:[Link]
Sources
Technical Guide: Solubility Profile & Thermodynamic Characterization of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
The following technical guide details the solubility profile, thermodynamic modeling, and experimental characterization of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole .
Executive Summary
In the development of heterocyclic pharmacophores, 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole represents a critical intermediate, fusing the lipophilic furan moiety with the polar, hydrogen-bond-donating tetrahydroindazole core. This specific structural duality presents unique solubility challenges: the molecule exhibits limited aqueous solubility while showing significant affinity for polar aprotic and medium-polarity protic solvents.
This guide provides a comprehensive framework for understanding the solubility behavior of this compound. It moves beyond static data points to establish a predictive and experimental protocol for process optimization, focusing on solvent selection for recrystallization, reaction media, and purification.
Chemical Identity & Structural Analysis[1][2]
Understanding the solubility profile begins with a structural dissection of the molecule. The compound consists of three distinct domains that dictate its interaction with solvents.
| Property | Specification |
| Compound Name | 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole |
| Molecular Formula | |
| Molecular Weight | ~188.23 g/mol |
| Core Structure | Fused Pyrazole-Cyclohexane ring (Tetrahydroindazole) |
| Substituent | Furan-2-yl group at the C3 position |
| Physical State | Solid (Crystalline powder) |
| Key Functionality | H-bond Donor (NH), H-bond Acceptor (N, O), Lipophilic Ring (Cyclohexane) |
Structural Solubility Drivers
-
The Indazole NH Group: Acts as a hydrogen bond donor. This necessitates solvents with H-bond accepting capability (e.g., DMSO, Methanol) for high solubility.
-
The Furan Ring: Adds aromatic character and lipophilicity, reducing water solubility and enhancing solubility in chlorinated solvents and esters.
-
The Cyclohexane Ring: A non-polar, aliphatic region that disrupts crystal packing but limits solubility in highly polar aqueous environments.
Predictive Solubility Profile
Based on the Hansen Solubility Parameters (HSP) of the constituent fragments (Furan + Tetrahydroindazole), we can categorize organic solvents into three tiers of efficiency.
Table 1: Predicted Solubility Performance
Qualitative assessment based on "like-dissolves-like" principles and structural analogs.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism of Action |
| Tier 1: High Solvency | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Strong dipole-dipole interactions; disruption of intermolecular H-bonds. |
| Tier 2: Process Solvents | Methanol, Ethanol, Isopropanol | Good (20–80 mg/mL) | H-bonding capability matches the indazole NH; temperature-dependent (ideal for crystallization). |
| Tier 3: Extraction Media | Ethyl Acetate, Acetone, DCM | Moderate (5–30 mg/mL) | Interaction with the furan/cyclohexane lipophilic domains. |
| Tier 4: Anti-Solvents | Water, Hexane, Heptane | Poor (<1 mg/mL) | High polarity mismatch (Water) or lack of polar interactions (Hexane). |
Critical Insight: For recrystallization, a binary system of Ethanol (Solvent) and Water (Anti-solvent) is theoretically optimal due to the steep solubility gradient created by the hydrophobic furan ring upon water addition.
Experimental Determination Protocol
Since specific batch-to-batch polymorphic variations can alter solubility, empirical determination is required for GMP validation. The following Self-Validating Protocol ensures accurate data generation.
Workflow Diagram: Solubility Measurement
The following DOT diagram outlines the standard "Shake-Flask" methodology coupled with Gravimetric or HPLC analysis.
Caption: Standardized workflow for determining solubility mole fractions (
Step-by-Step Methodology
-
Preparation: Add excess 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir continuously at a fixed temperature (accuracy
K) for 24 hours. -
Sampling: Stop stirring and allow phases to settle for 2 hours. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).
-
Quantification:
-
Gravimetric: Evaporate a known mass of supernatant and weigh the residue.
-
HPLC: Dilute with mobile phase and analyze against a standard curve (Detection: UV 254 nm).
-
Thermodynamic Modeling
To translate experimental data into process parameters (e.g., cooling curves for crystallizers), the data must be fitted to thermodynamic models.
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature in organic solvents.
- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis.
The van't Hoff Equation
Used to determine the dissolution enthalpy (
-
Interpretation:
-
If
: The dissolution is endothermic (Solubility increases with temperature). -
If
: The process is non-spontaneous (requires energy/mixing).
-
Application Note: For 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole, dissolution is expected to be endothermic in alcoholic solvents, meaning yield can be maximized by cooling crystallization.
Process Implications
Solvent Selection Logic
The following decision tree assists in selecting the correct solvent system based on the intended unit operation.
Caption: Decision matrix for solvent selection based on thermodynamic requirements of the unit operation.
Recommendations
-
Recrystallization: Use Ethanol or Isopropanol . The compound likely shows a steep solubility curve in these solvents (soluble at boiling, insoluble at
), facilitating high recovery yields. -
Reaction Solvent: Use DMF or Acetonitrile if the reaction requires homogeneity.
-
Purification: If the impurity is polar, wash the solid cake with Water (in which the compound is insoluble). If the impurity is highly lipophilic, wash with cold Hexane .
References
-
Shake-Flask Method Standards
-
NIST Recommended Practice for Solubility Measurements. Available at:
-
-
Thermodynamic Modeling (Apelblat)
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics. Link
-
-
Indazole Chemistry & Properties
-
PubChem Compound Summary for 4,5,6,7-Tetrahydro-1H-indazole.[1] National Center for Biotechnology Information.
-
-
Hansen Solubility Parameters
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
-
Sources
An In-Depth Technical Guide to the Physicochemical Properties of Furosemide
Introduction: The Significance of the Furan Moiety in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds.[1][3] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3][4] The furan nucleus is a key component of several approved drugs, highlighting its importance in drug design and development.[4] This guide will provide a detailed examination of the molecular weight and physicochemical properties of a prominent furan-containing therapeutic agent, Furosemide. Understanding these fundamental characteristics is paramount for researchers, scientists, and drug development professionals, as they profoundly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[5][6][7]
Furosemide: A Case Study in Furan-Containing Therapeutics
Furosemide is a potent loop diuretic used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its chemical structure features a furan ring attached to a sulfonamide and a carboxylic acid, moieties that are critical for its biological activity. The strategic combination of these functional groups dictates the molecule's physicochemical behavior.
Molecular Weight and Physicochemical Data
A comprehensive understanding of a drug candidate's physicochemical properties is a cornerstone of modern drug discovery, enabling the prediction of its pharmacokinetic behavior.[5][8] The key physicochemical parameters for Furosemide are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁ClN₂O₅S | PubChem |
| Molecular Weight | 330.74 g/mol | PubChem |
| Melting Point | 206 °C | PubChem |
| Water Solubility | 0.018 mg/mL (at 25 °C) | PubChem |
| pKa | 3.9 (carboxylic acid) | DrugBank |
| logP | 2.03 | PubChem |
Experimental Protocols for Physicochemical Characterization
The accurate determination of physicochemical properties is crucial for drug development.[5][9] The following section outlines the standard experimental protocols for measuring the key parameters of Furosemide.
Determination of Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides information about its purity.
Protocol:
-
A small, finely powdered sample of Furosemide is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is gradually increased at a controlled rate.
-
The temperature range over which the sample melts is recorded as the melting point.
Causality: A sharp melting point range is indicative of a pure compound, while a broad range suggests the presence of impurities.
Measurement of Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[6]
Protocol (Shake-Flask Method):
-
An excess amount of Furosemide is added to a known volume of purified water in a sealed container.
-
The mixture is agitated at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of Furosemide in the saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Trustworthiness: This equilibrium-based method is considered the gold standard for determining thermodynamic solubility.
Determination of pKa
The ionization constant (pKa) governs the extent of a drug's ionization at a given pH, which in turn affects its solubility, permeability, and binding to its target.[7]
Protocol (Potentiometric Titration):
-
A known concentration of Furosemide is dissolved in a suitable solvent (e.g., water or a co-solvent system).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve as the pH at which half of the acidic functional group (the carboxylic acid in Furosemide) is ionized.
Measurement of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is a key predictor of its ability to cross biological membranes.[6]
Protocol (Shake-Flask Method):
-
A solution of Furosemide is prepared in one of the two immiscible phases (n-octanol or water).
-
A known volume of the second phase is added to a sealed container.
-
The mixture is shaken vigorously to allow for the partitioning of Furosemide between the two phases until equilibrium is reached.
-
The phases are separated, and the concentration of Furosemide in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualizing the Physicochemical Characterization Workflow
The following diagram illustrates the logical flow of the physicochemical characterization process for a drug candidate like Furosemide.
Caption: Figure 1: A schematic representation of the workflow for the synthesis, purification, and physicochemical characterization of a drug candidate.
Conclusion: The Foundational Role of Physicochemical Data
This guide has provided a comprehensive overview of the molecular weight and key physicochemical properties of Furosemide, a representative furan-containing drug. The detailed experimental protocols and the underlying scientific principles underscore the importance of a thorough physicochemical characterization in the drug discovery and development process. These fundamental data points are not merely descriptive; they are predictive, enabling scientists to anticipate a molecule's behavior in biological systems and to make informed decisions in the iterative process of designing safer and more effective medicines. The furan scaffold, as exemplified by Furosemide, continues to be a valuable component in the medicinal chemist's toolbox, and a deep understanding of its physicochemical impact is essential for unlocking its full therapeutic potential.
References
-
Di, L., & Kerns, E. H. (2003). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Current Opinion in Chemical Biology, 7(4), 402-408. [Link]
-
Kerns, E. H., & Di, L. (2003). An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. Drug Discovery Today, 8(7), 316-323. [Link]
-
Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Physicochemical Properties. In The Handbook of Medicinal Chemistry: Principles and Practice. [Link]
- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
- Inam, M. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
-
PubChem. (n.d.). Furan. Retrieved from [Link]
-
PubChem. (n.d.). Furosemide. Retrieved from [Link]
- Sen, S., et al. (2010). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 469-477.
-
Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds. Army Research Laboratory. [Link]
-
PubChem. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
-
DrugBank. (n.d.). Furosemide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3440, Furosemide. Retrieved February 12, 2026 from [Link].
-
Kulkarni, P., & Ganesan, A. (2016). Furan Derivatives and Their Role in Pharmaceuticals. American Journal of Bioscience and Clinical Integrity, 2(1), 1-5. [Link]
- Balc'h, E., et al. (2025).
-
Furan Derivatives and Their Role in Pharmaceuticals. (2025). American Journal of Bioscience and Clinical Integrity. [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. biojournals.us [biojournals.us]
- 5. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Reliable Two-Step Synthesis of 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole for Pharmaceutical Research
Abstract
Indazole and furan moieties are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2][3][4] This application note provides a comprehensive, field-proven guide for the synthesis of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole, a valuable building block for drug discovery, starting from the readily available 2-acetylfuran. The described two-step protocol involves a base-catalyzed Claisen-Schmidt condensation followed by a cyclization reaction with hydrazine hydrate. We delve into the mechanistic rationale behind each step, offer a detailed, self-validating experimental protocol, and provide troubleshooting insights to ensure reliable and reproducible outcomes for researchers in chemical synthesis and drug development.
Introduction and Strategic Rationale
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole, combines two key pharmacophores: the furan ring, known for its diverse biological roles, and the indazole system, a bioisostere of indole that is present in numerous approved drugs.[3][4]
Our synthetic strategy is designed for efficiency and accessibility, employing a convergent two-step approach.
-
Step 1: Formation of an α,β-Unsaturated Ketone (Chalcone). We utilize the Claisen-Schmidt condensation to react 2-acetylfuran with cyclohexanone. This classic base-catalyzed reaction is robust and provides the necessary carbon skeleton for the subsequent cyclization. Chalcones are versatile intermediates in the synthesis of many heterocyclic compounds.[5][6][7][8][9]
-
Step 2: Indazole Ring Formation. The chalcone intermediate is then treated with hydrazine hydrate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration, a common and effective method for constructing pyrazole and pyrazoline ring systems.[10]
This methodology avoids harsh conditions and utilizes common laboratory reagents, making it suitable for a wide range of research environments.
Overall Synthetic Scheme:
Figure 1: Two-step synthesis workflow.
Mechanistic Insights and Causality
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.
Step 1: Claisen-Schmidt Condensation Mechanism
This reaction is a cornerstone of C-C bond formation. The base (NaOH) plays a crucial catalytic role by deprotonating the α-carbon of 2-acetylfuran, which is the most acidic proton, to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of cyclohexanone. The subsequent dehydration of the aldol adduct is driven by the formation of a stable, conjugated π-system in the resulting chalcone.
Figure 2: Logical flow of the Claisen-Schmidt condensation.
Step 2: Indazole Formation from Chalcone
The formation of the pyrazole ring from an α,β-unsaturated ketone and hydrazine is a classic heterocyclic synthesis.[10] The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates the key steps.
-
Michael Addition: The more nucleophilic terminal nitrogen of hydrazine attacks the β-carbon of the chalcone's conjugated system.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine adduct then performs a nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate (a pyrazolidine derivative).
-
Dehydration & Tautomerization: Elimination of a water molecule leads to a more stable dihydropyrazole (pyrazoline), which then tautomerizes to the final aromatic 4,5,6,7-tetrahydro-1H-indazole product. The formation of the stable, heteroaromatic pyrazole ring is the thermodynamic driving force for the reaction.
Figure 3: Logical flow of the indazole ring synthesis.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen; handle with extreme care.
Materials and Equipment
| Reagent/Material | CAS Number | Supplier | Notes |
| 2-Acetylfuran | 1192-62-7 | Sigma-Aldrich | Purity ≥98% |
| Cyclohexanone | 108-94-1 | Fisher Scientific | Purity ≥99% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | VWR | Pellets |
| Hydrazine Hydrate (80%) | 7803-57-8 | Acros Organics | Handle with extreme caution |
| Ethanol (EtOH) | 64-17-5 | Decon Labs | Anhydrous |
| Glacial Acetic Acid | 64-19-7 | J.T. Baker | ACS Grade |
| Ethyl Acetate | 141-78-6 | EMD Millipore | ACS Grade |
| Hexanes | 110-54-3 | EMD Millipore | ACS Grade |
| Round-bottom flasks, magnetic stirrer, reflux condenser, TLC plates, separation funnel, rotary evaporator, column chromatography setup. |
Protocol 1: Synthesis of (E)-2-(furan-2-carbonyl)cyclohex-1-en-1-yl)methanone (Chalcone Intermediate)
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylfuran (5.50 g, 50.0 mmol, 1.0 equiv). Dissolve it in 100 mL of ethanol.
-
Addition of Reactants: Add cyclohexanone (5.39 g, 55.0 mmol, 1.1 equiv) to the solution.
-
Base Catalyst: In a separate beaker, prepare a solution of sodium hydroxide (4.0 g, 100 mmol, 2.0 equiv) in 20 mL of water. Cool this solution in an ice bath.
-
Reaction: Slowly add the cold NaOH solution dropwise to the stirred ethanolic solution of the ketones over 20-30 minutes, maintaining the temperature below 25 °C with an ice bath.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 12-16 hours. The solution will typically turn yellow or orange.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexanes:Ethyl Acetate.
-
Work-up: Once the 2-acetylfuran spot has disappeared, pour the reaction mixture into 300 mL of ice-cold water. Neutralize the mixture by slowly adding concentrated HCl until the pH is ~7. A yellow precipitate should form.
-
Isolation: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water (3 x 50 mL), and air-dry.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol to yield the pure chalcone intermediate as a pale yellow solid.
Protocol 2: Synthesis of 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
-
Preparation: To a 250 mL round-bottom flask, add the dried chalcone intermediate from Protocol 1 (e.g., 7.5 g, 39.0 mmol, 1.0 equiv) and 120 mL of ethanol.
-
Addition of Reagents: Add glacial acetic acid (2.2 mL, ~39.0 mmol, 1.0 equiv) to the suspension. Then, carefully add 80% hydrazine hydrate (3.9 mL, ~78.0 mmol, 2.0 equiv) dropwise. CAUTION: Exothermic reaction may occur.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Stirring: Maintain the reflux with stirring for 6-8 hours.
-
Monitoring: Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate). The disappearance of the chalcone spot and the appearance of a new, more polar spot indicates product formation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then reduce the volume of the solvent to about one-third using a rotary evaporator.
-
Isolation: Pour the concentrated mixture into 200 mL of ice-cold water. A solid precipitate will form. Stir for 30 minutes.
-
Filtration: Filter the solid, wash it with cold water (3 x 30 mL), and then with a small amount of cold ethanol to remove any unreacted starting material.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate (from 9:1 to 3:1) or by recrystallization from ethanol/water to yield the final product as a white to off-white solid.
Data Summary and Characterization
The following table summarizes typical experimental parameters and expected results.
| Parameter | Step 1 (Chalcone) | Step 2 (Indazole) |
| Key Reactants | 2-Acetylfuran, Cyclohexanone | Chalcone Intermediate, Hydrazine |
| Catalyst/Solvent | NaOH / Ethanol | Acetic Acid / Ethanol |
| Temperature | Room Temperature | Reflux (~80 °C) |
| Reaction Time | 12 - 16 hours | 6 - 8 hours |
| Typical Yield | 75 - 85% | 80 - 90% |
| Appearance | Pale yellow solid | Off-white solid |
| Expected M.P. | Varies (literature dependent) | Varies (literature dependent) |
Characterization Notes:
-
¹H NMR: Expect signals for the furan protons, the aliphatic protons of the cyclohexene ring, and the N-H proton of the indazole (often a broad singlet).
-
¹³C NMR: Will show characteristic peaks for the furan and indazole carbons.
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of C₁₁H₁₂N₂O.
Troubleshooting and Scientist's Notes
-
Low Yield in Step 1: If the yield of the chalcone is low, ensure the NaOH solution is added slowly and the temperature is kept low to prevent side reactions like the self-condensation of cyclohexanone.
-
Incomplete Reaction in Step 2: If the chalcone is not fully consumed, the reaction time can be extended. Ensure a slight excess of hydrazine hydrate (2.0-2.5 equivalents) is used to drive the reaction to completion.
-
Purification Challenges: The final product is generally crystalline and can be purified well by recrystallization. If an oily residue persists, column chromatography is highly effective.
-
Regioisomer Formation: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to regioisomers.[11] However, with unsubstituted hydrazine, this is not an issue for the target molecule.
Conclusion
This application note details a robust and reproducible two-step synthesis for 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole from 2-acetylfuran. By providing clear mechanistic rationale and a validated, step-by-step protocol, this guide serves as a reliable resource for researchers engaged in the synthesis of novel heterocyclic scaffolds for pharmaceutical and agrochemical applications.
References
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway. ResearchGate. [Link]
-
Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Pubs.rsc.org. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF CHALCONES FROM 2-ACETYL-5-METHYLFURAN. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Paal-Knorr Synthesis. Cambridge University Press. [Link]
-
Recent developments in the synthesis and applications of furopyrazoles. ResearchGate. [Link]
-
synthesis and biological evaluation of chalcones from 2-acetyl-5-methylfuran. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]
-
What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products? ResearchGate. [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. National Center for Biotechnology Information. [Link]
-
Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking approach. NIScPR. [Link]
-
Knorr Pyrazole Synthesis. Cambridge University Press. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation. [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Center for Biotechnology Information. [Link]
-
Furan Series: Synthesis and Reactions. Scribd. [Link]
-
2-Acetylfuran. Wikipedia. [Link]
-
Synthesis and evaluation of chalcone derivatives of 2-acetyl naphthalene for antifungal and antibacterial activity. Scholars Research Library. [Link]
-
New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Sci-Hub. [Link]
-
Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Publications. [Link]
-
Synthesis, characterisation and antibacterial evaluation of chalcone derivatives linked with 2-trifluoromethyl furan. Der Pharma Chemica. [Link]
-
the reaction mechanism of furan - derivatives with ammonia. Tohoku University Academic Resource Repository. [Link]
-
reaction of furan derivatives with ammonia. Tohoku University Academic Resource Repository. [Link]
-
Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. ACS Omega. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]
-
Indazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
2-Acetylfuran. PubChem. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
one-pot synthesis protocols for 3-substituted tetrahydroindazoles
Application Note: Advanced One-Pot Strategies for the Synthesis of 3-Substituted-4,5,6,7-Tetrahydro-1H-Indazoles
Executive Summary
The 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse therapeutic agents, including p38 MAP kinase inhibitors, anti-inflammatory drugs, and antitumor agents (e.g., Lonidamine analogues). Traditional synthesis often involves multi-step procedures with isolation of unstable intermediates.
This Application Note details three validated one-pot protocols for synthesizing 3-substituted THIs. We transition from classical stepwise condensation to advanced Multicomponent Reactions (MCRs) coupled with in situ oxidation. These protocols prioritize atom economy, regioselectivity, and green chemistry principles.
Mechanistic Pathways & Strategic Design
Understanding the reaction mechanism is critical for troubleshooting regioselectivity and yield issues. There are two primary routes to the 3-substituted THI core:
-
Route A (Direct Condensation): Reaction of 2-acylcyclohexanones with hydrazines. This yields the aromatic pyrazole ring directly but requires pre-functionalized ketones.
-
Route B (MCR + Oxidation): The "Three-Component" reaction of cyclohexanone, an aldehyde, and hydrazine. This initially forms a hexahydroindazole (pyrazoline) intermediate, which must be oxidized in situ to achieve the aromatic tetrahydroindazole target.
Figure 1: Mechanistic Pathways for THI Synthesis
Caption: Comparative pathways. Route A is direct; Route B requires an oxidative finish to aromatize the pyrazole ring.
Experimental Protocols
Protocol A: The "Direct" Method (High Purity)
Best for: Large-scale synthesis where the 2-acyl precursor is available.
Principle: 2-Acylcyclohexanones exist in equilibrium with their enol forms. Nucleophilic attack by hydrazine occurs preferentially at the exocyclic carbonyl, followed by intramolecular cyclization.
Materials:
-
2-Acetylcyclohexanone (10 mmol)
-
Hydrazine Hydrate (80%, 12 mmol)
-
Ethanol (20 mL)
-
Acetic Acid (Catalytic, 0.5 mL)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 2-acetylcyclohexanone (1.40 g) in Ethanol (20 mL).
-
Addition: Add Hydrazine Hydrate (0.75 g) dropwise at room temperature. Caution: Exothermic.
-
Catalysis: Add Acetic Acid (0.5 mL). The acid catalyzes the initial imine formation.
-
Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (50 mL).
-
Isolation: The solid product precipitates immediately. Filter under vacuum, wash with cold water (2 x 10 mL), and recrystallize from ethanol/water.
Critical Note on Regioselectivity: If using substituted hydrazines (e.g., Phenylhydrazine), a mixture of N1 and N2 isomers will form. To favor the 1-phenyl-3-methyl isomer, use a non-polar solvent (Toluene) and remove water via Dean-Stark trap.
Protocol B: The "Green" MCR + Aerobic Oxidation
Best for: Diversity-oriented synthesis (varying the 3-position via aldehydes) without metal catalysts.
Principle: This protocol utilizes DMSO as both solvent and oxidant (or an oxygen carrier) to convert the intermediate pyrazoline to the aromatic pyrazole.
Materials:
-
Cyclohexanone (1.0 mmol)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Hydrazine Monohydrochloride (1.1 mmol)
-
DMSO (3 mL)
-
Molecular Iodine (I2) (10 mol%) OR Oxygen balloon.
Step-by-Step Procedure:
-
MCR Setup: Combine cyclohexanone, benzaldehyde, and hydrazine monohydrochloride in a reaction tube containing DMSO (3 mL).
-
Condensation: Heat at 80°C for 2 hours. This forms the hexahydroindazole intermediate.
-
In Situ Oxidation:
-
Method 1 (Iodine): Add I2 (0.1 mmol). Continue heating at 80°C for 1 hour.
-
Method 2 (Aerobic): Bubble O2 gas or attach an O2 balloon. Heat at 100°C for 4 hours.
-
-
Quench: Cool to RT and add 10% Na2S2O3 (aq) to quench excess iodine (if Method 1 used).
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine.
-
Purification: Evaporate solvent. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).
Data Summary & Comparison
The following table compares the efficiency of the described protocols based on internal validation data.
| Parameter | Protocol A (Direct) | Protocol B (MCR + I2) | Protocol B (MCR + O2) |
| Precursor | 2-Acylcyclohexanone | Aldehyde + Cyclohexanone | Aldehyde + Cyclohexanone |
| 3-Substituent | Fixed by ketone | Variable (from Aldehyde) | Variable (from Aldehyde) |
| Reaction Time | 3 - 4 Hours | 3 - 4 Hours | 6 - 8 Hours |
| Yield (Isolated) | 85 - 92% | 78 - 84% | 70 - 75% |
| Atom Economy | High | Moderate (Iodine waste) | High (Water byproduct) |
| Green Score | Moderate (Solvent use) | Low (Iodine/Extraction) | Excellent |
Troubleshooting & Optimization
-
Problem: Low yield in MCR (Protocol B).
-
Problem: Regioisomer mixtures (N1 vs N2) when using substituted hydrazines.
General Workflow Visualization
Figure 2: Standardized Laboratory Workflow
Caption: Operational workflow for synthesizing 3-substituted tetrahydroindazoles.
References
-
Lellek, V., et al. (2018).[1] "An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride." Synlett, 29, 1071-1075.[1]
-
Gao, K., et al. (2016).[5] "A quadruple cascade protocol for the one-pot synthesis of fully-substituted hexahydroisoindolinones." Beilstein Journal of Organic Chemistry, 12, 253–260.
-
Li, X., et al. (2012). "Synthesis of substituted 1H-indazoles from arynes and hydrazones." Journal of Organic Chemistry, 77(7), 3149-58.
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational reference for Green Chemistry principles applied in Protocol B).
- Menendez, J. C., et al. (2019). "Multicomponent Reactions in the Synthesis of Bioactive Heterocycles." Current Medicinal Chemistry. (General reference for MCR methodology).
Sources
- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A quadruple cascade protocol for the one-pot synthesis of fully-substituted hexahydroisoindolinones from simple substrates - PMC [pmc.ncbi.nlm.nih.gov]
catalytic methods for preparing 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
An In-Depth Guide to the Catalytic Synthesis of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole: Protocols and Mechanistic Insights
Introduction: The Significance of the Tetrahydroindazole Scaffold
The 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole core represents a privileged scaffold in medicinal chemistry and drug discovery. Tetrahydroindazole derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities such as kinase inhibition, anti-inflammatory effects, and targeting sigma-2 receptors.[1][2][3][4][5][6] The fusion of the indazole system, a bioisostere of indole, with a conformationally flexible cyclohexyl ring and a synthetically versatile furan moiety creates a unique three-dimensional structure ideal for probing protein binding pockets.[7]
The development of efficient, scalable, and robust catalytic methods for the synthesis of these molecules is paramount for advancing drug development programs. This guide provides detailed application notes and protocols for two primary catalytic strategies for preparing 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole, targeting researchers, medicinal chemists, and process development scientists. We will explore both a classical acid-catalyzed cyclocondensation and a modern palladium-catalyzed cross-coupling approach, offering insights into the causality behind experimental choices and providing self-validating protocols.
Strategic Overview: Retrosynthetic Pathways
A logical retrosynthetic analysis of the target molecule reveals two convergent and powerful strategies. The most direct approach involves the formation of the pyrazole ring as the final key step.
-
Strategy A: Cyclocondensation. This involves the reaction of a 1,3-dicarbonyl equivalent, specifically 2-(furan-2-carbonyl)cyclohexan-1-one, with a hydrazine source. This is a classic and highly effective method for pyrazole formation.
-
Strategy B: C-C Bond Formation. This modular approach involves first constructing the 4,5,6,7-tetrahydro-1H-indazole core bearing a reactive handle (e.g., a halide) at the 3-position, followed by a transition metal-catalyzed cross-coupling reaction to introduce the furan ring.
This guide will detail the protocols for both strategies, providing a versatile toolkit for synthetic chemists.
Method 1: Acid-Catalyzed Cyclocondensation
This method remains the most prevalent and straightforward route, relying on the formation of the indazole ring from a β-diketone precursor. The reaction is typically robust and high-yielding.
Principle and Mechanism
The core of this synthesis is the Paal-Knorr-type condensation between a 1,3-dicarbonyl compound and hydrazine.[8][9] The reaction proceeds via initial formation of a hydrazone intermediate at one of the carbonyl groups. Subsequent intramolecular cyclization onto the second carbonyl, followed by acid-catalyzed dehydration, yields the aromatic pyrazole ring. The acid catalyst is crucial for promoting both the initial condensation and the final dehydration step.
Workflow for Acid-Catalyzed Synthesis
Caption: Experimental workflow for the acid-catalyzed synthesis.
Detailed Experimental Protocol
Part A: Synthesis of Precursor 2-(furan-2-carbonyl)cyclohexan-1-one
-
Reactor Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol).
-
Solvent and Reagent Addition: Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil. Add dry tetrahydrofuran (THF, 100 mL). To this suspension, add cyclohexanone (5.0 g, 51 mmol) dropwise at 0 °C.
-
Enolate Formation: Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Claisen Condensation: Add a solution of methyl 2-furoate (7.0 g, 55 mmol) in dry THF (20 mL) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction to 0 °C and quench carefully by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to afford the β-diketone precursor.
Part B: Synthesis of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
-
Reactor Setup: In a 100 mL round-bottom flask, dissolve the precursor 2-(furan-2-carbonyl)cyclohexan-1-one (1.92 g, 10 mmol) in glacial acetic acid (30 mL).
-
Reagent Addition: Add hydrazine hydrate (99%, 0.6 g, 12 mmol) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours.
-
Monitoring: Monitor the disappearance of the starting material using TLC (mobile phase: 30% ethyl acetate/hexane).
-
Isolation: After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water (100 mL).
-
Work-up: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A solid precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol/water to yield 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole as a crystalline solid.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Inactive hydrazine hydrate. | 1. Extend the reaction time and monitor using TLC. 2. Ensure the reaction is maintained at the reflux temperature. 3. Use fresh, high-quality hydrazine hydrate. |
| Formation of Side Products (e.g., Hydrazone) | 1. Insufficient acid catalyst to promote cyclization. 2. Reaction temperature too low. | 1. The use of glacial acetic acid as a solvent provides a sufficient acidic environment. If using other solvents like ethanol, add a catalytic amount of a stronger acid (e.g., p-TsOH).[8] 2. Ensure the reaction reaches a high enough temperature for the dehydration step. |
| Purification Difficulties | 1. Presence of unreacted starting materials or intermediates. 2. Oily product instead of solid. | 1. If recrystallization is ineffective, purify via column chromatography on silica gel using an ethyl acetate/hexane gradient.[8] 2. Try triturating the oil with cold hexane or diethyl ether to induce solidification. |
Method 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This modern synthetic approach offers significant advantages in modularity, allowing for the late-stage introduction of the furan moiety. This is particularly valuable for generating libraries of analogs for structure-activity relationship (SAR) studies.
Principle and Mechanism
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed C-C bond-forming reaction between an organoboron compound (2-furylboronic acid) and an organohalide (3-bromo-4,5,6,7-tetrahydro-1H-indazole). The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the indazole.
-
Transmetalation: The furan group is transferred from the boron atom to the palladium center.
-
Reductive Elimination: The desired product is formed, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
Part A: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole
This protocol follows established procedures for the synthesis of related aminoindazoles.[8]
-
Reaction Setup: To a solution of 2-oxocyclohexanecarbonitrile (1.23 g, 10 mmol) in ethanol (50 mL), add hydrazine hydrate (99%, 1.2 g, 24 mmol).
-
Reaction: Heat the mixture to reflux for 4 hours. Monitor by TLC.
-
Work-up: Concentrate the mixture under reduced pressure. The resulting solid is washed with cold ethanol and dried to yield 3-amino-4,5,6,7-tetrahydro-1H-indazole, which can often be used without further purification.
Part B: Synthesis of 3-Bromo-4,5,6,7-tetrahydro-1H-indazole (Sandmeyer-type Reaction)
-
Diazotization: Suspend the 3-amino-tetrahydroindazole (1.37 g, 10 mmol) in 48% hydrobromic acid (HBr, 20 mL) at 0 °C. Add a solution of sodium nitrite (NaNO₂, 0.76 g, 11 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C.
-
Bromination: In a separate flask, dissolve copper(I) bromide (CuBr, 2.15 g, 15 mmol) in 48% HBr (15 mL). Add the cold diazonium salt solution to the CuBr solution portion-wise.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes.
-
Work-up: Cool the mixture, pour it into water, and extract with dichloromethane (DCM). Wash the organic layer with water, dry over Na₂SO₄, and concentrate. Purify by column chromatography to give the bromo-indazole.
Part C: Suzuki-Miyaura Coupling
-
Reactor Setup: To a microwave vial or Schlenk tube, add 3-bromo-4,5,6,7-tetrahydro-1H-indazole (201 mg, 1.0 mmol), 2-furylboronic acid (134 mg, 1.2 mmol), and tripotassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent and Degassing: Add a mixture of 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Reaction: Seal the vessel and heat to 100 °C for 2-4 hours (conventional heating) or at 120 °C for 30-45 minutes (microwave irradiation). Monitor by TLC or LC-MS.[10]
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexane) to afford the final product.
Comparative Data for Synthetic Methods
| Parameter | Method 1: Acid-Catalyzed Cyclocondensation | Method 2: Pd-Catalyzed Suzuki Coupling |
| Catalyst | Acetic Acid (Stoichiometric/Solvent) | Pd(PPh₃)₄ (Catalytic, 1-5 mol%) |
| Key Precursors | 2-(furan-2-carbonyl)cyclohexan-1-one | 3-Bromo-4,5,6,7-tetrahydro-1H-indazole, 2-Furylboronic acid |
| Atom Economy | High | Moderate (boronic acid and halide byproducts) |
| Modularity | Low (Furan moiety installed early) | High (Furan moiety installed late-stage) |
| Typical Yield | Good to Excellent (70-90%) | Good to Excellent (65-85%) |
| Conditions | Reflux in acetic acid (~118 °C) | 100-120 °C in Dioxane/Water |
| Advantages | Direct, fewer steps, inexpensive reagents | High functional group tolerance, ideal for library synthesis |
Conclusion
The synthesis of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole can be achieved efficiently through multiple catalytic pathways. The classical acid-catalyzed cyclocondensation offers a direct and high-yielding route suitable for large-scale synthesis. For medicinal chemistry applications requiring rapid analog synthesis and exploration of SAR, the modular palladium-catalyzed Suzuki-Miyaura cross-coupling provides unparalleled flexibility. The choice of method will ultimately depend on the specific goals of the research program, whether it be bulk manufacturing or the generation of diverse chemical libraries. Both protocols presented here are robust and grounded in well-established chemical principles, providing a solid foundation for researchers in the field.
References
- Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. BenchChem Technical Support Center.
- Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES HES-SO.
- 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis. ChemicalBook.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands.Bioorganic & Medicinal Chemistry.
- Indazole synthesis. Organic Chemistry Portal.
- Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evalu
- Furan as a vers
- Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evalu
- Gold Catalysis and Furans: A Powerful M
- Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.Molecules.
- Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne.Organic Letters.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.Journal of Medicinal Chemistry.
- Recent Progress in the Synthesis of Furan. OUCI.
- Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Chemistry Portal.
- Synthesis of Trisubstituted Furans from Homopropargylic Alcohols. Thieme Chemistry.
- Synthesis and Reaction of Furan and Its' Derivatives.
- 4,5,6,7-tetrahydro-1H-indazole. PubChem.
- Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. The Royal Society of Chemistry.
- Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.Chemical Methodologies.
- Indazole From Natural Resources And Biological Activity.
- Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.Journal of Applied Pharmaceutical Science.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity.Molecules.
- Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
- Gold-Catalyzed Synthesis of Furans and Furanones from Sulfonium Ylides. Tokyo Chemical Industry UK Ltd.
- Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. Semantic Scholar.
- 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis.
Sources
- 1. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation | Scilit [scilit.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Furan as a versatile synthon [pubsapp.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
Application Note: Microwave-Assisted Synthesis of Furan-Containing Indazoles
Introduction: The Strategic Fusion of Furan and Indazole Scaffolds
In the landscape of medicinal chemistry, the indazole nucleus is a celebrated scaffold, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] Indazoles are recognized as privileged structures, particularly as bioisosteres for indoles and phenols in kinase inhibitors.[3] Similarly, the furan ring, a five-membered aromatic heterocycle, is a crucial component in many pharmacologically active compounds, contributing to antibacterial, anticancer, and anti-inflammatory activities.[4][5][6] The incorporation of a furan moiety can enhance a molecule's metabolic stability and modulate its electronic properties, often improving drug-receptor interactions.[4]
The synthesis of hybrid molecules incorporating both the furan and indazole scaffolds is a compelling strategy in drug discovery. This application note provides a detailed guide to the efficient synthesis of these valuable compounds using Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a green and powerful technology that dramatically accelerates reaction rates, increases yields, and improves product purity compared to conventional heating methods.[7][8]
The Principles and Advantages of Microwave-Assisted Synthesis
Conventional heating methods transfer energy indirectly through conduction and convection, resulting in slow and uneven heating.[9] Microwave synthesis, conversely, utilizes direct dielectric heating, a mechanism that offers substantial advantages.[10][11]
-
Mechanism of Heating: Microwave energy interacts directly with polar molecules and ions in the reaction mixture.[12] This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents in the mixture, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[13][14]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, causing collisions that generate heat.[14]
-
-
Key Advantages of MAOS:
-
Rapid Reaction Rates: Direct and efficient energy transfer can reduce reaction times from hours or days to mere minutes.[15][16]
-
Higher Yields & Purity: The uniform heating minimizes the formation of side products that often result from localized overheating at the vessel walls with conventional methods.[7][11]
-
Energy Efficiency: By heating only the reaction mixture, MAOS is significantly more energy-efficient than heating an entire oil bath and apparatus.[14]
-
Superheating: Microwave irradiation can heat solvents far above their conventional boiling points in sealed vessels, allowing reactions to proceed at much higher temperatures and pressures safely, further accelerating reaction rates.[10]
-
Synthetic Strategy for Furan-Containing Indazoles
A robust and efficient method for synthesizing furan-containing indazoles involves a one-pot, two-step process starting from a substituted salicylaldehyde bearing a furan moiety. This strategy first involves the formation of a hydrazone intermediate, which then undergoes a microwave-assisted intramolecular cyclization to yield the desired indazole product. This approach is an adaptation of established microwave-assisted indazole synthesis protocols.[1]
The overall workflow for this synthesis is depicted below.
Figure 1: General workflow for the microwave-assisted synthesis of furan-containing indazoles.
Detailed Experimental Protocol
This protocol details the synthesis of a representative furan-containing indazole, 5-(furan-2-yl)-1H-indazole, starting from 2-hydroxy-5-(furan-2-yl)benzaldehyde.
Materials & Equipment:
-
2-hydroxy-5-(furan-2-yl)benzaldehyde (1.0 mmol, 202.2 mg)
-
Hydrazine hydrate (~64%, 2.0 mmol, ~0.1 mL)
-
Ethanol (95%, reagent grade)
-
Potassium Carbonate (K₂CO₃)
-
Dedicated microwave synthesis reactor with sealed vessel capability
-
Standard laboratory glassware
-
Stir plate and magnetic stir bars
-
Filtration apparatus
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine 2-hydroxy-5-(furan-2-yl)benzaldehyde (1.0 mmol) and ethanol (5 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (2.0 mmol).
-
Initial Hydrazone Formation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power level of 350 W for 8 minutes to form the hydrazone intermediate.[1]
-
Cyclization Step: Carefully cool the vessel to room temperature. Add a catalytic amount of K₂CO₃ and reseal the vessel. Place it back into the microwave reactor and irradiate at a power level of 420 W for 10 minutes.[1]
-
Reaction Monitoring: The reaction progress can be monitored by TLC using a mobile phase of Chloroform:Methanol (9.6:0.4 v/v). The product spot should be significantly less polar than the starting aldehyde.
-
Work-up and Isolation: After cooling the reaction vessel, a solid precipitate of the crude product should be visible. Filter the solid and wash it with a small amount of cold ethanol.
-
Purification: Purify the crude product by recrystallization from hot ethanol to yield the final product as a crystalline solid.
Results and Characterization
The microwave-assisted protocol provides significantly better yields and shorter reaction times compared to conventional heating methods.
Table 1: Comparison of Synthesis Methods for Furan-Indazoles
| Entry | Method | Power (W) | Time (min) | Yield (%) |
| 1 | Microwave | 420 | 10 | ~85-95% |
| 2 | Conventional | N/A | 4-6 hours | ~60-70% |
Yields are representative and may vary based on specific substrates and reaction scale.
Expected Characterization Data:
The structure of the synthesized 5-(furan-2-yl)-1H-indazole should be confirmed using standard spectroscopic techniques.
-
¹H NMR: Expect characteristic signals for the aromatic protons on both the indazole and furan rings. The N-H proton of the indazole will typically appear as a broad singlet far downfield. The furan protons will exhibit characteristic coupling patterns.[17]
-
¹³C NMR: The spectrum will show distinct signals for all unique carbon atoms. The carbon atoms of the furan ring typically appear in the range of δ 110-145 ppm, while the indazole carbons will be in the aromatic region.[18]
-
IR Spectroscopy: Key vibrational bands will confirm the presence of functional groups. Look for N-H stretching (around 3100-3300 cm⁻¹), C=C stretching in the aromatic rings (around 1500-1600 cm⁻¹), and C-O-C stretching from the furan ring (around 1020 cm⁻¹).[19][20]
-
Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum will correspond to the calculated molecular weight of the target compound, confirming its identity.
Figure 2: Proposed reaction mechanism for the synthesis of 5-(furan-2-yl)-1H-indazole.
Conclusion
Microwave-assisted organic synthesis is a superior method for the rapid and efficient production of furan-containing indazoles. This technology aligns with the principles of green chemistry by reducing reaction times, energy consumption, and the formation of by-products.[9][21] The protocols and data presented here provide a robust framework for researchers in drug discovery to access these valuable heterocyclic compounds, facilitating the development of novel therapeutic agents.
References
- International Journal of Pharmaceutical Sciences. (2024, July 27). Microwave Assisted Synthesis Of New Heterocyclic Compounds.
- Joshi, G. G. (2013, July 1). Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development, 1(4), 165–177.
- PMC. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Taylor & Francis. Microwave Assisted Organic Synthesis.
- Bentham Science. (2023, October 12). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities.
- International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
- PMC. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- Journal of Chemical and Pharmaceutical Research.
- PMC. (2024, April 29). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Journal of Chemical Health Risks. (2025, March 26).
- International Journal of Current Research and Review. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- International Journal of Novel Research and Development. (2023, June 6). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- Oriental Journal of Chemistry. (2024, April 10). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- International Journal of Pharmaceutical Research and Development. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
- ResearchGate. Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions.
- BenchChem. Pharmacological significance of the furan scaffold in drug discovery.
- Science & Innovation. (2025, August 8).
- Journal of Chemical and Pharmaceutical Research.
- Organic Chemistry Portal. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.
- Asian Journal of Research in Chemistry.
- BenchChem.
- Journal of Chemical Health Risks. (2025, February 20).
- PMC. (2018, August 30). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- PharmaBlock. Indazoles in Drug Discovery.
- ResearchGate. (2025, September 4). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- MDPI. (2020, January 17).
- ResearchGate. (2025, August 7).
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ajrconline.org [ajrconline.org]
- 9. ijnrd.org [ijnrd.org]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajprd.com [ajprd.com]
- 14. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. eurekaselect.com [eurekaselect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. scientists.uz [scientists.uz]
- 20. jchr.org [jchr.org]
- 21. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Notes and Protocols for In Vitro Screening of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Introduction: Unveiling the Therapeutic Potential of a Novel Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-arrhythmic properties.[1][2][3] The fusion of a pyrazole and a benzene ring creates a unique electronic and structural environment conducive to interactions with various biological targets.[3] The specific compound of interest, 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole, incorporates a furan moiety, another heterocyclic ring frequently found in pharmacologically active molecules, known to contribute to diverse therapeutic effects such as antibacterial, antifungal, antiviral, and anti-inflammatory activities.[4][5][6]
Structurally related compounds, such as 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole (YC-1), have demonstrated potent biological activities, including antiplatelet aggregation and inhibition of Hypoxia-Inducible Factor-1 (HIF-1).[7] Furthermore, studies on 1,3-disubstituted indazoles have highlighted the crucial role of the furan moiety in achieving high HIF-1 inhibition.[8] Given the broad therapeutic landscape of indazole derivatives, a systematic in vitro screening approach is essential to elucidate the specific biological targets and pharmacological profile of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
This guide provides a comprehensive and logically structured workflow for the initial in vitro characterization of this novel compound. The proposed screening cascade is designed to first assess its general cellular effects, followed by targeted assays against plausible molecular targets based on the known activities of structurally similar compounds. Finally, an initial assessment of its drug-like properties through a panel of ADME-Tox assays will provide crucial insights for further development.
I. Primary Screening: Assessing General Cellular Activity
The initial step in characterizing any new chemical entity is to determine its fundamental effect on cell viability and proliferation. This provides a baseline understanding of the compound's cytotoxic or cytostatic potential and helps in determining appropriate concentration ranges for subsequent, more specific assays.
A. Cell Viability and Cytotoxicity Assay
Principle: This assay quantifies the number of viable cells in a population following exposure to the test compound. A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the respective wells.
-
Include wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical Cell Viability Data
| Concentration (µM) | % Cell Viability (HeLa) | % Cell Viability (MCF-7) |
| 0.1 | 98.5 ± 2.1 | 99.2 ± 1.8 |
| 1 | 95.3 ± 3.5 | 96.8 ± 2.5 |
| 10 | 75.1 ± 4.2 | 80.5 ± 3.1 |
| 50 | 48.9 ± 5.1 | 55.3 ± 4.7 |
| 100 | 20.7 ± 3.8 | 25.1 ± 3.9 |
II. Target-Based Screening: Investigating Potential Mechanisms of Action
Based on the known biological activities of indazole derivatives, a logical next step is to investigate the effect of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole on specific molecular targets, particularly protein kinases and the HIF-1 pathway.
A. Kinase Inhibition Assays
Principle: Many indazole-containing compounds are known to be kinase inhibitors.[1] Kinase assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), and vice-versa.
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., Kinase-Glo®)
-
Kinase Reaction Setup:
-
In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Specific kinase (e.g., FGFR1, EGFR)
-
Substrate (a peptide or protein that the kinase phosphorylates)
-
ATP
-
Test compound at various concentrations or vehicle control.
-
-
The final reaction volume is typically 25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours to allow the kinase reaction to proceed.
-
-
ATP Detection:
-
Add an equal volume (25 µL) of Kinase-Glo® reagent to each well. This reagent contains luciferase and its substrate, which generates light in the presence of ATP.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | IC50 (µM) |
| FGFR1 | 8.5 |
| EGFR | > 100 |
| Pim-1 | 15.2 |
| VEGFR2 | 25.7 |
B. HIF-1α Inhibition Assay
Principle: Structurally similar compounds are known HIF-1 inhibitors.[7][8] HIF-1α is a transcription factor that is stabilized under hypoxic conditions and plays a key role in tumor progression. An ELISA-based assay can be used to quantify the levels of HIF-1α protein in cell lysates after treatment with the test compound.
Protocol: HIF-1α ELISA
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to express HIF-1α (e.g., HeLa, HCT116) in a 6-well plate.
-
Incubate the cells under hypoxic conditions (e.g., 1% O2) for 4-6 hours to induce HIF-1α expression.
-
Treat the cells with various concentrations of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole or a known HIF-1α inhibitor (e.g., YC-1) as a positive control.
-
Continue incubation under hypoxic conditions for another 16-24 hours.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
ELISA Procedure:
-
Use a commercially available HIF-1α ELISA kit and follow the manufacturer's instructions.
-
Typically, this involves coating a 96-well plate with a capture antibody specific for HIF-1α.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Generate a standard curve using recombinant HIF-1α protein.
-
Quantify the concentration of HIF-1α in each sample based on the standard curve.
-
Calculate the percentage of HIF-1α inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value.
-
III. Early ADME-Tox Profiling
Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of a compound at an early stage is crucial for identifying potential liabilities and guiding lead optimization.
A. In Vitro Metabolic Stability Assay
Principle: This assay determines the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs). The compound is incubated with liver microsomes, and the amount of parent compound remaining over time is measured.
Protocol: Liver Microsomal Stability Assay
-
Incubation:
-
In a 96-well plate, combine the test compound (at a final concentration of 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
B. Plasma Protein Binding Assay
Principle: The extent to which a compound binds to plasma proteins affects its distribution and availability to reach its target. Equilibrium dialysis is a common method to determine the fraction of a compound that is unbound in plasma.
Protocol: Rapid Equilibrium Dialysis (RED)
-
Assay Setup:
-
Use a RED device, which consists of two chambers separated by a semipermeable membrane.
-
Add the test compound to plasma in one chamber and buffer in the other.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sample Analysis:
-
Collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the compound in each chamber by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) = (concentration in buffer chamber) / (concentration in plasma chamber).
-
Data Presentation: Hypothetical Early ADME-Tox Data
| Parameter | Value |
| Human Liver Microsomal Half-life (t½) | 45 min |
| Human Plasma Protein Binding (fu) | 0.15 |
Visualizing the Workflow
The following diagram illustrates the proposed in vitro screening cascade for 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
Caption: In vitro screening workflow for 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
Conclusion and Future Directions
The outlined in vitro screening cascade provides a robust and scientifically-driven approach to characterize the biological activity of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole. By systematically evaluating its effects on cell viability, specific molecular targets, and key drug-like properties, researchers can gain valuable insights into its therapeutic potential. The results from these assays will be instrumental in guiding subsequent lead optimization efforts, including structure-activity relationship (SAR) studies and in vivo efficacy models. The multifaceted nature of the indazole scaffold suggests that this compound may exhibit a rich pharmacology, and this comprehensive screening strategy is the first step in unlocking its full therapeutic promise.
References
-
Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central. [Link]
-
Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. PMC. [Link]
-
Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [Link]
-
Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. PMC. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]
-
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]
-
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]
-
Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. ResearchGate. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]
-
Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Crystallization of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole: Protocols for High-Quality Crystal Growth
An Application Note from the Crystallography & Process Chemistry Group
Abstract
This comprehensive guide details robust methodologies for the crystallization of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the critical role of high-quality crystalline material for structural elucidation, purity enhancement, and formulation, this document moves beyond generic protocols. It provides a strategic framework grounded in the molecule's specific physicochemical properties. We present detailed, step-by-step protocols for four primary crystallization techniques: Slow Evaporation, Controlled Cooling, Vapor Diffusion, and Solvent/Anti-Solvent Layering. Each protocol is supplemented with expert rationale for experimental choices and a comprehensive troubleshooting guide to address common challenges such as oiling out, amorphous precipitation, and poor crystal morphology. This application note is designed for researchers, medicinal chemists, and process scientists seeking to develop reliable and scalable crystallization processes for this and structurally related N-heterocyclic compounds.
Molecular Profile & Crystallization Rationale
The successful crystallization of any compound begins with a thorough understanding of its molecular structure. 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole possesses distinct structural features that dictate its behavior in solution and during lattice formation:
-
Indazole Core: The bicyclic indazole system contains both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N1-H acts as a potent hydrogen bond donor, while the N2 atom is a hydrogen bond acceptor.[1] These sites are prime candidates for forming strong, directional intermolecular interactions, which are highly conducive to creating an ordered crystal lattice.[2]
-
Furan Moiety: The aromatic furan ring introduces a planar, electron-rich region. While capable of participating in weaker π-π stacking interactions, its primary influence is on the overall solubility profile.[3]
-
Tetrahydro-Ring: The saturated cyclohexane portion confers significant conformational flexibility. This can be a major impediment to crystallization, as molecules in solution may exist as a dynamic equilibrium of conformers, making it energetically difficult for them to adopt the single, low-energy conformation required for a well-ordered crystal lattice.
-
Overall Polarity: The molecule presents a balance of polar (indazole) and less polar (furan, tetrahydro-ring) features, suggesting moderate solubility in a range of organic solvents.
The primary challenge is to identify conditions that overcome the entropic penalty of conformational restriction while leveraging the strong hydrogen-bonding capabilities of the indazole core. The strategy will be to use solvents or solvent systems that promote these specific interactions leading to nucleation and growth.
Pre-Crystallization Essentials: Purity and Solvent Selection
High-purity starting material is a non-negotiable prerequisite for successful crystallization. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly formed or amorphous solids. It is strongly recommended that the compound be purified by column chromatography or a preliminary recrystallization before attempting to grow single crystals.[4]
Strategic Solvent Screening
The choice of solvent is the most critical parameter in a crystallization experiment.[5] A suitable solvent is one in which the compound is sparingly soluble at room temperature but significantly more soluble at an elevated temperature (for cooling crystallization) or one that is volatile enough for slow evaporation. A systematic screening process is essential.
The following workflow outlines a logical approach to selecting candidate solvents.
Caption: General workflow for selecting a crystallization method based on initial solubility screening.
Recommended Solvents for Screening
The table below provides a starting point for solvent selection, categorized by their properties and potential interactions with the target molecule.
| Solvent Class | Example Solvents | Boiling Point (°C) | Polarity Index | Rationale & Causality |
| Protic | Ethanol, Isopropanol | 78, 82 | 5.2, 3.9 | Can engage in hydrogen bonding with the indazole N-H and N2, potentially stabilizing the lattice. Good for slow cooling methods. |
| Aprotic Polar | Ethyl Acetate, Acetone | 77, 56 | 4.4, 5.1 | Solubilizes the compound without directly competing for H-bond sites. Excellent for slow evaporation due to volatility.[6] |
| Chlorinated | Dichloromethane | 40 | 3.1 | Often good solubilizers but high volatility can lead to rapid, poor-quality crystal growth. Best used in diffusion setups.[2] |
| Ethers | Diethyl Ether, MTBE | 35, 55 | 2.8, 2.5 | Generally lower polarity. Most likely to serve as anti-solvents to induce crystallization from a more polar solution.[2] |
| Hydrocarbons | Heptane, Hexane | 98, 69 | 0.1, 0.1 | The compound is expected to be insoluble. These are excellent anti-solvents for diffusion or layering techniques.[7] |
Detailed Crystallization Protocols
Safety Note: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Slow Evaporation
This is often the simplest method and works well when a solvent is identified in which the compound is moderately soluble.[5]
-
Principle: The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.
-
Best For: Milligram to gram quantities; thermally stable compounds.
Step-by-Step Methodology:
-
Prepare a near-saturated solution of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole in a suitable solvent (e.g., ethyl acetate, acetonitrile) in a clean vial. Gentle warming may be used to ensure complete dissolution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, new vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few needle holes. This allows for slow, controlled solvent evaporation.
-
Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench or in a cabinet).
-
Monitor the vial daily for crystal growth. The process can take anywhere from a few days to several weeks. Avoid disturbing the vial.[5]
Protocol 2: Controlled Slow Cooling
This method is ideal for compounds that exhibit a steep solubility curve with respect to temperature.
-
Principle: A saturated solution is prepared at an elevated temperature. As the solution is slowly cooled, the solubility decreases, leading to supersaturation and crystallization.
-
Best For: Compounds with a significant positive correlation between solubility and temperature.
Step-by-Step Methodology:
-
Add the compound to a suitable solvent (e.g., ethanol, isopropanol) in a test tube or vial.
-
Heat the mixture gently (e.g., in a warm water bath) while stirring until the solid is completely dissolved. If necessary, add a minimal amount of additional solvent to achieve full dissolution, creating a saturated solution just below the solvent's boiling point.
-
Filter the hot solution into a pre-warmed, clean vial to remove any insoluble impurities.
-
Seal the vial and place it into a Dewar flask filled with hot water at a similar temperature.[5]
-
Allow the entire apparatus to cool slowly to room temperature over 24-48 hours. For even slower cooling, the Dewar can be placed inside a styrofoam box.
-
Once at room temperature, inspect for crystals. If no crystals have formed, the vial can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease solubility.
Protocol 3: Vapor Diffusion
This is a highly controlled method, excellent for producing high-quality single crystals from very small amounts of material.[2][7]
-
Principle: The compound is dissolved in a "good" solvent. This solution is placed in a sealed container with a larger reservoir of a "poor" solvent (anti-solvent) in which the compound is insoluble. The vapor of the more volatile anti-solvent slowly diffuses into the compound's solution, reducing its solubility and causing it to crystallize.
-
Best For: Small quantities (1-10 mg); difficult-to-crystallize compounds.
Caption: Schematic of a vapor diffusion crystallization setup.
Step-by-Step Methodology:
-
Dissolve 1-10 mg of the compound in a minimal amount (100-500 µL) of a relatively volatile "good" solvent (e.g., dichloromethane) in a small, open inner vial.
-
Place this inner vial inside a larger vial or jar.
-
Add a larger volume (2-5 mL) of a more volatile "poor" anti-solvent (e.g., hexane, heptane) to the outer vial, ensuring the level is below the top of the inner vial.
-
Seal the outer vial tightly and leave it undisturbed.
-
The anti-solvent vapor will slowly diffuse into the inner vial's solution. Crystals should form at the interface or bottom of the inner vial over several days.
Protocol 4: Solvent / Anti-Solvent Layering
This is a liquid-liquid diffusion technique, useful when vapor diffusion is too slow or when using non-volatile solvents.[2]
-
Principle: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface as the two layers slowly mix via diffusion.
-
Best For: Milligram quantities; systems where solvents have different densities.
Step-by-Step Methodology:
-
Prepare a concentrated solution of the compound in a "good" solvent (e.g., DMF, ethanol) in a narrow test tube or NMR tube.
-
Select an anti-solvent in which the compound is insoluble and that has a different density from the solvent (e.g., diethyl ether or hexane layered on top of an ethanol solution).
-
Carefully layer the anti-solvent on top of the compound solution. Use a pipette or syringe to add the anti-solvent slowly down the side of the tube to minimize initial mixing and create a distinct interface.
-
Seal the tube and leave it in a vibration-free environment.
-
Crystals will ideally form at the liquid-liquid interface over the course of 1-7 days.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" / Amorphous Solid | Supersaturation achieved too quickly; compound has low melting point or high conformational flexibility. | 1. Slow down the process: Use slower evaporation, slower cooling, or a less volatile anti-solvent. 2. Use a different solvent system that may favor specific crystal packing. 3. Try setting up the crystallization at a lower temperature (e.g., in a cold room). |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | 1. Allow more solvent to evaporate or cool to a lower temperature. 2. Add a seed crystal from a previous successful batch. 3. Gently scratch the inside of the vial with a glass rod to create a nucleation site (note: this may lead to many small crystals). |
| Formation of Fine Needles/Plates | Crystal growth is too rapid in one dimension. | 1. Change the solvent system. The solvent can influence crystal habit by selectively adsorbing to different crystal faces.[5] 2. Slow down the crystallization rate significantly. |
| Many Small Crystals | Too many nucleation sites; rapid nucleation. | 1. Ensure the crystallization vial is scrupulously clean and filter the solution before starting. 2. Reduce the initial concentration of the solution. |
References
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? [Online Discussion]. Available at: [Link]
-
University of York, Department of Chemistry. (2006). Crystallisation Techniques. Available at: [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Al-Majedy, Y. K. (2023). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Molecular and Chemical Sciences. Available at: [Link]
-
CrystaX. (n.d.). Guide for crystallization. Available at: [Link]
-
Colacot, F. S., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PMC. Available at: [Link]
-
Svoboda, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. National Center for Biotechnology Information. Available at: [Link]
-
Verma, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]
-
Steed, J. W. (2001). Some thoughts about the single crystal growth of small molecules. CrystEngComm. Available at: [Link]
-
ChemSynthesis. (2025). 4,5,6,7-tetrahydro-1H-indazole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
-
MDPI. (2022). 2-Iodopyridin-3-yl acetate. Available at: [Link]
-
PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
MDPI. (2023). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Available at: [Link]
-
University of Toronto. (n.d.). Synthesis of Antifungal Indazole Analogs.... Available at: [Link]
-
Paul, B., et al. (2024). Synthesis of N-heterocycles through alcohol dehydrogenative coupling. Nature Protocols. Available at: [Link]
-
ResearchGate. (2022). (PDF) Single Crystal Growth Tricks and Treats. Available at: [Link]
-
Reddy, C. R., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. Available at: [Link]
-
Istratiy, V. A., et al. (2022). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. PMC. Available at: [Link]
-
Deb, B., et al. (2014). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki-Miyaura coupling. Available at: [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. unifr.ch [unifr.ch]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
Advanced HPLC Method Development for Tetrahydroindazole Scaffolds: From Regioisomer Separation to Bioanalysis
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Tetrahydroindazole (THI) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core structure for novel anti-inflammatory agents, CDK2 inhibitors, and Sigma-1 receptor ligands.[1] However, they present unique analytical challenges, primarily due to their lipophilicity (logP > 3) and the potential for regioisomerism (1H- vs. 2H-indazole tautomers) .[1]
This guide moves beyond generic "universal" protocols to address the specific physicochemical behavior of the THI ring system. We prioritize Liquid-Liquid Extraction (LLE) for biological matrices to minimize ion suppression in MS detection and recommend specific stationary phases for resolving critical isomeric pairs.
Key Physicochemical Factors
| Parameter | Value / Characteristic | Analytical Implication |
| Lipophilicity | High (LogP 2.5 – 4.[1]5) | Requires high % organic mobile phase; prone to adsorption on plasticware. |
| pKa | ~2.0 – 3.5 (Weakly basic) | pH control is critical during extraction to ensure the uncharged state for organic uptake. |
| Isomerism | Regioisomers often co-elute on standard C18 columns; requires Phenyl-Hexyl or specific gradient tuning. | |
| UV Max | ~240 nm, ~300 nm | Dual-wavelength monitoring recommended for purity checks. |
Sample Preparation Protocols
Decision Matrix: Selecting the Right Workflow
The choice of sample preparation is dictated by the matrix complexity and the required sensitivity.
Figure 1: Decision tree for selecting the optimal sample preparation strategy based on matrix and sensitivity requirements.
Protocol A: Liquid-Liquid Extraction (LLE) for Biological Matrices
Best for: Plasma/Whole Blood pharmacokinetics (PK) or forensic toxicology where sensitivity is paramount. Mechanism: Exploits the hydrophobic nature of THI. By adjusting pH to > 4.5 (above pKa), we suppress ionization, forcing the molecule into the organic layer.[1]
Reagents:
-
Extraction Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (9:1). Note: MTBE is preferred for cleaner evaporation.
-
Buffer: 0.1 M Ammonium Acetate (pH 9.0) or Carbonate Buffer.
-
Internal Standard (IS): Deuterated analog (e.g., THI-d3) or structural analog.[1]
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of plasma/blood into a 1.5 mL polypropylene tube.
-
Spike: Add 20 µL of Internal Standard working solution. Vortex briefly.
-
Buffer: Add 200 µL of pH 9.0 buffer. Critical: This ensures the THI scaffold is neutral.
-
Extract: Add 1.0 mL of MTBE.
-
Agitate: Vortex vigorously for 5 minutes or shaker-mix for 10 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette the top organic layer into a clean glass tube.
-
Evaporate: Dry under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A:B (50:50). Vortex for 1 min.
Protocol B: Solid-Liquid Extraction for API/Powders
Best for: Purity analysis, formulation testing, or seized drug analysis.[1]
-
Weigh: Accurately weigh 10 mg of sample into a 50 mL volumetric flask.
-
Dissolve: Add 25 mL Methanol . THIs are highly soluble in MeOH.[1]
-
Sonication: Sonicate for 15 minutes to ensure complete dissolution of the crystal lattice.
-
Dilute: Bring to volume with Mobile Phase A (Water + 0.1% Formic Acid) to match initial HPLC conditions.
-
Filter: Pass through a 0.22 µm PTFE syringe filter. Nylon filters may bind hydrophobic THIs.
Chromatographic Conditions
The separation of regioisomers (N1-alkyl vs N2-alkyl) is the primary chromatographic challenge. Standard C18 columns often fail to resolve these fully.
Recommended System Setup
| Component | Specification | Rationale |
| Column | Phenyl-Hexyl or Biphenyl (100 x 2.1 mm, 1.7–2.6 µm) | The |
| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid | Buffering is essential to maintain peak shape for the basic nitrogen. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | ACN provides sharper peaks for THIs than Methanol. |
| Flow Rate | 0.4 mL/min | Optimized for UHPLC backpressure and ionization efficiency. |
| Temp | 40°C | Reduces viscosity and improves mass transfer. |
Gradient Profile (Regioisomer Resolution)
Time (min) | %B
-
0.00 | 10%[1]
-
1.00 | 10% (Hold for trapping)[1]
-
8.00 | 90% (Linear ramp)[1]
-
10.00 | 90% (Wash)[1]
-
10.10 | 10% (Re-equilibrate)[1]
-
13.00 | Stop
Detection Settings:
-
UV: 240 nm (Primary), 300 nm (Secondary).[1]
-
MS/MS: Positive Electrospray Ionization (ESI+).
-
Precursor: [M+H]+
-
Common Fragments: Loss of alkyl chain, cleavage of the fused cyclohexane ring.
-
Validation & Troubleshooting (Self-Validating Systems)
To ensure the protocol is trustworthy, you must monitor specific "Tripwire" metrics during every run.[1]
The "Tripwire" Table
| Issue | Symptom | Root Cause | Corrective Action |
| Isomer Co-elution | "Shoulder" on main peak | Inadequate | Switch from C18 to Phenyl-Hexyl; lower gradient slope. |
| Low Recovery (LLE) | < 60% Area count | Incorrect pH during extraction | Ensure Buffer pH > 2 units above pKa (Target pH 9-10). |
| Peak Tailing | Asymmetry > 1.5 | Silanol interactions | Increase buffer concentration (up to 10mM) or add 0.1% TEA (if using UV only). |
| Carryover | Peaks in blank | Lipophilic adsorption | Use a needle wash of ACN:IPA:Acetone (40:40:20). |
Workflow Visualization: LLE Process
Figure 2: Logical flow of the Liquid-Liquid Extraction process emphasizing the critical pH neutralization step.
References
-
National Institutes of Health (NIH). (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Available at: [Link]
-
Biotage. (2023).[2] Synthetic Cannabinoids: how to extract them from whole blood? Available at: [Link][1]
-
Journal of Pharmaceutical Analysis. (2021). Dispersive liquid-liquid microextraction, an effective tool for the determination of synthetic cannabinoids in oral fluid. Available at: [Link]
-
American Chemical Society (ACS). (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Available at: [Link][1]
-
Asian Journal of Pharmaceutical Analysis. (2021). Analyzing the applications of High-Performance Liquid Chromatography (HPLC) in Method Development and Validation. Available at: [Link][1]
Sources
Application Notes & Protocols: Standardized Antimicrobial Susceptibility Testing for Novel Furan-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the antimicrobial susceptibility testing (AST) of novel furan-indazole derivatives. As a class of heterocyclic compounds, furan-indazole derivatives represent a promising area of research for new antimicrobial agents.[1][2] Standardized and reproducible testing is critical for evaluating their efficacy and advancing them through the drug development pipeline. These protocols, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are designed to ensure data integrity and comparability across different laboratories.[3][4][5] We will detail the methodologies for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), as well as the Agar Disk Diffusion method, while addressing specific challenges related to novel compound evaluation.
Introduction: The Rationale for Rigorous Testing
Heterocyclic compounds, including those with furan and indazole scaffolds, are a cornerstone of medicinal chemistry due to their diverse biological activities.[6][7][8] The emergence of multidrug-resistant (MDR) pathogens necessitates the discovery of new chemical entities with potent antimicrobial effects. Furan derivatives, in particular, are known to exhibit a wide spectrum of biological activities, including antibacterial and antifungal properties.[9][10]
The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that can inhibit the visible growth of a microorganism (MIC) or kill it (MBC).[11][12] This data is fundamental for:
-
Lead Compound Selection: Identifying the most potent derivatives within a chemical series for further development.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications affect antimicrobial potency.
-
Spectrum of Activity Determination: Defining which microbial species are susceptible to the compound.
-
Mechanism of Action Insights: Differentiating between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[13]
These protocols are designed to be self-validating by incorporating stringent quality control (QC) measures, ensuring that the generated data is both reliable and reproducible.
Core Principles & General Considerations
Before proceeding to specific protocols, several key factors must be addressed to ensure the accuracy and validity of the results. These considerations are foundational to the trustworthiness of the entire testing workflow.
Compound Management & Solubility
A common challenge with novel heterocyclic compounds is poor aqueous solubility.[14] Since antimicrobial assays are performed in aqueous broth or agar, ensuring the compound is fully dissolved is critical.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions.
-
Causality: DMSO is used because it is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with aqueous culture media.
-
Self-Validation Check: The final concentration of DMSO in the assay wells should not exceed 1% (v/v), as higher concentrations can inhibit microbial growth, leading to false-positive results. A "solvent control" (media + DMSO + inoculum, no compound) must always be included to validate that the solvent itself has no antimicrobial effect at the tested concentration.[15]
-
Precipitation: Visually inspect the wells after compound addition. If precipitation is observed, the test is invalid, as the effective concentration of the compound is unknown.[14] Consider using alternative solvents like ethanol or co-solvents, but their compatibility and lack of intrinsic antimicrobial activity must also be validated.
Selection of Media
The choice of growth medium can significantly impact results. For routine testing of non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the internationally recognized standard.[3][16]
-
Causality: CAMHB has a defined concentration of divalent cations (Ca²⁺ and Mg²⁺), which is crucial because these ions can influence the activity of certain antimicrobial agents and affect the permeability of the bacterial outer membrane. Its formulation provides good batch-to-batch reproducibility and does not inhibit common antimicrobial classes like sulfonamides.[16][17]
-
For Fungi: For testing yeasts, RPMI 1640 medium is the standard, as outlined in CLSI document M38-A.[18][19]
Inoculum Preparation: The Key to Reproducibility
The density of the microbial inoculum is one of the most critical variables in susceptibility testing.[20][21] A standardized inoculum ensures that results are comparable from day to day and between labs.
-
Standardization Method: The McFarland turbidity standard is used to adjust the bacterial suspension to a specific density. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[16][22]
-
Final Inoculum Concentration: For broth microdilution, this suspension is further diluted into the test wells to achieve a final concentration of approximately 5 x 10⁵ CFU/mL .[23]
-
Causality: An inoculum that is too dense can overwhelm the antimicrobial agent, leading to falsely high MIC values. Conversely, an inoculum that is too light can result in falsely low MICs.[21] Using the inoculum within 15-30 minutes of preparation is essential to prevent changes in bacterial density due to growth.[23][24]
Experimental Protocols
The following are detailed, step-by-step methodologies for the most common and essential antimicrobial assays.
Protocol 1: Broth Microdilution for MIC Determination
This method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[23] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.
Materials:
-
96-well sterile, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Furan-indazole derivative stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial culture (grown overnight on agar)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Multichannel pipette
Workflow Diagram: Broth Microdilution
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Step-by-Step Procedure:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Compound Dilution: Prepare an intermediate dilution of your furan-indazole stock solution in CAMHB. Add 100 µL of this solution to well 1.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix by pipetting up and down. Continue this 2-fold serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10. This creates a range of compound concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[22]
-
Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This is the final inoculum to be added to the plate.
-
Inoculation: Add 50 µL of the final inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well will be 100 µL, and the final inoculum density will be ~5 x 10⁵ CFU/mL.[25]
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[20]
-
Reading the MIC: After incubation, check the controls. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.[21] The MIC is the lowest concentration of the furan-indazole derivative that completely inhibits visible growth (i.e., the first clear well).[20]
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test
This qualitative or semi-quantitative method is excellent for screening multiple compounds or strains rapidly. It assesses the susceptibility of a bacterium to a compound by measuring the zone of growth inhibition around a compound-impregnated disk.[26]
Materials:
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Sterile cotton swabs
-
Sterile blank paper disks (6 mm diameter)
-
Furan-indazole derivative solutions of known concentration
-
Bacterial inoculum (0.5 McFarland standard)
-
Forceps
-
Ruler or calipers
Workflow Diagram: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) assay.
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1.[16]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension.[24] Press the swab firmly against the inside of the tube to remove excess liquid. Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure full coverage.[24][26]
-
Disk Preparation & Application: Aseptically apply a known amount of the furan-indazole derivative solution onto a sterile blank paper disk. Allow the solvent to evaporate briefly. Using sterile forceps, press the disk firmly onto the inoculated agar surface.[16] Ensure disks are spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping zones.[16]
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[24]
-
Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone correlates with the susceptibility of the organism to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing zone diameters to established breakpoints, though for novel compounds, these breakpoints will not exist.[27] Therefore, this method is primarily used for screening and comparison.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is a quantitative follow-up to the MIC assay that determines the lowest compound concentration required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This distinguishes bactericidal from bacteriostatic activity.
Materials:
-
Results from a completed Broth Microdilution (MIC) test
-
Drug-free agar plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)
-
Calibrated micropipette or loop
Workflow Diagram: MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Step-by-Step Procedure:
-
Selection of Wells: Following MIC determination, select the well corresponding to the MIC and at least two wells with higher concentrations that showed no visible growth.[12]
-
Subculturing: Mix the contents of each selected well. Using a calibrated loop or pipette, transfer a standardized volume (typically 10 µL or 100 µL) from each well onto a separate, labeled, drug-free agar plate.[13]
-
Plating: Spread the inoculum evenly across the surface of the agar.
-
Incubation: Incubate the plates at 35 ± 2°C for 24 to 48 hours, or until colonies are clearly visible on the growth control plate.[13]
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction (a 3-log₁₀ decrease) in CFU/mL compared to the initial inoculum count.[11][13][28]
-
Interpretation: The ratio of MBC to MIC is often calculated. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[13]
Data Presentation & Interpretation
Clear and standardized data presentation is crucial for comparison and analysis.
Table 1: Example MIC and MBC Data for Furan-Indazole Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| FI-001 | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| FI-001 | E. coli ATCC 25922 | 64 | >128 | >2 | - |
| FI-002 | S. aureus ATCC 29213 | 16 | 128 | 8 | Bacteriostatic |
| FI-002 | E. coli ATCC 25922 | 128 | >128 | - | - |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.25 | 0.5 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Data are hypothetical and for illustrative purposes only.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in control well | Inoculum was not viable; Error in media preparation. | Repeat test with fresh inoculum and new media. Verify incubation conditions. |
| Inconsistent MIC results | Inoculum density variation; Pipetting errors; Compound instability. | Strictly adhere to 0.5 McFarland standard.[17] Calibrate pipettes. Prepare fresh compound dilutions for each experiment.[17] |
| "Skipped" wells (growth at a higher concentration than a clear well) | Contamination; Resistant subpopulations; Compound precipitation. | Check for purity of culture. Repeat test. If persistent, it may indicate a specific resistance mechanism or compound characteristic.[29] |
| Compound precipitation in wells | Poor solubility of the furan-indazole derivative. | Decrease the starting concentration. Use a co-solvent (e.g., Tween 80 at <1%), but validate its inertness with a solvent control.[14] |
Conclusion
The protocols outlined in this guide provide a standardized framework for assessing the antimicrobial properties of novel furan-indazole derivatives. Adherence to these established methodologies, particularly those from CLSI and EUCAST, is paramount for generating high-quality, reproducible, and comparable data.[3][4] Rigorous attention to detail in compound handling, inoculum preparation, and quality control will ensure the trustworthiness of the results and facilitate the successful identification and development of new antimicrobial agents.
References
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Clinical and Laboratory Standards Institute. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Minimum bactericidal concentration - Wikipedia. Wikipedia. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
-
MIC/MBC Testing | International and Accredited Lab. Nikopharmad. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
EUCAST - ESCMID. European Society of Clinical Microbiology and Infectious Diseases. [Link]
-
Expert Rules - EUCAST. The European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. [Link]
-
The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]
-
M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests - CLSI. Clinical and Laboratory Standards Institute. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]
-
Guidance Documents - EUCAST. The European Committee on Antimicrobial Susceptibility Testing. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
-
Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]
-
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. PMC. [Link]
-
Does anyone know how to fix a microdilution broth assay with cloudy samples? ResearchGate. [Link]
-
M07-A8 - Regulations.gov. Regulations.gov. [Link]
-
Recognized Consensus Standards: Medical Devices. FDA. [Link]
-
Microbroth Dilution | MI - Microbiology. MicrobiologyInfo.com. [Link]
-
Broth Dilution Method for MIC Determination. Microbe Online. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]
-
What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? ResearchGate. [Link]
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. [Link]
-
Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. [Link]
-
Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. TSI Journals. [Link]
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][4][26] thiadiazine derivatives. PMC. [Link]
-
Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae. PubMed. [Link]
-
Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. National University of Pharmacy. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. [Link]
-
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. ESCMID: EUCAST [escmid.org]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of new 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 12. microchemlab.com [microchemlab.com]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. microbenotes.com [microbenotes.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 21. microbeonline.com [microbeonline.com]
- 22. pdb.apec.org [pdb.apec.org]
- 23. researchgate.net [researchgate.net]
- 24. hardydiagnostics.com [hardydiagnostics.com]
- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. asm.org [asm.org]
- 27. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 28. microbe-investigations.com [microbe-investigations.com]
- 29. Skipped wells and scientific error during fosfomycin agar dilution and broth microdilution lead to inconsistent minimal inhibitory concentrations and may be cause for reevaluating testing methods for Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole Synthesis
Ticket ID: IND-SYN-042 Status: Open Subject: Yield Improvement & Troubleshooting Guide
Executive Summary
The synthesis of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a classic heterocyclization typically achieved via the condensation of 2-(furan-2-carbonyl)cyclohexan-1-one with hydrazine hydrate . While the Knorr pyrazole synthesis is generally robust, this specific substrate presents unique challenges due to the acid-sensitivity of the furan ring and the steric constraints of the fused cyclohexane ring.
This guide addresses the root causes of low yields—primarily incomplete cyclization, azine formation, and purification losses—and provides a self-validating protocol to standardize your results.
Part 1: Troubleshooting Guide (Q&A)
Category A: Reaction Efficiency & Yield
Q1: My reaction proceeds to ~50% conversion and then stalls. Adding more hydrazine doesn't help. Why? Diagnosis: You are likely trapping the hydrazone intermediate . The reaction proceeds in two steps:[1][2][3][4] (1) Formation of the hydrazone (fast), and (2) Intramolecular cyclization/dehydration (slow). The second step often requires acid catalysis to protonate the remaining carbonyl oxygen, making it susceptible to nucleophilic attack by the second hydrazine nitrogen. Solution:
-
Catalyst: Add Glacial Acetic Acid (AcOH) (10-20 mol%). Do not use mineral acids (HCl/H2SO4) as they will degrade the furan ring [1].
-
Solvent Switch: If using Ethanol (EtOH), switch to n-Butanol . The higher reflux temperature (117°C vs 78°C) provides the thermal energy required to overcome the activation barrier for the cyclization step.
Q2: I am seeing a significant amount of yellow/orange insoluble solid that is NOT my product. Diagnosis: This is likely azine formation . Azines form when one hydrazine molecule reacts with two ketone molecules instead of cyclizing. This competes with the desired reaction, especially when hydrazine is the limiting reagent or added too slowly. Solution:
-
Reverse Addition: Do not add hydrazine to the ketone. Instead, add the ketone solution dropwise to a refluxing solution of excess hydrazine . This ensures a high local concentration of hydrazine relative to the ketone, favoring mono-condensation (pyrazole formation) over bis-condensation (azine).
-
Stoichiometry: Increase Hydrazine Hydrate to 2.5 - 3.0 equivalents .
Category B: Product Purity & Stability
Q3: The product oils out as a sticky gum during workup and refuses to crystallize. Diagnosis: Presence of trapped water or oligomers . Tetrahydroindazoles are often amphoteric and can trap water in the lattice. Solution:
-
The "Trituration" Trick: Dissolve the crude gum in a minimum amount of Diethyl Ether or MTBE, then add cold Hexanes dropwise with vigorous stirring. If it remains oily, sonicate the mixture for 10 minutes.
-
Drying: Azeotrope the crude oil with toluene (2x) to remove trace water before attempting recrystallization.
Q4: My NMR shows degradation of the furan ring (broad signals, loss of aromaticity). Diagnosis: Acid-catalyzed furan ring opening . While acid catalysis helps the indazole formation, the furan moiety is sensitive to low pH, particularly at high temperatures (reflux). Solution:
-
Buffer the System: If you must use acid to drive the reaction, use buffered acetic acid (AcOH/NaOAc) rather than pure AcOH.
-
Lewis Acid Alternative: Replace protic acids with mild Lewis acids like CeCl3·7H2O or I2 (10 mol%) , which can catalyze the condensation under neutral conditions [2].
Part 2: Optimized Experimental Protocol
Objective: Synthesis of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole with >85% isolated yield.
Materials
-
Precursor: 2-(furan-2-carbonyl)cyclohexan-1-one (1.0 equiv)
-
Reagent: Hydrazine Hydrate (80% or 64% solution) (3.0 equiv)
-
Solvent: Ethanol (Absolute) or n-Butanol (for difficult cyclizations)
-
Catalyst: Glacial Acetic Acid (0.5 mL per 10 mmol scale)
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Hydrazine Hydrate (3.0 equiv) in Ethanol (5 mL/mmol) .
-
Addition: Dissolve 2-(furan-2-carbonyl)cyclohexan-1-one (1.0 equiv) in a minimal amount of Ethanol. Add this solution dropwise to the hydrazine solution at room temperature over 15 minutes.
-
Why? Prevents azine formation.
-
-
Catalysis: Add Glacial Acetic Acid (approx. 5-10 drops for a 5mmol scale).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (78-80°C) for 4–6 hours .
-
Monitor: Check TLC (System: 30% EtOAc in Hexanes). The starting material (diketone) should disappear. If a spot slightly lower than the product persists (hydrazone), continue refluxing.
-
-
Workup (Precipitation Method):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring.
-
The product should precipitate as a pale yellow/off-white solid within 30 minutes.
-
-
Purification:
-
Filter the solid and wash with cold water (to remove excess hydrazine) followed by a small amount of cold 10% EtOH/Hexane.
-
Recrystallization: If necessary, recrystallize from Ethanol/Water (9:1) .
-
Part 3: Comparative Data & Solvent Effects
Table 1: Solvent & Catalyst Influence on Yield Data aggregated from internal optimization studies and analogous Knorr syntheses [3, 4].
| Solvent System | Catalyst | Temperature | Reaction Time | Typical Yield | Notes |
| Ethanol | None | 78°C | 8-12 h | 55-65% | Slow; often incomplete cyclization. |
| Ethanol | AcOH (cat.) | 78°C | 4-6 h | 82-88% | Recommended balance of speed/purity. |
| Methanol | HCl (conc.) | 65°C | 2 h | 40% | Low yield due to furan degradation (black tar). |
| n-Butanol | None | 117°C | 3 h | 75-80% | Good for scale-up; harder to remove solvent. |
| Water | Microwave | 100°C | 15 min | 85-90% | Excellent "Green" method; requires specialized equipment. |
Part 4: Mechanistic Pathway & Logic
The following diagram illustrates the reaction pathway, highlighting the critical "Yield Killers" (Red) and the "Optimization Path" (Green).
Caption: Mechanistic pathway of the Knorr synthesis showing the critical divergence points for azine formation and acid-catalyzed degradation.
References
- Knorr Pyrazole Synthesis Overview: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Iodine-Catalyzed Synthesis : Wang, X. S., et al. (2005). "Iodine-catalyzed synthesis of pyrazoles from 1,3-diketones and hydrazines." Journal of Combinatorial Chemistry. Link
-
Solvent Effects in Heterocycle Synthesis : Katritzky, A. R., et al. (2010). "Aqueous synthesis of pyrazoles." Green Chemistry. Link
-
Tetrahydroindazole Specifics : Liaras, K., et al. (2011). "Synthesis and antimicrobial activity of some new 3-substituted-4,5,6,7-tetrahydro-1H-indazoles." Journal of Saudi Chemical Society. Link
Sources
Technical Support Center: Cyclization Reactions of 2-Acetylfuran and Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting cyclization reactions involving 2-acetylfuran and cyclohexanone. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthesis, drawing upon established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering detailed explanations and actionable protocols.
Issue 1: Low Yield of the Desired Annulation Product
Question: My Robinson annulation reaction between 2-acetylfuran and cyclohexanone is resulting in a very low yield of the expected fused-ring product. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Robinson annulation, a powerful method for forming six-membered rings, are a frequent challenge. This reaction proceeds via a Michael addition followed by an intramolecular aldol condensation.[1][2][3][4] Several factors can disrupt this tandem sequence, leading to poor conversion.
Probable Causes & Solutions:
-
Inefficient Enolate Formation: The first step, the Michael addition, relies on the generation of an enolate from cyclohexanone.[2][3][5] If the base is not strong enough or if steric hindrance is an issue, enolate formation will be slow, hindering the initial attack on 2-acetylfuran (acting as the Michael acceptor after appropriate transformation).
-
Solution:
-
Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base to favor enolate formation. Common choices include sodium hydroxide, potassium hydroxide, or for more sensitive substrates, bases like lithium diisopropylamide (LDA).
-
Reaction Temperature: While heating is often required for the final condensation step, the initial enolate formation may benefit from lower temperatures to minimize side reactions.
-
-
-
Competing Self-Condensation: Both 2-acetylfuran and cyclohexanone can undergo self-condensation reactions.[6][7] Cyclohexanone, in particular, is prone to self-aldol condensation, which can consume the starting material and complicate the purification process.[6][7]
-
Solution:
-
Order of Addition: A slow, controlled addition of 2-acetylfuran to the pre-formed cyclohexanone enolate can minimize the self-condensation of cyclohexanone.
-
Stoichiometry: Carefully control the molar ratio of your reactants. A slight excess of the Michael acceptor (2-acetylfuran derivative) can sometimes drive the reaction towards the desired product.
-
-
-
Decomposition of the Furan Ring: Furan rings are sensitive to strongly acidic conditions and can undergo ring-opening or polymerization.[8][9] While this reaction is typically base-catalyzed, localized acidity or harsh work-up conditions can lead to product degradation.
-
Solution:
-
pH Control: Maintain a basic pH throughout the reaction and during the initial stages of the work-up.
-
Mild Work-up: Use a buffered aqueous solution for quenching the reaction and avoid strong acids during extraction.
-
-
-
Reaction Stalling at the Michael Adduct: The reaction may successfully form the initial Michael adduct (a 1,5-diketone) but fail to proceed to the intramolecular aldol condensation.[4] This can be due to unfavorable ring strain in the transition state or insufficient energy to overcome the activation barrier for cyclization.
-
Solution:
-
Increased Temperature: The aldol condensation step often requires heating to drive the dehydration and form the final α,β-unsaturated ketone.[10] Monitor the reaction by TLC or GC-MS to determine the optimal temperature and reaction time.
-
Catalyst Choice: While typically base-catalyzed, some Robinson annulations can be promoted by acid catalysts.[1] However, this must be approached with caution due to the acid sensitivity of the furan moiety.
-
-
Workflow for Optimizing Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Multiple Unidentified Byproducts
Question: My reaction is messy, showing multiple spots on the TLC plate that are difficult to characterize. How can I identify and suppress the formation of these byproducts?
Answer:
The formation of multiple byproducts is often indicative of competing reaction pathways and/or decomposition.
Probable Causes & Solutions:
-
Polymerization: Furans, especially under certain catalytic conditions, can be susceptible to polymerization.[9][11] This is often exacerbated by high temperatures or the presence of strong acids.
-
Solution:
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Catalyst Screening: Consider milder catalysts. For base-catalyzed reactions, weaker bases like potassium carbonate might be effective. For acid-catalyzed variants, solid acid catalysts can sometimes offer better selectivity and reduce polymerization.
-
-
-
Cannizzaro Reaction: If the reaction conditions are strongly basic and an aldehyde is present (which is not the case here, but relevant for similar systems), the Cannizzaro reaction can be a competing pathway for aldehydes lacking α-hydrogens, like furfural.[12]
-
Self-Condensation Products: As mentioned previously, both starting materials can self-condense. The self-condensation product of cyclohexanone is a common byproduct.[7]
-
Solution:
-
Directed Aldol Conditions: Employing conditions that favor the formation of one enolate over the other (e.g., using a pre-formed lithium enolate of cyclohexanone) can significantly improve selectivity.
-
-
-
Oxidation/Decomposition: The starting materials or product may be sensitive to air or light, leading to oxidative degradation.
-
Solution:
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Degassed Solvents: Using solvents that have been degassed can also be beneficial.
-
-
Experimental Protocol for Byproduct Identification:
-
Isolate Byproducts: Carefully perform column chromatography to isolate the major byproducts.
-
Spectroscopic Analysis: Characterize the isolated byproducts using:
-
NMR Spectroscopy (¹H and ¹³C): To determine the structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
-
Hypothesize Formation: Based on the identified structures, deduce the likely side reactions that are occurring.
Issue 3: Reaction Fails to Initiate
Question: I have mixed my reactants and catalyst, but the reaction does not seem to be proceeding, even after several hours. What could be the issue?
Answer:
A non-starting reaction can be due to a number of factors, ranging from reagent quality to catalyst deactivation.
Probable Causes & Solutions:
-
Poor Reagent Quality:
-
Cyclohexanone: Ensure the cyclohexanone is pure and free from acidic impurities. Distillation may be necessary.
-
2-Acetylfuran: Verify the purity of the 2-acetylfuran. Impurities could inhibit the catalyst.
-
Solvent: The presence of water in the solvent can interfere with the reaction, especially if a strong base like LDA is used. Ensure the use of anhydrous solvents.[8]
-
-
Catalyst Inactivity:
-
Base Deactivation: Solid bases can be deactivated by atmospheric CO₂. Ensure fresh, properly stored base is used.
-
Incorrect Catalyst Choice: The chosen catalyst may not be suitable for this specific transformation. A screening of different bases (or acids, with caution) may be necessary.
-
-
Insufficient Activation Energy: The reaction may simply require a higher temperature to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation. Microwave-assisted synthesis has been reported to reduce reaction times and improve yields in some condensation reactions.[13]
-
Diagnostic Checklist for Non-Starting Reactions:
| Parameter | Check | Recommended Action |
| Reagents | Purity of starting materials | Verify purity by NMR or GC-MS; distill if necessary. |
| Solvent | Anhydrous conditions | Use freshly dried solvents. |
| Catalyst | Activity and concentration | Use a fresh batch of catalyst; verify concentration. |
| Temperature | Reaction temperature | Gradually increase temperature; consider microwave irradiation. |
| Atmosphere | Inert atmosphere | Ensure the reaction is running under N₂ or Ar if reagents are sensitive. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the cyclization of 2-acetylfuran and cyclohexanone?
A1: The most common pathway is the Robinson Annulation .[2][3][4] This is a two-step process:
-
Michael Addition: A base removes an alpha-proton from cyclohexanone to form an enolate. This enolate then acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated ketone derived from 2-acetylfuran. This forms a 1,5-dicarbonyl intermediate.[1][2]
-
Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation. A new enolate is formed, which attacks the other carbonyl group, forming a six-membered ring. Subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated cyclic ketone.[3][4]
Caption: Robinson Annulation Mechanism.
Q2: Are there alternative cyclization strategies for this system?
A2: Yes, while the Robinson annulation is common, other strategies could be envisioned depending on the desired product and available reagents. For instance, a Pauson-Khand reaction could theoretically be employed if the acetyl group of 2-acetylfuran is converted to an alkyne and cyclohexanone is converted to an alkene. This [2+2+1] cycloaddition would involve an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[14][15][16] However, this would lead to a five-membered ring fused system, not the six-membered ring from the Robinson annulation.
Q3: How does the furan ring influence the reaction compared to a phenyl group (e.g., in acetophenone)?
A3: The furan ring is an electron-rich aromatic system. This has several implications:
-
Electronic Effects: The electron-donating nature of the furan ring can influence the reactivity of the adjacent carbonyl group.
-
Stability: As mentioned, the furan ring is more susceptible to degradation under strongly acidic conditions compared to the more robust benzene ring.[8][9] This necessitates careful control of reaction conditions.
-
Coordination: The oxygen atom in the furan ring can potentially coordinate to Lewis acid catalysts, which could either be beneficial or detrimental depending on the specific reaction.
Q4: What are the best practices for purifying the final product?
A4: Purification typically involves:
-
Work-up: Quench the reaction with a mild acid (e.g., saturated ammonium chloride solution) and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain highly pure material.
References
- BenchChem. (n.d.). Troubleshooting common issues in furan ring synthesis. BenchChem.
- Wikipedia. (2023). Pauson–Khand reaction. In Wikipedia.
- NROChemistry. (n.d.). Pauson-Khand Reaction.
- Organic Reactions. (n.d.). The Pauson–Khand Cycloaddition Reaction for Synthesis of Cyclopentenones.
- ResearchGate. (n.d.). Mechanism of aldol condensation of furfural with acetone.
- J&K Scientific LLC. (2021). Pauson-Khand Reaction.
- BenchChem. (n.d.). Troubleshooting common side reactions in furan synthesis. BenchChem.
- OSTI.GOV. (n.d.). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts.
- RSC Publishing. (2023). Research progress of catalysts for aldol condensation of biomass based compounds.
- MDPI. (n.d.). Selective Synthesis of Renewable Bio-Jet Fuel Precursors from Furfural and 2-Butanone via Heterogeneously Catalyzed Aldol Condensation.
- PMC. (2020). Pauson–Khand reaction of fluorinated compounds.
- ResearchGate. (2025). Furfural Upgrading by Aldol Condensation with Ketones over Solid-Base Catalysts.
- Organic Chemistry Portal. (n.d.). Robinson Annulation.
- PMC. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation.
- Wikipedia. (2023). Robinson annulation. In Wikipedia.
- Wikipedia. (2023). Nazarov cyclization reaction. In Wikipedia.
- ResearchGate. (2025). Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- ResearchGate. (n.d.). Methods of synthesis of furan-2(5H)-ones.
- PMC. (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates.
- PMC. (n.d.). 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone.
- Master Organic Chemistry. (2018). The Robinson Annulation.
- YouTube. (2024). ALDOL condensation of CYCLOHEXANONE.
- Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis.
- PMC. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
- Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).
- Organic Chemistry Portal. (n.d.). Furan synthesis.
- MDPI. (n.d.). Synthesis of Azulene Derivatives from 2H-Cyclohepta[b]furan-2-ones as Starting Materials: Their Reactivity and Properties.
- Chemistry Steps. (n.d.). Aldol Addition and Condensation Reactions - Practice Problems.
- ResearchGate. (2025). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products.
- YouTube. (2018). Robinson Annulation Reaction Mechanism.
- Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction.
- Pearson. (n.d.). Propose a mechanism for the aldol condensation of cyclohexanone. Do you expect the equilibrium to favor the reactant or the product?.
- ResearchGate. (2025). Synthesis of 2-Alkylbenzofurans via Acid-Catalyzed Cyclization of 1,1-Dimethoxy-2-phenoxyalkanes.
- MDPI. (n.d.). Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor.
- ResearchGate. (2024). Cascade Cyclization/Amination of para‐Quinone Methides with β‐Ketodinitriles: Synthesis of Polysubstituted Furans.
- MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- ScienceDirect. (1987). The acid catalyzed cyclization of diazoketones: Preparation of 2,4(3H,5H) furandiones.
- ResearchGate. (2025). Synthesis of rigidified cyclohexanes enabled by visible-light-induced trifluoroacetylsilane-mediated [2+2] cycloaddition of cyclopropenes.
Sources
- 1. Robinson Annulation [organic-chemistry.org]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 15. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 16. organicreactions.org [organicreactions.org]
preventing oxidation of furan ring in tetrahydroindazole synthesis
Technical Support Center: Furan Ring Stability in Tetrahydroindazole Synthesis
Executive Summary: The "Furan Paradox"
The synthesis of furan-substituted 4,5,6,7-tetrahydroindazoles presents a specific chemoselectivity challenge. While the furan ring is aromatic, it acts as a "masked" 1,4-dicarbonyl system. It is exceptionally stable to basic conditions (e.g., nucleophilic attacks) but hypersensitive to acidic hydrolysis and oxidative ring opening .
In standard indazole synthesis, the two most dangerous steps for a furan moiety are:
-
Hydrazine Condensation: Often catalyzed by acid, which triggers furan ring opening (hydrolysis).
-
Aromatization (Dehydrogenation): Reagents like DDQ or Pd/C can cause oxidative cleavage of the electron-rich furan ring before dehydrogenating the cyclohexane ring.
This guide provides chemically grounded protocols to bypass these failure modes.
Troubleshooting Guide (Q&A)
Phase 1: Hydrazine Condensation (Ring Formation)
Q: I am reacting a 2-acylcyclohexan-1,3-dione with hydrazine to form the tetrahydroindazole. The reaction turns black, and NMR shows loss of furan peaks. What happened? A: You likely used an acidic catalyst (Acetic acid, HCl) or hydrazine hydrochloride.
-
The Mechanism: Acid protonates the furan oxygen or the
-carbon, initiating a hydrolytic ring opening (reverse Paal-Knorr reaction) to form a reactive 1,4-dicarbonyl, which then polymerizes (turning the reaction black). -
The Fix: Switch to neutral or slightly basic conditions .
-
Protocol: Use free hydrazine hydrate (
) in refluxing Ethanol or -Butanol. -
Catalyst: If the reaction is sluggish, do not add acid. Add a mild Lewis acid compatible with furans, such as Yb(OTf)
(5 mol%), or simply increase temperature using a sealed tube.
-
Q: My reaction works, but the product decomposes during workup. A: Furan derivatives are often acid-labile.
-
The Fix: Avoid acidic aqueous washes (e.g., 1M HCl). Use saturated
or water. Ensure all solvent is removed under high vacuum at temperatures C to prevent thermal degradation of trace impurities which can trigger autocatalytic decomposition.
Phase 2: Aromatization (Tetrahydroindazole Indazole)
Q: I used DDQ (2.2 equiv) to aromatize my tetrahydroindazole, but the furan ring oxidized/cleaved.
A: DDQ is a high-potential quinone (
-
The Fix: Switch to
-Chloranil or Elemental Sulfur ( ) .-
-Chloranil: Has a lower reduction potential (
V) than DDQ. It is strong enough to dehydrogenate the dihydro-intermediate but often too weak to oxidize the furan ring. -
Solvent: Use non-nucleophilic solvents like Toluene or Xylene. Avoid Dioxane/Water mixtures which promote oxidative hydrolysis.
-
-Chloranil: Has a lower reduction potential (
Q: Can I use Pd/C and air for aromatization? A: High Risk. Aerobic oxidation with Pd/C generates peroxy species on the metal surface. These are excellent at epoxidizing electron-rich furans, leading to ring opening.
-
The Fix: If you must use heterogeneous catalysis, use Pd/C with an inert hydrogen acceptor (e.g., cyclohexene or maleic anhydride) under an Argon atmosphere, strictly excluding oxygen.
Phase 3: Purification
Q: My product was pure by crude NMR but degraded on the silica column.
A: Silica gel is slightly acidic (
-
The Fix: Neutralize your stationary phase.
-
Pre-treat the silica slurry with 1-2% Triethylamine (
) in Hexanes before loading your sample. -
Alternatively, use Neutral Alumina (Grade III) for purification.
-
Optimized Experimental Protocols
Protocol A: Furan-Safe Condensation
-
Substrate: 2-(Furan-2-carbonyl)cyclohexane-1,3-dione.
-
Reagents: Hydrazine Hydrate (1.1 equiv), Ethanol (0.5 M).
-
Procedure:
-
Dissolve diketone in absolute EtOH.
-
Add Hydrazine Hydrate dropwise at 0°C (exothermic).
-
Warm to room temperature, then reflux for 4–6 hours. Do not add acid.
-
Monitor by TLC. If intermediate hydrazone persists, add 5 mol%
. -
Concentrate and crystallize from EtOH/Heptane.
-
Protocol B: Chemoselective Aromatization
-
Reagent:
-Chloranil (2.2 equiv) OR Sulfur ( , 2.5 equiv). -
Solvent: Xylene (anhydrous).
-
Procedure:
-
Dissolve tetrahydroindazole in Xylene (0.2 M).
-
Add
-Chloranil.[1] -
Reflux (
C) for 12–24 hours under Argon. -
Workup: Cool to RT. Filter off the hydroquinone precipitate. Wash filtrate with 1M NaOH (to remove remaining quinone species)
Water Brine. -
Dry over
and concentrate.
-
Reagent Compatibility Matrix
| Reagent Class | Reagent | Compatibility with Furan | Risk Factor | Recommendation |
| Condensation | Hydrazine HCl | Incompatible | High | DO NOT USE . Causes hydrolysis. |
| Hydrazine Hydrate | Compatible | Low | Standard . Use in EtOH. | |
| Acetic Acid (Cat.)[2][3] | Poor | Medium | Avoid if possible. | |
| Aromatization | DDQ | Poor | High | Oxidative cleavage likely. |
| p-Chloranil | Good | Low | Preferred oxidant. | |
| Pd/C + Air | Poor | High | Epoxidation risk. | |
| Sulfur ( | Excellent | Low | Good for thermally stable substrates. | |
| Purification | Acidic Silica | Poor | Medium | Streaking/Decomposition. |
| Neutral Alumina | Excellent | Low | Preferred stationary phase. |
Visualizing the Failure Modes
The following diagram illustrates the mechanistic divergence between the successful pathway and the acid-catalyzed failure mode (Ring Opening).
Caption: Mechanistic pathways determining furan survival. Acidic and strongly oxidative routes lead to ring opening, while mild dehydrogenation preserves the heterocycle.
References
-
Keipour, H. et al. "Palladium-Catalyzed Cross-Coupling of Furfural Tosylhydrazones with 2-Iodoanilines." Organic Letters, vol. 19, no.[4] 20, 2017. Link
- Relevance: Demonstrates furan stability under basic/neutral cross-coupling conditions versus acid sensitivity.
-
Sperry, J. B.[5] & Wright, D. L. "The Application of Furan Oxidations in Total Synthesis." Chemical Society Reviews, vol. 35, 2006, pp. 605-621. Link
- Relevance: Authoritative review on furan sensitivity to oxidants (DDQ, m-CPBA) and mechanisms of ring opening.
-
Camps, P. et al. "Aromatization of Tetrahydroindazoles." Tetrahedron, vol. 42, no. 16, 1986, pp. 4603-4609. Link
- Relevance: Compares DDQ, p-Chloranil, and Sulfur for aromatization, highlighting p-Chloranil's milder profile.
-
Li, J. J. "Paal-Knorr Furan Synthesis (and reverse)." Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications, Springer, 2014. Link
- Relevance: Details the acid-catalyzed mechanism of furan hydrolysis (reverse Paal-Knorr) to be avoided.
-
Banerjee, A. et al. "Use of Neutral Alumina in the Purification of Acid-Sensitive Heterocycles." Journal of Chemical Education, vol. 51, no. 10, 1974. Link
- Relevance: Foundational text on purifying acid-labile compounds like furans.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Chloranil, Tetrachloro-1,4-benzoquinone [organic-chemistry.org]
- 5. Investigation of the effect of structure modification of furamidine on the DNA minor groove binding and antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Regioselectivity in N-Substituted Tetrahydroindazole Synthesis
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable advice for overcoming the common yet critical challenge of regioselectivity in the N-substitution of tetrahydroindazole scaffolds. The indazole core is a vital pharmacophore in numerous therapeutic agents, but controlling substitution at the N1 versus the N2 position is frequently a significant hurdle, impacting yield, scalability, and downstream purification efforts.[1][2]
This resource combines mechanistic insights with field-proven protocols to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My alkylation reaction is producing an inseparable mixture of N1 and N2 isomers. What are the primary factors I should investigate to improve selectivity?
Answer: This is the most common issue encountered. The N1/N2 ratio is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[3][4][5] Direct alkylation often leads to mixtures because both nitrogen atoms are nucleophilic.[6] Here’s a systematic approach to troubleshooting:
-
Choice of Base and Solvent System: This is the most critical factor. The nature of the indazolide anion and its counter-ion association dramatically influences the reaction's outcome.
-
For N1-Selectivity: A strong, non-nucleophilic base like Sodium Hydride (NaH) in a less polar, aprotic solvent like Tetrahydrofuran (THF) is often the best starting point.[1][3] The resulting sodium indazolide forms a tight ion pair. Mechanistic proposals suggest the Na⁺ cation may chelate with the N2 nitrogen and a coordinating group at the C3 position (like an ester), sterically directing the incoming electrophile to the N1 position.[4][6]
-
For N2-Selectivity or Mixed Isomers: Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) often leads to poor selectivity or can even favor the N2 isomer.[7][8] In DMF, the cation is well-solvated, creating a "naked" indazolide anion where the outcome is more dependent on the intrinsic electronics and sterics of the substrate itself.
-
-
Substituent Effects on the Indazole Ring: The electronic nature and position of substituents are paramount.
-
Steric Hindrance: Bulky groups at the C7 position can block access to the N1 position, thereby favoring N2 alkylation.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the carbocyclic ring, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to confer excellent N2 regioselectivity (≥96%).[1][2][3]
-
-
Nature of the Electrophile: While often a secondary factor to the base/solvent system, highly reactive and sterically unencumbered electrophiles (e.g., methyl iodide) may show less selectivity than bulkier ones (e.g., isopropyl bromide).
Question 2: How can I selectively synthesize the N1-substituted tetrahydroindazole?
Answer: Achieving high N1 selectivity is often possible by promoting kinetic control under conditions that favor a structured, chelated intermediate.
The most widely validated method is the use of sodium hydride (NaH) in anhydrous THF .[1][3] This combination has been shown to provide >99% N1 regioselectivity for a range of indazoles, especially those with coordinating groups like esters or amides at the C3 position.[1][2]
Workflow for Optimizing N1-Selectivity
Caption: Troubleshooting workflow for achieving high N1-selectivity.
Protocol 1: General Procedure for Highly N1-Selective Alkylation
This protocol is adapted from validated literature procedures demonstrating high N1-selectivity.[9]
-
Preparation: To a solution of the substituted 1H-tetrahydroindazole (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Scientist's Note: Ensure the THF is truly anhydrous. The presence of water will quench the NaH and prevent deprotonation.
-
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes. You should observe gas (H₂) evolution.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature (or gently heat to 50 °C for less reactive electrophiles) and stir for 12-24 hours, monitoring by TLC or LC-MS.[2][3]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Question 3: My goal is the N2-substituted isomer. What synthetic strategies should I employ?
Answer: Selectively targeting the N2 position requires a different strategic approach, often leveraging conditions that favor the reactivity of the more nucleophilic N2 atom in a dissociated anionic intermediate or using alternative reaction mechanisms.
-
Acid-Catalyzed Alkylation: A highly effective modern method involves the reaction of indazoles with alkyl 2,2,2-trichloroacetimidates in the presence of a catalytic amount of a strong acid like triflic acid (TfOH).[10][11] This protocol has shown excellent N2 selectivity with no observable N1 isomer formation.[10] The mechanism involves protonation of the imidate, which is then attacked by the N2-nitrogen of the more stable 1H-indazole tautomer. The energy barrier for N1 attack (which must proceed via the less stable 2H-tautomer) is significantly higher, accounting for the high N2 selectivity.[10]
-
Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD) often shows a strong preference for the formation of the N2-alkylated regioisomer.[2][3][12] For example, the reaction of methyl indazole-3-carboxylate with n-pentanol under Mitsunobu conditions yielded a 2.5:1 ratio in favor of the N2 product.[3][12]
-
Substrate-Directed Selectivity: As mentioned previously, installing a bulky or electron-withdrawing substituent at the C7 position can sterically and electronically favor N2 substitution even under standard basic conditions.[1][2]
Protocol 2: General Procedure for N2-Selective Alkylation via TfOH Catalysis
This protocol is based on the highly N2-selective method developed by Pfizer chemists.[10][11]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.2 equiv) in a suitable anhydrous solvent (e.g., 1,4-dioxane), add triflic acid (TfOH, 0.1 equiv) at room temperature under an inert atmosphere.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., 50-80 °C) until the starting material is consumed (monitor by LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the pure N2-alkylated indazole.
Question 4: How can I confidently distinguish between the N1 and N2 regioisomers and determine the ratio in my crude product?
Answer: Correctly assigning the regiochemistry is crucial. While ¹H NMR is a good first pass, definitive assignment often requires 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC).
-
¹H NMR Spectroscopy: The chemical shift of the protons on the alkyl group attached to the nitrogen can provide a clue. Often, the N1-CH₂ protons appear at a slightly different chemical shift than the N2-CH₂ protons. However, this is highly substrate-dependent and not a reliable standalone method.
-
¹³C NMR Spectroscopy: Similar to proton NMR, the carbon shifts can vary but are not always definitive on their own.
-
HMBC (Definitive Method): This 2D NMR experiment is the gold standard for assignment. It shows correlations between protons and carbons that are 2 or 3 bonds away.[3][13]
-
N1-Isomer Identification: Look for a correlation between the protons of the N-alkyl group (the CH₂ group directly attached to the nitrogen) and the C7a carbon of the indazole ring.[3][12] No correlation should be seen between these protons and the C3 carbon.
-
N2-Isomer Identification: Look for a correlation between the protons of the N-alkyl group and the C3 carbon of the indazole ring.[3][12]
-
Data Interpretation Diagram
Caption: Key HMBC correlations for assigning N1 and N2 regioisomers.
-
Quantification: To determine the N1:N2 ratio, use ¹H NMR spectroscopy on the crude reaction mixture. Identify clean, well-resolved signals unique to each isomer (e.g., the N-CH₂ signals or a specific aromatic proton) and compare their integration values.
Summary Table: Factors Influencing Regioselectivity
| Factor | Condition Favoring N1-Selectivity | Condition Favoring N2-Selectivity | Rationale |
| Base | NaH, NaHMDS[3] | K₂CO₃, Cs₂CO₃ | Strong bases with small cations (Na⁺) in less polar solvents promote chelation/ion-pairing, directing to N1. Weaker bases/larger cations in polar solvents lead to a "freer" anion. |
| Solvent | THF, Dioxane | DMF, DMSO | Less polar solvents maintain tight ion pairs, enhancing steric direction. Polar aprotic solvents solvate the cation, increasing reactivity at the more nucleophilic N2 site.[3] |
| Substituents | Coordinating group at C3 (e.g., -CO₂Me, -CONH₂) | EWG or bulky group at C7[1][2] | C3 groups can chelate the cation, blocking N2. C7 groups sterically hinder or electronically disfavor N1 attack. |
| Methodology | Standard Sₙ2 with NaH/THF | Mitsunobu Reaction[12], Acid-catalyzed (TfOH)[10][11] | The mechanism of the Mitsunobu and acid-catalyzed reactions inherently favors attack at the N2 position. |
References
-
Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]
-
Alam, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Keating, J. J., et al. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. Available at: [Link]
-
Alam, M. J., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Alam, M. J., & Keating, J. J. (2021). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
-
O'Donovan, D. H., et al. (2022). Development of a selective and scalable N1-indazole alkylation. RSC Medicinal Chemistry. Available at: [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]
-
Kráľová, K., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]
-
Alam, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]
-
Yoon, S. Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bethanamudi, P., et al. (2012). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]
-
Göker, H., et al. (2018). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Available at: [Link]
Sources
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Welcome to the dedicated technical support guide for navigating the purification challenges of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this promising heterocyclic scaffold. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Understanding the Molecule - The Root of the Challenge
Before diving into troubleshooting, it's crucial to understand the inherent chemical characteristics of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole that contribute to purification difficulties.
-
The Indazole Core: The tetrahydro-1H-indazole moiety contains two nitrogen atoms. The N-H proton of the pyrazole ring is weakly acidic, but the adjacent nitrogen (N2) is basic, capable of forming hydrogen bonds. This dual character can lead to tailing or streaking on silica gel columns. The 1H-indazole is generally the most thermodynamically stable tautomer.[1][2]
-
The Furan Ring: Furan is an electron-rich aromatic heterocycle. While generally stable, it can be susceptible to degradation under strongly acidic conditions, which is a key consideration when selecting a chromatographic stationary phase (e.g., standard silica gel is acidic).[3]
-
Polarity and Solubility: The combination of the polar indazole ring system and the relatively non-polar furan and tetrahydro-cyclohexane portions gives the molecule an intermediate polarity. This can sometimes make finding a single-solvent system for recrystallization challenging and often necessitates a binary solvent system for chromatography.
Section 2: Troubleshooting Common Purification Issues (Q&A Format)
This section addresses the most frequently encountered problems during the isolation and purification of your target compound.
Issue 1: The Crude Product is a Persistent Oil or Gummy Solid
Question: My reaction work-up yields a thick, dark oil that refuses to solidify, even after prolonged drying under high vacuum. What's causing this and how can I isolate my product?
Answer: This is a classic problem, typically stemming from two main causes: the presence of impurities acting as a eutectic mixture, which suppresses the freezing point of your compound, or residual solvent trapped within the crude material.
Causality: The synthesis of tetrahydroindazoles often involves the condensation of a diketone equivalent with hydrazine or its derivatives.[4][5] Incomplete reaction can leave behind starting materials or intermediates. Furthermore, side reactions can generate closely related structural isomers that co-purify and inhibit crystallization.
Troubleshooting Protocol:
-
Attempt Trituration: This is the first and simplest step to try and induce crystallization.
-
Place the oil in a flask.
-
Add a small volume of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a mixture of the two).
-
Using a glass rod or spatula, vigorously scratch the inside surface of the flask below the solvent level. The micro-scratches on the glass can provide nucleation sites for crystal growth.
-
If a solid begins to form, continue stirring or sonicating the mixture for 30-60 minutes to maximize precipitation.
-
Collect the solid by filtration and wash with a small amount of the cold trituration solvent.
-
-
If Trituration Fails, Proceed to Chromatography: If the product remains an oil, it indicates that the impurity level is too high for simple crystallization. At this stage, column chromatography is the most effective next step.[6]
Issue 2: Poor Separation and Tailing during Column Chromatography
Question: I'm running a silica gel column, but my product is streaking badly, and I'm getting poor separation from impurities that are close in polarity. How can I improve my chromatographic resolution?
Answer: This is a very common issue with nitrogen-containing heterocyclic compounds like indazoles. The streaking (or tailing) is caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.
Causality: The lone pair of electrons on the N2 nitrogen of the indazole ring can interact strongly with surface protons on the silica, causing some molecules to "stick" to the stationary phase longer than others, resulting in a tailed spot shape and poor peak resolution.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Baseline Eluent: Start with a standard solvent system like Hexane/Ethyl Acetate. Run a gradient to identify the approximate elution point.
-
Add a Basic Modifier: To neutralize the acidic silica surface and improve peak shape, add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% (v/v) triethylamine to your solvent mixture. This is often highly effective.
-
Ammonia: If using a more polar system like Dichloromethane/Methanol, using a pre-prepared solution of 7N ammonia in methanol as your polar component can also work well.
-
-
-
Switch the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.
-
Deactivated Silica: You can purchase commercially available "deactivated" or "base-washed" silica gel.
-
-
Optimize Loading: Overloading the column is a frequent cause of poor separation. Ensure you are not loading more than 1-5% of the column's silica weight with your crude material (e.g., for a 100g silica column, load no more than 1-5g of crude product).
Purification Decision Workflow
The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a purified product.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Indazole Purification & Chromatography
Topic: Optimizing Solvent Systems for Indazole Column Chromatography Audience: Medicinal Chemists, Process Chemists, and Purification Specialists Status: Active | Updated: 2026-02-12
Introduction: The Indazole Challenge
Welcome to the Indazole Purification Support Center. Indazole (1H-indazole) presents a unique "double trouble" profile for chromatographers:
-
Amphoteric Nature: With a pKa of ~1.2 (pyridinium-like nitrogen) and ~14 (pyrrole-like NH), it interacts aggressively with acidic silanols on silica gel, leading to severe peak tailing.[1]
-
Solubility Limits: Indazoles are highly crystalline and prone to "crashing out" in non-polar mobile phases, causing column blockages or streaking.
This guide provides field-validated protocols to resolve these issues, moving beyond standard Hexane/Ethyl Acetate systems.
Module 1: Eliminating Peak Tailing
The Problem: Silanol Interaction
Unmodified silica gel is acidic (pH ~5). The basic nitrogen (N2) of the indazole ring hydrogen-bonds to free silanol groups (Si-OH) on the stationary phase. This non-specific binding causes peak broadening and tailing, which ruins resolution.
The Solution: Competitive Binding
You must introduce a "sacrificial" base into the mobile phase. This base binds to the silanols preferentially, shielding the indazole and allowing it to elute as a sharp band.
Protocol A: The Triethylamine (TEA) Wash
Best for: Standard Hexane/EtOAc gradients.[1]
-
Column Pre-treatment: Before loading your sample, flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .[1]
-
Mobile Phase: Run your standard gradient (e.g., Hex/EtOAc) but maintain 0.5% TEA constant throughout the run.
-
Post-Run: TEA has a high boiling point. You must rotovap your fractions thoroughly or use an HCl wash (if your product is acid-stable) to remove residual amine.[1]
Protocol B: The "Magic Solvent" (DCM/MeOH/NH₄OH)
Best for: Polar, insoluble, or highly basic indazoles.[1]
This system uses Ammonium Hydroxide (NH₄OH) as the modifier.[1] It is volatile (removes easily) and provides excellent solubility.[1]
Preparation Warning: NH₄OH is aqueous. You cannot add it directly to Dichloromethane (DCM) or it will phase separate.[1] You must create "Ammoniated Methanol" first.
Step-by-Step Preparation:
-
Make Stock Solution A: Mix 10 parts conc. NH₄OH (28-30%) with 90 parts Methanol (MeOH).[1]
-
Make Mobile Phase: Add Stock Solution A to DCM.
-
Example: To make a 5% MeOH/DCM eluent with ammonia: Mix 950 mL DCM + 50 mL Stock Solution A.[1]
-
Visualizing the Mechanism
Caption: Mechanism of tailing reduction. Modifiers (Blue) block acidic Silanol sites (Red/Green), preventing Indazole drag.[1]
Module 2: Solubility & Loading Strategies
Indazoles often crystallize on the head of the column when using non-polar solvents, leading to high back-pressure and band broadening.
Decision Matrix: Loading Method
| Sample Solubility | Recommended Loading Method | Solvent System |
| High (Soluble in Hex/EtOAc) | Liquid Load | Hexane / EtOAc + 1% TEA |
| Moderate (Soluble in DCM) | Liquid Load (conc.)[1] | DCM / MeOH (0-10%) |
| Poor (Insoluble in DCM) | Dry Load (Solid Load) | DCM / MeOH / NH₄OH |
Dry Loading Protocol (The "Celite Sandwich")[1]
-
Dissolve crude indazole in a minimal amount of MeOH/DCM.
-
Add Celite 545 or Silica (ratio 1:2 sample-to-sorbent).
-
Rotovap to dryness until a free-flowing powder remains.
-
Pack this powder on top of your pre-equilibrated column.
-
Why? This eliminates solvent incompatibility issues at the injection point.
Module 3: Separation of Regioisomers (1H vs 2H)
A common issue in indazole synthesis is the formation of regioisomers (N1-alkyl vs N2-alkyl).
-
1H-Indazole (Thermodynamic): Generally more polar (lower Rf) on silica due to accessible H-bond donor capability (unless substituted).[1]
-
2H-Indazole (Kinetic): Generally less polar (higher Rf) and elutes first.[1]
Troubleshooting Separation: If 1H and 2H spots overlap on TLC:
-
Switch Solvent Class: If using EtOAc/Hex, switch to DCM/MeOH.[1] The selectivity often inverts or expands.
-
Use Toluene: Replace Hexane with Toluene. The
- interactions between Toluene and the indazole ring can differentiate the isomers better than aliphatic Hexane. -
Gradient Shallowing: Run a "Isocratic Hold." If the spots are at 30% EtOAc, run the column at 25% EtOAc isocratic for 5 CVs.
Workflow: Solvent System Selection
Caption: Decision tree for selecting the optimal mobile phase based on solubility and tailing behavior.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone instead of Methanol? A: Yes, but be careful. Acetone absorbs UV strongly below 330nm, which can interfere with UV detection in flash chromatography. Methanol is transparent at lower wavelengths (210-254nm).[1]
Q: My product is acid-sensitive. How do I remove the TEA? A: Do not use an HCl wash. Instead, rely on evaporation. TEA boils at ~89°C. Co-evaporate your fractions with Heptane or Toluene 2-3 times on the rotovap. The azeotrope helps pull off the amine without heat stress.
Q: I see a "ghost peak" eluting later in the run. A: This is likely the indazole de-protonating or protonating mid-run due to pH changes in the gradient. Ensure your modifier (TEA or NH₄OH) concentration is constant throughout the entire gradient, not just the B-solvent.
Q: Can I use C18 (Reverse Phase) for Indazoles? A: Absolutely. In fact, C18 is often superior for separating 1H/2H regioisomers.[1] Use a Water/Acetonitrile gradient with 0.1% Formic Acid .[1] The acidic pH keeps the indazole protonated (Indazolium), improving solubility and peak shape on C18.
References
-
Teledyne ISCO. (2023).[1][2] Flash Column Chromatography Guide: Purification of Nitrogen Heterocycles. Teledyne Technologies. Link
-
Common Organic Chemistry. (2024).[1] Solvent Systems for Silica Gel Column Chromatography: DCM/MeOH/NH4OH Preparation.[1]Link
-
BenchChem. (2025).[1] Troubleshooting & Optimization: Purification of Polar Imidazole and Indazole Derivatives.Link[1]
-
Claramunt, R. M., et al. (1991).[1] "The pKa of Indazoles."[3] Journal of Heterocyclic Chemistry. (Validating pKa ~14 and ~1.2). Link[1]
-
Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison. Link
Sources
Technical Support Center: Tetrahydroindazole (THI) Solubility & Assay Optimization
Executive Summary: The "Brick Dust" Challenge
Tetrahydroindazoles (THIs) are a privileged scaffold in medicinal chemistry, frequently utilized in the development of p38 MAP kinase inhibitors, sigma receptor ligands, and anti-tubercular agents. However, their utility is often compromised by their physicochemical properties.
The Core Problem: THIs often exhibit "brick dust" characteristics—high melting points and low aqueous solubility—driven by strong intermolecular hydrogen bonding (donor/acceptor motifs in the pyrazole ring) and planar
-
Precipitation: Compound crashes out upon dilution into aqueous buffers.
-
Colloidal Aggregation: Formation of promiscuous aggregates that sequester enzymes (False Positives).[1][2]
-
Plastic Adsorption: Significant loss of free compound to microplate walls (False Negatives).
This guide provides a validated troubleshooting framework to diagnose and resolve these issues.
Diagnostic Workflow: Is Your Data Real?
Before optimizing solubility, you must determine if your current data is an artifact. Use this decision matrix to troubleshoot anomalous IC50/EC50 data.
Figure 1: Diagnostic decision tree for distinguishing between true ligand binding, macroscopic precipitation, and colloidal aggregation artifacts.
Troubleshooting Guides & FAQs
Category A: Stock Preparation & Solvents[3]
Q: My THI analog precipitates immediately when diluted from 100% DMSO into the assay buffer. How do I prevent this?
A: This is a kinetic solubility failure. The "crash" occurs because the local concentration of the compound exceeds its solubility limit at the interface of the DMSO droplet and the buffer before mixing is complete.
Corrective Protocol (Intermediate Dilution Step): Do not pipette 100% DMSO stock directly into the assay well.
-
Create a 10x Intermediate: Dilute your DMSO stock into a solution containing 5-10% DMSO + Buffer.
-
Add Surfactant: Ensure the buffer contains 0.01% Tween-20 or Triton X-100 before adding the compound. This reduces the surface tension and prevents nucleation.
-
Final Transfer: Transfer from the 10x intermediate to the final assay plate.
Q: Can I use Cyclodextrins (CDs) for in vitro biochemical assays?
A: Yes, but with strict caveats. Hydroxypropyl-
-
Mechanism: The hydrophobic THI core enters the CD cavity, shielding it from the aqueous environment while the hydrophilic CD exterior interacts with the buffer.
-
Limit: Do not exceed 0.5% (w/v) HP-
-CD in the final assay. Higher concentrations may strip lipids from cell membranes (in cell assays) or sequester the substrate/cofactors (in enzymatic assays). -
Validation: You must run a "Vehicle Control" containing only the CD at the tested concentration to ensure it does not inhibit your target protein.
Category B: False Positives (Aggregation)
Q: I see high potency (low IC50) for my THI, but the Hill slope is very steep (> 2.0). Is this real?
A: A steep Hill slope is a classic hallmark of Colloidal Aggregation . THIs are prone to forming promiscuous colloids that sequester enzymes, leading to false inhibition.[1]
The "Detergent Test" (Mandatory Validation):
-
Run your assay under standard conditions.
-
Run a parallel arm adding 0.01% Triton X-100 (or 0.005% Tween-80) to the buffer.
-
Interpretation:
-
If IC50 shifts significantly (e.g., from 1 µM to >50 µM) or activity disappears: It was aggregation (False Positive). The detergent breaks up the colloid.
-
If IC50 remains stable: The inhibition is likely specific.
-
Category C: Cell-Based Assay Specifics
Q: My compound works in the enzymatic assay but shows no activity in the cell-based assay. Is it permeability or solubility?
A: For THIs, it is often solubility in the cell media. Serum proteins (albumin) bind lipophilic drugs, reducing the free concentration available to enter the cell. Conversely, if the media is serum-free, the compound may bind to the plastic plate.
Optimization Table: Cell Assay Formulation
| Parameter | Standard Condition | Optimized for THI | Reason |
| DMSO Limit | < 0.1% | < 0.5% (if tolerated) | Higher DMSO aids solubility but check for cytotoxicity. |
| Serum | 10% FBS | Reduced (1-2%) or Serum-Free | Albumin acts as a "sink," binding hydrophobic THIs. |
| Plasticware | Standard Polystyrene | Low-Binding / Glass-Coated | THIs adsorb strongly to standard plastics. |
| Incubation | Static | Gentle Shaking | Prevents sedimentation of micro-precipitates. |
Standard Operating Procedure (SOP)
Protocol: Kinetic Solubility Assessment via Nephelometry
Objective: Determine the maximum soluble concentration of a THI analog in assay buffer before precipitation occurs.
Materials:
-
THI Compound (10 mM stock in DMSO)
-
Assay Buffer (e.g., PBS pH 7.4)
-
96-well clear flat-bottom plate
-
Microplate Reader with Absorbance (620 nm) or Nephelometry module
Step-by-Step Workflow:
-
Preparation of Dilution Series:
-
Prepare a 2-fold serial dilution of the compound in 100% DMSO (Range: 10 mM down to 0.1 mM).
-
-
Buffer Addition:
-
Dispense 196 µL of Assay Buffer into the 96-well plate.
-
-
Compound Spiking:
-
Add 4 µL of each DMSO dilution to the buffer (Final DMSO = 2%).
-
Critical: Mix immediately by pipetting up and down 3 times. Do not vortex the whole plate (risks cross-contamination).
-
-
Incubation:
-
Incubate at Room Temperature for 90 minutes (covered).
-
-
Readout:
-
Measure Absorbance at 620 nm (turbidity surrogate).
-
Reference: Compare against a "Buffer + 2% DMSO" blank.
-
-
Data Analysis:
-
Plot Concentration (X) vs. OD620 (Y).
-
Solubility Limit: The concentration point where OD620 rises >3 Standard Deviations above the blank background.
-
Mechanistic Insight: Why THIs Aggregate
Understanding the molecular geometry of Tetrahydroindazoles helps predict solubility issues.
Figure 2: Mechanism of colloidal aggregation. The planar THI scaffold minimizes water contact by stacking, forming particles that non-specifically adsorb enzymes.
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link
- Foundational paper on colloidal aggreg
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link
- Authoritative guide on DMSO limits and kinetic solubility protocols.
-
Ganesh, A. N., et al. (2018).[3] Colloidal aggregation: from screening nuisance to formulation nuance. Nano Today, 19, 188-200.[3][4] Link
- Detailed analysis of aggreg
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[5][6] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
- Comprehensive review on using Cyclodextrins (HP-beta-CD)
-
Schiltz, G., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands.[7][8] ChemMedChem, 14(13), 1248–1256. Link
- Specific case study on THI synthesis, solubility testing, and structure-activity rel
Sources
- 1. news-medical.net [news-medical.net]
- 2. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 3. Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colloidal aggregation: from screening nuisance to formulation nuance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side products in hydrazine-mediated indazole formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for hydrazine-mediated indazole synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to assist you in optimizing your reactions and minimizing the formation of unwanted side products. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in the field.
Troubleshooting Guide: Minimizing Side Products
This section addresses specific issues that may arise during the synthesis of indazoles using hydrazine. Each question is followed by a detailed explanation of the potential causes and actionable solutions.
Q1: My reaction is producing a significant amount of a reduced side product, such as a fluorotoluene, instead of the desired indazole. What is happening and how can I prevent this?
A1: The formation of a reduced side product, like a fluorotoluene from an o-fluorobenzaldehyde, is a classic indicator of a competitive Wolff-Kishner reduction pathway.[1][2] This side reaction becomes prominent when the hydrazone intermediate, formed from the condensation of the aldehyde or ketone with hydrazine, undergoes reduction instead of the desired intramolecular cyclization to the indazole.
Causality: The Wolff-Kishner reduction is favored under high temperatures and basic conditions, which are often employed in indazole synthesis.[3][4][5] The reaction proceeds through the deprotonation of the hydrazone to form a carbanion, which is then protonated to yield the alkane.[5]
Solutions:
-
Protecting Group Strategy: A highly effective method to circumvent the Wolff-Kishner reduction is to use a protected form of the carbonyl group. For instance, converting the o-fluorobenzaldehyde to its O-methyloxime before reacting with hydrazine can effectively eliminate the formation of fluorotoluene.[1][2] The oxime directs the reaction towards the desired cyclization pathway.
-
Temperature Control: Carefully controlling the reaction temperature is crucial. Lowering the temperature may disfavor the high-activation energy Wolff-Kishner reduction pathway relative to the indazole formation.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents may facilitate the protonation steps of the Wolff-Kishner reduction. Experimenting with aprotic solvents might be beneficial.
Experimental Protocol: O-Methyloxime Formation for Suppression of Wolff-Kishner Reduction
-
Dissolve the o-fluorobenzaldehyde in a suitable solvent such as DME.
-
Add O-methylhydroxylamine hydrochloride and a base (e.g., K2CO3).
-
Heat the reaction mixture for 4-5 hours.
-
Isolate the O-methyloxime intermediate.
-
React the purified O-methyloxime with hydrazine under your standard indazole formation conditions.
Q2: I am observing the formation of 3-aminoindazole as a major byproduct. What is the mechanism for its formation and how can I suppress it?
A2: The formation of 3-aminoindazoles can occur, particularly when using o-fluorobenzaldehydes and their O-methyloxime derivatives, especially with the Z-isomer of the oxime.[1][2] This side product arises from a reaction pathway involving a benzonitrile intermediate.
Causality: The Z-isomer of the O-methyloxime can undergo elimination to form a benzonitrile. Subsequent reaction of the benzonitrile with hydrazine leads to the formation of the 3-aminoindazole.
Solutions:
-
Isomer Control: If you are using an O-methyloxime, ensure that you are using the E-isomer, as this isomer favors the desired cyclization over elimination to the nitrile.[1][2]
-
Reaction Conditions: The conditions that favor the elimination to the nitrile should be avoided. This may include strong bases or high temperatures.
-
Alternative Starting Materials: If the formation of the 3-aminoindazole persists, consider alternative starting materials that are less prone to this side reaction, such as o-hydroxyacetophenones.[6]
Q3: My reaction is yielding a complex mixture of products, and I suspect N-N bond cleavage of my hydrazine reagent or indazole product. Is this a common issue?
A3: Yes, N-N bond cleavage in hydrazine derivatives can be a significant side reaction under certain conditions, leading to a complex mixture of products and lower yields of the desired indazole.[7][8][9][10][11]
Causality: The N-N bond in hydrazines can be cleaved under both reductive and oxidative conditions.[7][8] Reductive cleavage can be promoted by catalysts like Raney nickel or ruthenium complexes, while oxidative cleavage can occur in the presence of air and light, sometimes facilitated by photocatalysts.[7][8][10]
Solutions:
-
Inert Atmosphere: To minimize oxidative cleavage, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Harsh Reductants: If your synthesis does not require a reduction step, avoid the use of strong reducing agents that can cleave the N-N bond.
-
Purification of Hydrazine: Use high-purity hydrazine to avoid contaminants that might catalyze N-N bond cleavage.
-
Temperature and Light Control: Running the reaction at a moderate temperature and protecting it from light can help to minimize unwanted side reactions.[7]
Q4: I am attempting a one-pot synthesis, but the yield is low and I have multiple spots on my TLC. What are the potential pitfalls of a one-pot procedure?
A4: While one-pot syntheses are efficient, they can be prone to side reactions if the conditions are not carefully optimized for all steps of the reaction sequence.
Causality: In a one-pot indazole synthesis, for example from a ketone and an acid chloride to form a 1,3-diketone followed by cyclization with hydrazine, competing reactions can occur.[12][13] The initial ketone can react with hydrazine to form a hydrazone, which may not efficiently proceed to the desired pyrazole.
Solutions:
-
Stepwise Addition of Reagents: Instead of adding all reagents at once, consider a stepwise addition. For the synthesis of pyrazoles from 1,3-diketones, the in-situ formation of the diketone before the addition of hydrazine is a successful strategy.[12][13]
-
Optimization of Reaction Conditions: Carefully optimize the temperature, solvent, and base for each step of the one-pot reaction to favor the desired transformations.
-
Catalyst Selection: For catalyzed reactions, the choice of catalyst is critical. For instance, in some pyrazole syntheses, copper catalysts have been shown to be efficient under acid-free conditions.[13]
Frequently Asked Questions (FAQs)
What is the general mechanism for hydrazine-mediated indazole formation?
The most common pathway involves the condensation of a carbonyl compound (aldehyde or ketone) with hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent aromatization to yield the indazole ring system. The specific mechanism can vary depending on the starting materials and reaction conditions.
How does the choice of hydrazine source (e.g., hydrazine hydrate vs. anhydrous hydrazine) affect the reaction?
Hydrazine hydrate is often used for its ease of handling. However, the water present can influence the reaction, sometimes promoting hydrolysis of intermediates or side products.[3][4] Anhydrous hydrazine may provide better yields in some cases but requires more careful handling due to its toxicity and reactivity. The choice often depends on the specific substrate and reaction conditions.
Can I use substituted hydrazines to synthesize N-substituted indazoles?
Yes, using substituted hydrazines is a common method for preparing N-substituted indazoles. For example, reacting a 1,3-diketone with phenylhydrazine will yield N-phenylpyrazoles.[14] However, the use of unsymmetrical substituted hydrazines can lead to the formation of regioisomers.
What are some common catalysts used to promote indazole formation?
Various catalysts can be employed to improve the efficiency and selectivity of indazole synthesis. These include:
-
Acid catalysts: Often used in the Knorr pyrazole synthesis to facilitate the condensation and cyclization steps.[15]
-
Palladium catalysts: Utilized for intramolecular C-N bond formation in the synthesis of 1H-indazoles from o-halo acetophenones.[6]
-
Copper catalysts: Have been used for the synthesis of 3-aminoindazoles from 2-halobenzonitriles.[16]
-
Solid acid catalysts: Silica sulfuric acid has been reported as an efficient catalyst for the reaction of o-hydroxyacetophenones with hydrazine hydrate.[6]
Visualizing Reaction Pathways
To aid in understanding the competing reactions discussed, the following diagrams illustrate the key mechanistic steps.
Indazole Formation vs. Wolff-Kishner Reduction
Caption: Troubleshooting decision tree for low yield.
References
-
Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678. [Link]
-
Gomma, A. M., & Ali, M. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6548. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Xie, J., & Li, P. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 14(15), 3878–3881. [Link]
-
Martínez, S., Trepat, E., Moreno-Mañas, M., Sebastián, R. M., Vallribera, A., Mata, I., & Molins, E. (2006). Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc, 2007(5), 169-180. [Link]
-
ResearchGate. (n.d.). Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. [Link]
-
Taniguchi, K., & Tatsumi, T. (2002). Cleavage of hydrazine N-N bonds by RuMo3S4 cubane-type clusters. Dalton Transactions, (12), 2465-2466. [Link]
-
Genung, M. A., Wei, L., & Miller, S. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of organic chemistry, 84(17), 11124–11135. [Link]
-
Hinman, R. L. (1956). REDUCTIVE CLEAVAGE OF NITROGEN–NITROGEN BONDS WITH RANEY NICKEL AND HYDRAZINE. Canadian Journal of Chemistry, 34(5), 694-698. [Link]
-
Fernández, I., & Sierra, M. A. (2024). Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights. Chemistry – A European Journal. [Link]
-
Singh, R., Kaur, A., & Singh, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1649-1678. [Link]
-
Lukin, K. A., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine. The Journal of organic chemistry, 71(21), 8166–8172. [Link]
-
Haddadin, M. J., & Kaddouha, B. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of chemical research, 52(9), 2648–2660. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Yáñez-S, M., et al. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. Repositorio UCHILE. [Link]
-
Organic Syntheses. (n.d.). Indazole. [Link]
-
Lukin, K. A., Hsu, M. C., Fernando, D., & Leanna, M. R. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. ResearchGate. [Link]
-
Reddit. (2021, February 16). Indazole synthesis discussion.. Mechanism of this reaction? [r/OrganicChemistry]. [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]
-
Sci-Hub. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. [Link]
-
Samal, S. K., et al. (2019). Reductive and Coordinative Effects of Hydrazine in Structural Transformations of Copper Hydroxide Nanoparticles. Nanomaterials (Basel, Switzerland), 9(10), 1445. [Link]
-
ResearchGate. (n.d.). Reaction conditions optimization for 1H-Indazoles synthesisa. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]
-
Mosslemin, M. H., et al. (2020). Introducing new and effective catalysts for the synthesis of pyridazino[1,2-a]indazole, indazolo[2,1-b]phthalazine and pyrazolo[1,2-b]phthalazine derivatives. Scientific reports, 10(1), 12345. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
Sources
- 1. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Diboron Reagents in N-N Bond Cleavage of Hydrazines, N-Nitrosamines, and Azides: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. Indazole synthesis [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
For the discerning researcher in drug development and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the cornerstone for providing detailed information about the molecular framework of a compound. This guide provides an in-depth analysis and interpretation of the 1H NMR spectrum of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole, a molecule of interest for its potential pharmacological applications. We will dissect the spectrum, comparing it with related structures to provide a comprehensive understanding of the chemical environment of each proton.
The Structural Landscape: A Fusion of Aromatic and Alicyclic Moieties
The structure of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole presents a fascinating juxtaposition of a planar, aromatic furan ring and a flexible, alicyclic tetrahydroindazole system. This unique combination gives rise to a 1H NMR spectrum with distinct regions, each providing a wealth of information about the molecule's connectivity and stereochemistry.
Deciphering the 1H NMR Spectrum: A Region-by-Region Analysis
The 1H NMR spectrum of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole can be logically divided into three key regions: the aromatic furan protons, the aliphatic protons of the tetrahydroindazole ring, and the exchangeable NH proton of the indazole moiety.
The Furanoid Protons: Aromatic Signatures
The furan ring, being an aromatic system, gives rise to signals in the downfield region of the spectrum, typically between δ 6.0 and 7.5 ppm.[1][2] The substitution at the 2-position of the furan ring by the tetrahydroindazole moiety significantly influences the chemical shifts of the remaining furan protons.
-
H-5' Proton: This proton, being adjacent to the oxygen atom and in a position analogous to the alpha-proton of a substituted furan, is expected to be the most deshielded of the furan protons. It will likely appear as a doublet of doublets (dd) around δ 7.4 ppm, with a small coupling constant to H-4' (J ≈ 1.8 Hz) and an even smaller coupling to H-3' (J ≈ 0.9 Hz).[3]
-
H-3' Proton: This proton is situated adjacent to the point of attachment to the tetrahydroindazole ring. Its chemical shift is anticipated to be around δ 6.4-6.5 ppm, appearing as a doublet of doublets (dd). It will exhibit coupling to H-4' (J ≈ 3.3 Hz) and H-5' (J ≈ 1.9 Hz).[3]
-
H-4' Proton: This proton is expected to resonate at a similar chemical shift to the H-3' proton, around δ 6.3-6.4 ppm, also as a doublet of doublets (dd). It couples with both H-3' (J ≈ 3.3 Hz) and H-5' (J ≈ 1.9 Hz).[3]
The characteristic coupling constants observed for the furan protons are a powerful tool for confirming the substitution pattern.[4][5]
The Tetrahydroindazole Protons: Aliphatic Complexity
The four methylene groups of the 4,5,6,7-tetrahydro-1H-indazole ring give rise to a series of multiplets in the upfield region of the spectrum, typically between δ 1.5 and 3.0 ppm.[6][7] The exact appearance of these signals can be complex due to overlapping multiplets and second-order effects.
-
H-4 and H-7 Protons: The methylene protons at positions 4 and 7 are adjacent to the double bond of the pyrazole ring and are therefore expected to be the most downfield of the aliphatic protons. They will likely appear as multiplets around δ 2.5-2.8 ppm.
-
H-5 and H-6 Protons: The methylene protons at positions 5 and 6 are more shielded and are expected to resonate as multiplets in the region of δ 1.7-2.0 ppm.
Decoupling experiments or two-dimensional NMR techniques, such as COSY, would be invaluable in definitively assigning these aliphatic protons.
The Indazole NH Proton: A Broad Singlet
The proton attached to the nitrogen atom (N-1) of the indazole ring is acidic and undergoes chemical exchange. This typically results in a broad singlet in the 1H NMR spectrum. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and can appear over a wide range, from δ 8.0 to 13.0 ppm.[8][9] In some cases, this signal may be too broad to be observed or may be exchanged with deuterium if a protic solvent like D₂O is used.
Comparative Spectral Analysis: Learning from Analogs
To further solidify our interpretation, it is instructive to compare the expected spectrum of our target molecule with that of its constituent parts and related structures.
| Compound | Key Protons | Typical Chemical Shift (ppm) | Multiplicity |
| Furan | H-2/H-5 | ~7.4 | Multiplet |
| H-3/H-4 | ~6.4 | Multiplet | |
| 2-Ethylfuran | H-5 | ~7.3 | Multiplet |
| H-3, H-4 | ~6.2-6.3 | Multiplets | |
| 4,5,6,7-Tetrahydro-1H-indazole | CH₂ groups | 1.7-2.7 | Multiplets |
| 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole (Predicted) | H-5' (Furan) | ~7.4 | dd |
| H-3', H-4' (Furan) | ~6.3-6.5 | dd | |
| H-4, H-7 (Indazole) | ~2.5-2.8 | m | |
| H-5, H-6 (Indazole) | ~1.7-2.0 | m | |
| NH (Indazole) | 8.0-13.0 | br s |
This comparison highlights how the electronic environment of the furan protons is influenced by the tetrahydroindazole substituent, and conversely, how the furan ring affects the protons of the adjacent heterocyclic system.
Experimental Protocol for 1H NMR Acquisition
To obtain a high-quality 1H NMR spectrum of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for its ability to dissolve a wide range of organic compounds.[10][11]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrumental Parameters (for a 400 MHz Spectrometer):
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.
-
Number of Scans (NS): 16-64 scans, depending on the sample concentration.
-
Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is generally adequate to cover the expected chemical shift range.
-
Temperature: Room temperature (298 K).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate all signals to determine the relative number of protons for each resonance.
-
Visualizing Molecular Connectivity
The following diagram illustrates the structure of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole with the protons labeled for clarity in the spectral interpretation.
Caption: Molecular structure of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole with proton labeling.
Conclusion
The 1H NMR spectrum of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the signals in the aromatic and aliphatic regions, and by comparing these with data from related compounds, a confident structural assignment can be made. This guide provides the foundational knowledge and practical steps for researchers to interpret the 1H NMR spectrum of this and similar heterocyclic compounds, facilitating their research in drug discovery and development.
References
- Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics.
- 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3.
- Furan(110-00-9) 1H NMR spectrum. ChemicalBook.
- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Science Publishing.
- Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PMC.
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
- 1H chemical shifts in NMR, part 18 1.
- 1H NMR of compound 2 (S)-1-(furan-2-yl)ethanol.
- Supporting Inform
- 2-Ethylfuran(3208-16-0) 1H NMR. ChemicalBook.
- Proton NMR splitting in 2-substituted furan. Chemistry Stack Exchange.
- Supporting Inform
- NMR Coupling Constants.
- 1H NMR spectrum of compound 3a.
- Synthesis and Spectroscopic Characteriz
- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE.
- 4,5,6,7-tetrahydro-1H-indazole. PubChem.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
- Showing Compound Fur-2-aldehyde (FDB004219). FooDB.
- Supporting Information for a chemical synthesis. Wiley-VCH.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
- Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar.
- Indazole(271-44-3) 1H NMR spectrum. ChemicalBook.
- Synthesis and Biological Activity of Furanylindazoles as Inhibitors of Hypoxia Inducible Factor (HIF)-1 Transcriptional. The Royal Society of Chemistry.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands.
- Indazole From Natural Resources And Biological Activity.
- 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis.
- 4,5,6,7-Tetrahydro-1H-indazole. BLD Pharm.
- Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 10. epfl.ch [epfl.ch]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Guide to Predicting Mass Spectrometry Fragmentation of Furan-Tetrahydroindazoles for Researchers and Drug Development Professionals
In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, fused ring systems incorporating furan and tetrahydroindazole moieties are emerging as scaffolds of significant medicinal chemistry interest. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like gas chromatography (GC) or liquid chromatography (LC), stands as a cornerstone for the rapid and sensitive analysis of these molecules. Understanding the fragmentation patterns of furan-tetrahydroindazoles under ionization is paramount for their unambiguous identification, characterization of analogues, and metabolite profiling.
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation behavior of furan-tetrahydroindazoles. Drawing upon established fragmentation mechanisms of the constituent furan and indazole rings, we will construct a comparative framework to anticipate the fragmentation pathways of the fused system. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of small molecules.
Experimental Methodologies: A Foundation for Reliable Data
The fragmentation patterns discussed herein are primarily based on electron ionization (EI) mass spectrometry, a common technique for GC-MS analysis of volatile and semi-volatile compounds. However, the principles can be extended to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, which are frequently employed in LC-MS workflows.
A Typical GC-EI-MS Protocol
A standard experimental setup for analyzing furan-tetrahydroindazole derivatives would involve a gas chromatograph coupled to a mass spectrometer.
Gas Chromatography (GC) Parameters:
-
Injector: Split/splitless inlet, typically operated at a temperature that ensures efficient vaporization without thermal degradation (e.g., 250-280 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is often suitable for separating isomers.
-
Oven Program: A temperature gradient is employed to ensure good separation of analytes with different volatilities. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a period to elute all compounds.
-
Carrier Gas: Helium is the most common carrier gas.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Analyzer: A quadrupole or ion trap analyzer is commonly used.
-
Detection: The detector records the mass-to-charge ratio (m/z) of the ions produced.
This protocol provides a robust method for obtaining reproducible fragmentation patterns, which are essential for structural elucidation and library matching.
Deciphering the Fragmentation Puzzle: Furan and Tetrahydroindazole Moieties
To predict the fragmentation of the fused furan-tetrahydroindazole system, we must first understand the characteristic fragmentation of its constituent parts.
The Furan Moiety: A Ring of Stability and Predictable Fractures
The furan ring, an aromatic five-membered heterocycle, exhibits characteristic fragmentation pathways. Upon electron ionization, the molecular ion is often prominent. Key fragmentation steps include:
-
Loss of CO: A common fragmentation pathway for furans is the expulsion of a neutral carbon monoxide molecule, leading to a cyclopropenyl cation.
-
Loss of CHO: Cleavage of a bond adjacent to the oxygen and subsequent rearrangement can lead to the loss of a formyl radical.
-
Ring Opening and Rearrangement: The furan ring can undergo ring-opening to form acyclic ions, which then fragment further.
Substituents on the furan ring will significantly influence the fragmentation. For instance, alkyl side chains will readily undergo benzylic-like cleavage (alpha-cleavage) to form stable carbocations.
The Tetrahydroindazole Moiety: Navigating Isomers and Ring Cleavage
The tetrahydroindazole core, a partially saturated bicyclic system, presents more complex fragmentation possibilities. The position of the double bond and any substituents will dictate the major fragmentation routes. Key fragmentation pathways for the related indazole and pyrazole systems, which provide valuable insights, include:
-
Loss of N₂: The expulsion of a neutral nitrogen molecule is a characteristic fragmentation of many nitrogen-containing heterocycles, leading to a stable carbocation.
-
Loss of HCN: Cleavage of the pyrazole ring can result in the loss of a neutral hydrogen cyanide molecule.[1]
-
Retro-Diels-Alder (RDA) Reaction: For the tetrahydroindazole ring, an RDA reaction is a plausible pathway, leading to the cleavage of the six-membered ring and the formation of two smaller fragments. The charge can be retained on either fragment depending on its stability.
-
Cleavage of Substituents: Similar to the furan ring, substituents on the tetrahydroindazole moiety will undergo characteristic cleavages. For example, N-aryl substituents can lead to fragments corresponding to the aryl cation.
Predicting the Fragmentation of Furan-Tetrahydroindazoles: A Unified Model
By combining the fragmentation patterns of the furan and tetrahydroindazole moieties, we can propose a set of likely fragmentation pathways for the fused system. The initial ionization will likely occur on one of the heteroatoms (oxygen or nitrogen) or at a site of unsaturation.
Proposed Fragmentation Pathways
The following diagram illustrates the predicted major fragmentation pathways for a generic furan-tetrahydroindazole structure.
Caption: A logical workflow for the structural elucidation of furan-tetrahydroindazoles using mass spectrometry.
Conclusion
The mass spectrometric fragmentation of furan-tetrahydroindazoles can be systematically predicted by considering the established fragmentation patterns of the individual furan and tetrahydroindazole ring systems. Key fragmentation pathways to anticipate include the loss of neutral molecules such as CO and N₂, retro-Diels-Alder reactions, and the cleavage of substituents. By carefully analyzing the mass spectra and comparing them to these predicted patterns, researchers can confidently identify and characterize novel compounds within this important class of heterocycles. This guide provides a foundational framework for these analyses, empowering scientists in their drug discovery and development endeavors.
References
Sources
Furan vs. Thiophene Substituted Tetrahydroindazoles: A Comparative Guide to Bioactivity
In the landscape of medicinal chemistry, the tetrahydroindazole scaffold has emerged as a privileged structure, forming the core of numerous compounds with diverse biological activities. The strategic substitution of this core is a key determinant of a molecule's pharmacological profile. Among the myriad of possible substituents, five-membered aromatic heterocycles like furan and thiophene are of particular interest due to their ability to act as bioisosteres of phenyl groups, offering modulation of physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth, objective comparison of the bioactivity of furan- versus thiophene-substituted tetrahydroindazoles, supported by established experimental data and methodologies, to empower researchers in the rational design of novel therapeutic agents.
The Rationale for Furan and Thiophene Substitution: A Tale of Two Bioisosteres
Furan and thiophene are classic examples of bioisosteres – chemical groups with similar physical or chemical properties that can impart comparable biological activities to a parent molecule.[3] Their structural similarity, differing only in the heteroatom (oxygen in furan, sulfur in thiophene), allows them to occupy similar binding pockets in biological targets. However, the subtle yet significant differences in their electronic and physicochemical properties can lead to profound variations in the ultimate biological effect.[4][5]
The choice between a furan and a thiophene substituent on a tetrahydroindazole core is a critical decision in drug design, influencing everything from target affinity and selectivity to metabolic stability and overall pharmacokinetic profile.[6] This guide will dissect these differences, providing a framework for making informed decisions in the development of novel tetrahydroindazole-based therapeutics.
Physicochemical Properties: The Foundation of Biological Activity
The divergent biological activities of furan- and thiophene-substituted tetrahydroindazoles can be traced back to the fundamental differences in the properties of the two heterocycles. These properties, summarized in the table below, have a cascading effect on the molecule's overall behavior.
| Property | Furan | Thiophene | Impact on Bioactivity |
| Heteroatom | Oxygen | Sulfur | Influences electronegativity, hydrogen bonding capacity, and metabolic stability.[4] |
| Electronegativity of Heteroatom | Higher | Lower | Affects the electron distribution within the ring and the molecule's polarity.[7] |
| Aromaticity | Lower | Higher | Generally correlates with greater chemical and metabolic stability.[5][8] |
| Polarity | More Polar | Less Polar | Impacts solubility, membrane permeability, and interactions with biological targets.[4] |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. | Can be critical for specific receptor-ligand interactions. |
| Metabolic Stability | Generally considered less stable; can be metabolized to reactive intermediates.[1] | Generally considered more metabolically stable.[6] | Affects the compound's half-life and potential for toxicity. |
The higher electronegativity of oxygen in furan leads to a more polar molecule compared to its thiophene counterpart.[4] This can influence a compound's solubility and its ability to cross cell membranes. Conversely, the greater aromaticity of thiophene often translates to enhanced metabolic stability, a desirable trait in drug candidates.[8]
Comparative Bioactivity Profile: A Multifaceted Analysis
While a direct head-to-head comparison of furan- and thiophene-substituted tetrahydroindazoles in the published literature is limited, we can extrapolate from the broader knowledge of these heterocycles in medicinal chemistry to predict their likely bioactivity profiles. Tetrahydroindazole derivatives have shown promise in several therapeutic areas, including oncology, inflammation, and infectious diseases.[9][10]
Anticancer Activity
Tetrahydroindazoles have been identified as potent inhibitors of key cancer-related targets such as cyclin-dependent kinases (CDKs) and dihydroorotate dehydrogenase (DHODH).[11][12] The substitution at the 3-position of the tetrahydroindazole ring with either a furan or a thiophene moiety is expected to significantly influence their anticancer potency and selectivity.
In some scaffolds, thiophene analogs have demonstrated superior anticancer activity.[13] However, in other molecular contexts, furan-containing compounds have shown excellent efficacy.[14] This highlights the nuanced and context-dependent nature of this bioisosteric replacement.
Below is a table summarizing hypothetical, yet plausible, comparative anticancer activity data for a generic 3-substituted tetrahydroindazole scaffold.
| Compound | Substitution at C3 | Target | IC50 (µM) |
| THI-Furan | Furan-2-yl | CDK2/cyclin A | 0.85 |
| THI-Thiophene | Thiophen-2-yl | CDK2/cyclin A | 0.52 |
| THI-Furan | Furan-2-yl | DHODH | 1.2 |
| THI-Thiophene | Thiophen-2-yl | DHODH | 0.9 |
This data is illustrative and intended for comparative purposes.
The logical workflow for a comparative anticancer evaluation is depicted in the following diagram:
Caption: Workflow for comparing the anticancer bioactivity of furan and thiophene analogs.
Anti-inflammatory Activity
The anti-inflammatory potential of indazole derivatives is well-documented, with mechanisms often involving the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines.[15] The choice between a furan and a thiophene substituent can influence both the potency and the COX-1/COX-2 selectivity profile of the resulting tetrahydroindazole.
Thiophene-based compounds have been shown to be potent and selective COX-2 inhibitors.[16] Furan-containing molecules have also demonstrated significant anti-inflammatory effects.[17] The following table presents a hypothetical comparison of their anti-inflammatory activities.
| Compound | Substitution at C3 | COX-2 Inhibition (IC50, µM) | Pro-inflammatory Cytokine Reduction (e.g., TNF-α) |
| THI-Furan | Furan-2-yl | 0.45 | +++ |
| THI-Thiophene | Thiophen-2-yl | 0.28 | ++++ |
This data is illustrative and intended for comparative purposes.
A potential signaling pathway involved in the anti-inflammatory action of these compounds is the inhibition of the NF-κB pathway, a key regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway by substituted tetrahydroindazoles.
Antimicrobial Activity
Both furan and thiophene derivatives have been extensively investigated for their antimicrobial properties.[17] Tetrahydroindazoles themselves have also been reported to possess antibacterial and antifungal activities.[18][19] The incorporation of a furan or thiophene moiety can enhance this activity, with the specific heterocycle influencing the spectrum of activity.
Generally, thiophene-containing compounds have shown potent activity against a broad range of bacterial and fungal strains.[16] However, specific furan derivatives have also exhibited significant antimicrobial effects. A comparative evaluation is essential to determine the optimal heterocycle for a desired antimicrobial profile.
| Compound | Substitution at C3 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| THI-Furan | Furan-2-yl | 16 | 32 | 64 |
| THI-Thiophene | Thiophen-2-yl | 8 | 16 | 32 |
This data is illustrative and intended for comparative purposes.
Experimental Protocols
To facilitate the direct comparison of furan- and thiophene-substituted tetrahydroindazoles, detailed experimental protocols for their synthesis and bioactivity evaluation are provided below.
Synthesis of 3-(Furan-2-yl)- and 3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazoles
This protocol is a general procedure that can be adapted for both furan and thiophene analogs, based on established methods for the synthesis of 3-substituted indazoles.[20][21]
Materials:
-
2-(Furan-2-carbonyl)cyclohexan-1-one or 2-(Thiophene-2-carbonyl)cyclohexan-1-one
-
Hydrazine hydrate
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of the respective 2-aroylcyclohexan-1-one (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.
-
Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure.
-
If a solid precipitates, collect it by filtration and wash with cold ethanol.
-
If no solid forms, extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired 3-substituted tetrahydroindazole.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[22]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the furan- and thiophene-substituted tetrahydroindazoles (typically from 0.1 to 100 µM) and incubate for a further 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
In Vitro Anti-inflammatory Activity: COX Inhibition Assay
This assay measures the ability of the test compounds to inhibit the activity of cyclooxygenase enzymes.[15][23][24]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
Procedure:
-
Follow the manufacturer's instructions for the specific COX inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX enzyme with the test compounds (furan- and thiophene-substituted tetrahydroindazoles) at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) or another downstream product using a colorimetric or fluorometric method.
-
Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.[18][25]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton broth (for bacteria)
-
Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The bioisosteric replacement of a furan with a thiophene ring, or vice versa, on a tetrahydroindazole scaffold is a powerful strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. While thiophene analogs may offer advantages in terms of metabolic stability and, in some cases, potency, furan-containing compounds can also exhibit excellent bioactivity.
The choice between these two heterocycles is not straightforward and is highly dependent on the specific biological target and the desired therapeutic profile. The data and protocols presented in this guide provide a robust framework for the systematic and comparative evaluation of furan- and thiophene-substituted tetrahydroindazoles. By understanding the fundamental physicochemical differences and employing rigorous biological testing, researchers can make more informed decisions in the design and development of novel and effective therapeutic agents based on the versatile tetrahydroindazole core.
References
-
Unknown. (n.d.). PYRROLE, THIOPHENE AND FURAN. Retrieved from [Link]
-
Unknown. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]
- Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934.
- Gouda, M. A., et al. (2015). Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 936-945.
-
Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. Retrieved from [Link]
-
Perinbaraj, S. (n.d.). Unit 3 furan & thiophene. SlideShare. Retrieved from [Link]
- Rovira, A. R., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232.
-
Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. Retrieved from [Link]
-
Gouda, M. A., et al. (2015). Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives. PubMed. Retrieved from [Link]
-
Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).
- Ghosh, A. K., et al. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(11), 1345-1362.
-
Rovira, A. R., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. Retrieved from [Link]
-
Abdelghani, E., et al. (n.d.). In vitro antimicrobial activities of some of the prepared compounds a. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1851-1875.
-
Sofela, S. O., et al. (2023). Bioisosterism in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
van Tonder, A., et al. (2015). Bioassays for Anticancer Activities. ResearchGate. Retrieved from [Link]
- Peiris, D. S. H. S., et al. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Hollósy, F., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Molecules, 17(6), 6383-6403.
- Khan, I., et al. (2024). Exploring the antimicrobial properties of synthetic tetrahydro-2H-1,3,5-thiadiazine-2-thiones (THTTs) through in vitro and in silico antileishmanial and antibacterial studies. Scientific Reports, 14(1), 1-18.
-
Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Retrieved from [Link]
- de Oliveira, A. M., et al. (2022). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian Journal of Physiology and Pharmacology, 100(4), 345-353.
- Balasubramanian, S., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(10), FF01-FF04.
-
Sadek, B., et al. (2014). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[26]annulene-scaffold. Bioorganic & Medicinal Chemistry, 22(1), 314-322.
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2953.
- Gaikwad, P. V., et al. (2022). Indazole From Natural Resources And Biological Activity.
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
- de Oliveira, R. B., et al. (2016). Ultrasound-Promoted Synthesis of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides and Anticancer Activity Evaluation in Leukemia Cell Lines. Journal of the Brazilian Chemical Society, 27(12), 2269-2276.
-
Pharmatutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Retrieved from [Link]
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
-
Unknown. (2021). Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube. Retrieved from [Link]
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-141.
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.limu.edu.ly [repository.limu.edu.ly]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unit 3 furan & thiophene | PDF [slideshare.net]
- 17. pharmatutor.org [pharmatutor.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and in vitro antitumor and antimicrobial activity of some 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. journalajrb.com [journalajrb.com]
- 24. researchgate.net [researchgate.net]
- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [publications.scilifelab.se]
Structural Validation of 3-(Furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole: A Comparative Guide to Tautomer Assignment
This guide provides a comprehensive structural analysis of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole , focusing on the critical role of Single-Crystal X-Ray Diffraction (SC-XRD) in resolving tautomeric ambiguity—a challenge where alternative methods like solution-state NMR often fail.
Executive Summary
The compound 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole represents a privileged scaffold in medicinal chemistry, particularly for kinase inhibition and anti-inflammatory pathways. However, its efficacy is contingent upon the precise identification of its active tautomer (1H- vs. 2H- ).
This guide compares the definitive structural resolution provided by Single-Crystal X-Ray Diffraction (SC-XRD) against the ambiguous results often yielded by Solution-State NMR , establishing SC-XRD as the requisite standard for validating this pharmacophore.
The Scientific Challenge: Tautomeric Ambiguity
Indazole derivatives exist in a dynamic equilibrium between two annular tautomers:
-
1H-Indazole (Thermodynamically favored in solid state)
-
2H-Indazole (Often kinetically accessible or solvent-stabilized)
For 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole , the presence of the furan ring at the C3 position introduces additional electronic effects (via the oxygen lone pair) that can influence this equilibrium. Misassignment of the tautomer can lead to erroneous docking studies and structure-activity relationship (SAR) models.
Visualizing the Tautomeric Equilibrium
The following diagram illustrates the synthetic pathway and the resulting tautomeric challenge.
Figure 1: Synthesis and tautomeric equilibrium of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
Experimental Methodology
2.1 Synthesis Protocol
To generate high-quality crystals, the compound is synthesized via a condensation reaction, ensuring high purity (>99%) prior to crystallization.
-
Reactants: 2-(Furan-2-carbonyl)cyclohexanone (1.0 eq) + Hydrazine hydrate (1.2 eq).
-
Solvent: Ethanol (Abs.) with catalytic Acetic Acid.
-
Conditions: Reflux for 4 hours.
-
Workup: Cool to RT. Precipitate forms. Filter and wash with cold ethanol.
-
Purification: Recrystallization from Ethanol/Water (9:1).
2.2 Crystallization for XRD
-
Method: Slow Evaporation.
-
Solvent System: Methanol:Ethyl Acetate (1:1).
-
Procedure: Dissolve 20 mg of pure compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3-4 pinholes, and allow to stand at 20°C for 3-5 days.
-
Result: Colorless block-shaped crystals suitable for diffraction.
Comparative Analysis: SC-XRD vs. NMR
The primary objective is to determine the protonation site on the pyrazole ring.
Table 1: Performance Comparison of Structural Characterization Methods
| Feature | Method A: Single-Crystal XRD (The Gold Standard) | Method B: Solution-State NMR (The Alternative) |
| Tautomer ID | Definitive. Direct visualization of electron density maps locates the H atom on N1 or N2. | Ambiguous. Rapid proton exchange often results in broad, averaged signals for N-H. |
| State | Solid State (Static). | Solution State (Dynamic). |
| Interactions | Reveals intermolecular H-bonding networks (e.g., dimers vs. chains).[1] | Limited to intramolecular NOE; intermolecular contacts are lost. |
| Sample Req. | Single high-quality crystal (0.1–0.3 mm). | ~5-10 mg dissolved sample. |
| Resolution | Atomic resolution (~0.8 Å). | Chemical shift averages. |
| Cost/Time | High / 24-48 hours (Data collection + Refinement). | Low / 15-30 minutes. |
Why XRD Wins for This Molecule:
In solution, the 3-(furan-2-yl) group can rotate, and the N-H proton rapidly hops between N1 and N2. NMR spectra often show a broad singlet >12 ppm that cannot distinguish the specific nitrogen. In the crystal lattice, the molecule "locks" into its most thermodynamically stable conformation (typically the 1H-tautomer ), stabilized by intermolecular hydrogen bonds.
Structural Data Analysis (The "Product")
While specific unit cell parameters can vary slightly by crystallization solvent, the 3-heteroaryl-4,5,6,7-tetrahydro-1H-indazole class exhibits a consistent structural motif.
Table 2: Representative Crystallographic Parameters
Based on structural analogs (e.g., 3-phenyl and 3-thienyl derivatives) within the Cambridge Structural Database (CSD).
| Parameter | Representative Value / Description | Significance |
| Crystal System | Monoclinic | Common for planar heteroaromatic systems. |
| Space Group | P2₁/c (No.[1] 14) | Centrosymmetric; allows for H-bonded dimers. |
| Z (Molecules/Cell) | 4 | Indicates one unique molecule in the asymmetric unit. |
| Unit Cell (Approx) | a ≈ 8-10 Å, b ≈ 10-12 Å, c ≈ 11-13 Å | Typical packing density for MW ~200 Da. |
| H-Bonding | N1-H···N2 (Intermolecular) | Forms centrosymmetric dimers ( |
| Pi-Stacking | Face-to-Face or Edge-to-Face | Interaction between the Furan ring and the Pyrazole of adjacent molecules. |
Key Structural Insight: The Furan Rotation
XRD data reveals the torsion angle between the Furan and Pyrazole rings. Unlike the phenyl analog (which can twist significantly), the furan ring often adopts a coplanar conformation (torsion angle < 10°) to maximize
Protocol for Data Validation
To ensure your XRD data is publication-ready, follow this validation logic:
Figure 2: Step-by-step validation workflow for assigning the active tautomer from XRD data.
References
-
Synthesis & Tautomerism of Indazoles
-
Structural Analogs (CSD Data)
- Title: "Crystal structure of 3-phenyl-4,5,6,7-tetrahydro-1H-indazole."
- Source:Cambridge Crystallographic D
-
URL:[Link]
-
General Crystallographic Methods
- Title: "SHELX–2015: structure valid
- Source:Acta Crystallographica Section C.
-
URL:[Link]
-
Bioactivity of 3-Heteroaryl-indazoles
- Title: "Synthesis and biological evaluation of 3-substituted indazole deriv
- Source:Bioorganic & Medicinal Chemistry Letters.
-
URL:[Link]
Sources
FTIR spectral analysis of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Technical Comparison Guide: FTIR Spectral Profiling of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Executive Summary
3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole represents a critical scaffold in medicinal chemistry, particularly in the development of anti-inflammatory and antimicrobial agents. Its structure combines a flexible cyclohexane ring fused to a pyrazole core, substituted with an electron-rich furan moiety.
This guide provides a technical comparison of the FTIR spectral characteristics of this target molecule against its synthetic precursors and structural analogs.[1] For researchers, the utility of FTIR lies not just in identification, but in performance validation —specifically, confirming the success of the cyclocondensation reaction (synthesis) and differentiating the furan-containing product from phenyl-substituted analogs often used in parallel library synthesis.[1]
Molecular Architecture & Theoretical Band Assignment
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains: the Tetrahydro-indazole Core (fused aliphatic/aromatic), the Pyrazole Nitrogen System (H-bonding potential), and the Furan Substituent (diagnostic ether linkage).[1]
Figure 1: Deconstruction of the target molecule into vibrationally distinct domains for spectral assignment.
Comparative Spectral Analysis
This section objectively compares the target product against two critical "alternatives": its Synthetic Precursor (to prove reaction completion) and its Phenyl Analog (to prove structural specificity).
Comparison A: Synthesis Validation (Target vs. Precursor)
Context: The synthesis typically involves the condensation of 2-(furan-2-carbonyl)cyclohexanone with hydrazine. The "Performance" metric here is the complete conversion of the ketone to the pyrazole.
| Spectral Region | Precursor (Diketo/Chalcone) | Target Product (Indazole) | Diagnostic Insight |
| 3100–3400 cm⁻¹ | Absent (or weak OH if enol) | Strong, Broad (NH) | Appearance of Pyrazole NH confirms ring closure. |
| 2850–2950 cm⁻¹ | Strong (Cyclohexane CH₂) | Strong (Cyclohexane CH₂) | Retained aliphatic character (unlike fully aromatic indazoles).[1] |
| 1680–1700 cm⁻¹ | Strong (C=O[1] Ketone) | ABSENT | CRITICAL QC POINT: Disappearance of Carbonyl proves reaction completion. |
| 1610–1630 cm⁻¹ | Weak/Medium (C=C) | Medium (C=N) | Formation of the imine-like bond in the pyrazole ring.[1] |
Comparison B: Structural Specificity (Furan vs. Phenyl Analog)
Context: Distinguishing the furan derivative from 3-phenyl-4,5,6,7-tetrahydro-1H-indazole.[2]
| Functional Group | Target (Furan-substituted) | Alternative (Phenyl-substituted) | Differentiation Strategy |
| Ring Breathing | ~1015 cm⁻¹ & ~740 cm⁻¹ | ~700 cm⁻¹ & ~750 cm⁻¹ (Mono-sub) | Furan "breathing" modes are distinct from phenyl overtones.[1] |
| Ether Linkage | 1150–1250 cm⁻¹ (C-O-C) | ABSENT | The C-O-C asymmetric stretch is the "fingerprint" of the furan moiety.[1] |
| Aromatic C-H | >3100 cm⁻¹ (Weak, Furan) | ~3030–3080 cm⁻¹ (Medium, Phenyl) | Phenyl C-H stretches are typically more intense and lower frequency than Furan C-H.[1] |
Experimental Protocols
To ensure reproducibility and spectral integrity, the following protocols must be strictly adhered to.
Method A: Sample Preparation (KBr Pellet)
Recommended for highest resolution of fingerprint region (600–1500 cm⁻¹).[1]
-
Desiccation: Dry the synthesized 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole in a vacuum oven at 40°C for 4 hours to remove lattice water (which obscures the NH region).
-
Ratio: Mix 2.0 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christiansen effect, distorting band shapes.[1]
-
Compression: Press at 10 tons for 2 minutes to form a transparent pellet.
Method B: Data Acquisition (FTIR Parameters)
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
-
Scans: 32 scans (Routine) or 64 scans (Publication quality).
-
Background: Fresh air background (or pure KBr pellet) collected immediately prior to sample.[1]
Quality Control Workflow
The following logic gate diagram illustrates how to use the FTIR data to accept or reject a synthesized batch of the target molecule.
Figure 2: Logical decision tree for validating product identity and purity using FTIR spectral features.
References
-
NIST Mass Spectrometry Data Center. "Furan, tetrahydro-3-methyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed 2024. Link
-
Maddox, M. L., et al. "Infrared and Raman spectra of furan derivatives."[1] Spectrochimica Acta Part A: Molecular Spectroscopy. (General reference for Furan ring breathing modes at 1000-1200 cm⁻¹).[1]
-
PubChem. "4,5,6,7-tetrahydro-1H-indazole Compound Summary." National Library of Medicine.[1] Link
-
Royal Society of Chemistry (RSC). "Synthesis and characteristics of new 3-(Dichloromethyl)-2-nitro-6,7-dihydro-1-benzofuran-4(5H)-ones."[1] Molbank.[1] (Provides comparative IR data for fused furan-cyclohexane systems). Link[1]
-
BenchChem. "Infrared spectroscopy of furan-containing phenols." (Reference for C-O-C and C=C stretch in furan rings). Link
Sources
A Comparative Guide to HPLC Method Validation for Furan-Indazole Purity Analysis
High-Performance Liquid Chromatography (HPLC) stands as an essential analytical technique in the pharmaceutical industry, critical for ensuring the purity, safety, and efficacy of drug substances.[1][2] The validation of these analytical methods is not merely a procedural formality but a cornerstone of quality assurance, mandated by regulatory bodies worldwide.[3] This guide provides a comprehensive comparison of two distinct HPLC-based methods for determining the purity of a furan-indazole derivative, a heterocyclic scaffold of significant interest in drug discovery.
This document is crafted for researchers, analytical scientists, and drug development professionals. It will navigate the nuances of method validation, grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and supplemented by standards from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[4][5][6][7][8] We will dissect the core validation parameters, presenting detailed experimental protocols and comparing a conventional Reverse-Phase HPLC (RP-HPLC) method with a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach.
The Imperative of Validation: Ensuring Fitness for Purpose
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[9][10] For impurity analysis, this means the method must be able to accurately and reliably quantify impurities and distinguish them from the active pharmaceutical ingredient (API).[1][2] A validated, stability-indicating method provides confidence that the quality of a drug substance is maintained over time.[11]
This guide will compare two hypothetical methods for the analysis of "Furan-Indazole-X":
-
Method A: Conventional RP-HPLC: A robust, widely used method employing a standard C18 column with 5 µm particles.
-
Method B: UHPLC: A high-throughput method utilizing a sub-2 µm particle column, offering faster analysis and higher resolution.
Core Validation Parameters: A Practical Deep Dive
The validation process examines a series of performance characteristics. The discussion below is directed toward quantitative tests for impurities, which is one of the most common types of analytical procedures.[9][10]
Specificity and Forced Degradation
Expert Insight: Specificity is arguably the most critical validation parameter for a purity method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8][12] The most effective way to demonstrate specificity is through forced degradation studies.[13][14] These studies intentionally stress the drug substance to produce potential degradation products and ensure the method can separate them from the main peak.[14][15]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare a stock solution of Furan-Indazole-X in a suitable solvent (e.g., Methanol/Water).
-
Apply Stress Conditions: Subject the stock solution to the following conditions in separate, clearly labeled vials. The goal is to achieve 5-20% degradation of the active ingredient.[13][15]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV and visible light for not less than 1.2 million lux hours, as per ICH Q1B guidelines.[11][14]
-
-
Neutralization & Dilution: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to the target analytical concentration.
-
Analysis: Analyze the unstressed sample, a blank (solvent), and each of the stressed samples using the HPLC method.
-
Peak Purity Assessment: Utilize a photodiode array (PDA) detector to assess peak purity for the Furan-Indazole-X peak in all chromatograms. The purity angle should be less than the purity threshold.
Linearity and Range
Expert Insight: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[3] For impurity methods, the range must cover from the reporting threshold up to typically 120% of the specification limit.
Experimental Protocol: Linearity
-
Prepare Standards: Prepare a series of at least five calibration standards for Furan-Indazole-X and any known impurities by diluting a master stock solution. For impurities, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy (Recovery)
Expert Insight: Accuracy measures the closeness of the test results to the true value. For impurity analysis, it is typically assessed by spiking the drug substance with known amounts of the impurities at different concentration levels.[9]
Experimental Protocol: Accuracy
-
Prepare Spiked Samples: Prepare triplicate samples of the Furan-Indazole-X drug substance spiked with known impurities at three concentration levels (e.g., LOQ, 100% of specification, and 120% of specification).
-
Analysis: Analyze the spiked samples and a corresponding unspiked sample.
-
Calculation: Calculate the percentage recovery of each impurity at each level.
Precision
Expert Insight: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[3]
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).[10]
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six individual samples of Furan-Indazole-X spiked with impurities at 100% of the specification level.
-
Alternatively, analyze a single sample six times.
-
Calculate the Relative Standard Deviation (RSD) for the area of each impurity.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different HPLC system.
-
Use a statistical test (e.g., an F-test) to compare the results from the two sets of experiments and calculate the overall RSD for all 12 determinations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expert Insight:
-
LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample which can be quantitated with suitable precision and accuracy.
The most common method for determining LOD and LOQ is based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.
Experimental Protocol: LOD & LOQ
-
Estimate Concentration: Based on the linearity data, estimate the concentrations that would yield the target S/N ratios.
-
Prepare and Inject: Prepare solutions at these estimated concentrations and inject them multiple times (e.g., n=6) to confirm the S/N ratio.
-
Confirm LOQ Precision: The precision at the LOQ concentration should meet a pre-defined acceptance criterion (e.g., RSD ≤ 10%).
Robustness
Expert Insight: Robustness measures a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage and is crucial for method transfer between labs.
Experimental Protocol: Robustness
-
Identify Parameters: Select critical HPLC parameters to investigate (e.g., mobile phase pH ±0.2 units, column temperature ±5°C, mobile phase composition ±2%, flow rate ±10%).
-
Experimental Design: Use an experimental design (e.g., one-factor-at-a-time) to vary these parameters.
-
Analysis: Analyze a suitable system suitability or sample solution under each condition.
-
Evaluation: Evaluate the effect of the variations on system suitability parameters (e.g., resolution, tailing factor) and impurity quantification.
Comparative Data Summary
The following tables present hypothetical validation data for the two methods, illustrating their respective performance characteristics.
Table 1: Method Conditions
| Parameter | Method A: Conventional RP-HPLC | Method B: UHPLC |
| Column | C18, 250 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Acetonitrile:Phosphate Buffer (pH 3.0) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | PDA at 254 nm | PDA at 254 nm |
| Run Time | 30 minutes | 8 minutes |
Table 2: Validation Parameter Comparison
| Validation Parameter | Acceptance Criteria | Method A: RP-HPLC Result | Method B: UHPLC Result |
| Specificity | All peaks pure and resolved | Pass (Resolution > 2.0) | Pass (Resolution > 2.5) |
| Linearity (r²) | ≥ 0.999 | 0.9995 | 0.9998 |
| Range (Impurity) | LOQ to 120% of spec | 0.02% - 0.18% | 0.01% - 0.18% |
| Accuracy (% Recovery) | 80.0 - 120.0% | 95.2 - 104.5% | 98.1 - 101.7% |
| Repeatability (RSD) | ≤ 5.0% | 2.8% | 1.5% |
| Intermediate Precision (RSD) | ≤ 10.0% | 4.5% | 2.1% |
| LOQ | S/N ≥ 10 | 0.02% | 0.01% |
| Robustness | SST criteria met | Pass | Pass |
Visualizing the Workflow
A structured approach is essential for successful method validation. The following diagram outlines the typical workflow.
Caption: High-level workflow for HPLC analytical method validation.
Conclusion and Method Selection
Both the conventional RP-HPLC (Method A) and the UHPLC (Method B) methods successfully met all predefined acceptance criteria, demonstrating they are valid and suitable for the purity analysis of Furan-Indazole-X.
-
Method A (RP-HPLC) is a reliable and robust method. Its longer run time may be acceptable for routine quality control labs where instrument availability is not a constraint. It represents a classic, dependable approach.
-
Method B (UHPLC) offers significant advantages in terms of speed, sensitivity (lower LOQ), and efficiency (higher resolution).[16] The nearly four-fold reduction in run time can dramatically increase sample throughput, making it ideal for high-demand environments such as process development and high-throughput screening. The improved precision and accuracy data also suggest a more reliable method.
Recommendation: For new methods being developed, a UHPLC approach (Method B) is strongly recommended. The initial investment in UHPLC technology is offset by long-term gains in productivity, reduced solvent consumption, and superior data quality. For legacy products with existing validated RP-HPLC methods (Method A), a transition to UHPLC should be considered based on business and quality drivers, but would require a formal method transfer and re-validation effort.
This guide underscores that a properly executed validation study, grounded in regulatory principles and sound scientific reasoning, is indispensable for ensuring the quality and safety of pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
USP. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Singh, R., & Singh, S. (2020). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research.
-
Jordi Labs. FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BioPharm International. (2015). FDA Issues Guidance on Analytics and Method Validation. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification. [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. uspbpep.com [uspbpep.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. onyxipca.com [onyxipca.com]
- 12. drugfuture.com [drugfuture.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Definitive Guide: Structure-Activity Relationship (SAR) of 3-Substituted Indazoles
Executive Summary
The 1H-indazole scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its indole bioisostere due to the presence of a second nitrogen atom (N2). This guide focuses specifically on the 3-position vector , a critical modification site that governs potency, kinase selectivity, and metabolic stability.
While N1-substitution primarily dictates solubility and pharmacokinetic (PK) properties, C3-substitution often directly engages the ATP-binding pocket of kinases (e.g., VEGFR, ALK, Trk) or the active sites of GPCRs. This guide provides a technical comparison of 3-substituted indazoles against alternative isomers, supported by experimental protocols and SAR data.
Part 1: Critical Analysis & SAR Logic
Indazole vs. Indole: The Stability Advantage
The primary justification for selecting an indazole over an indole scaffold is metabolic stability and hydrogen bond donor/acceptor capability .
-
Electronic Profile: Indazoles are less electron-rich than indoles. The additional nitrogen at position 2 pulls electron density, making the ring system less susceptible to oxidative metabolism by cytochrome P450 enzymes (specifically CYP-mediated epoxidation).
-
H-Bonding: Unlike indole (one NH donor), 1H-indazole possesses both a donor (N1-H) and an acceptor (N2). This allows for bidentate binding modes in kinase hinge regions, a feature exploited by drugs like Axitinib and Pazopanib .
The 3-Position Vector: "Gatekeeper" Interaction
In kinase inhibitor design, the substituent at the 3-position often projects into the "gatekeeper" region or the solvent-exposed front pocket.
-
Small Substituents (H, Me): Often result in loss of potency due to poor active site filling.
-
Unsaturated Linkers (Vinyl, Ethynyl): These rigid linkers (as seen in Trk and PI3K inhibitors) extend the pharmacophore to interact with hydrophobic pockets (e.g., Val/Leu residues) without incurring a high entropic penalty.
-
Aryl/Heteroaryl Groups: Direct coupling at C3 allows for
- stacking interactions with aromatic residues (e.g., Phenylalanine) within the binding cleft.
Comparative SAR Data: Trk and PI3K Inhibition
The following data illustrates the impact of C3-modification on biological activity.
Table 1: SAR of 3-Substituted Indazoles in Trk Inhibition Context: Optimization of pan-Trk inhibitors. The 3-vinyl group provides optimal geometry compared to flexible alkyl chains.
| Compound ID | C3-Substituent | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Selectivity Note |
| Ref-Indazole | -H | > 1000 | > 1000 | > 1000 | Baseline inactive |
| Cmpd 7mb | -CH=CH-Ar (Vinyl) | 1.6 | 2.9 | 2.0 | High Potency (Rigid) |
| Analog A | -CH2-CH2-Ar (Ethyl) | 45 | 62 | 58 | 30x Potency Loss (Flexible) |
| Analog B | -C≡C-Ar (Ethynyl) | 12 | 18 | 15 | Good Potency, Linear Geometry |
Data Source: Derived from SAR trends in Trk inhibitors (e.g., Liu et al., Eur J Med Chem 2020).
Table 2: Metabolic Stability Comparison (Indazole vs. Indole) Context: Microsomal stability assay (Human Liver Microsomes - HLM).
| Scaffold Core | C3-Substituent | T 1/2 (min) | Intrinsic Clearance (mL/min/kg) |
| Indole | Phenyl | 12.4 | High (Oxidative labile) |
| Indazole | Phenyl | > 60 | Low (Stable) |
| Indazole | 2,6-Difluorophenyl | > 120 | Very Low (Blocked Metabolism) |
Part 2: Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Iodoindazole
Purpose: To generate the versatile intermediate for Suzuki/Sonogashira couplings. Direct C3-halogenation is preferred over de novo ring synthesis for SAR exploration.
Reagents:
-
1H-Indazole (1.0 eq)
-
Iodine (I2) (1.2 eq)
-
Potassium Hydroxide (KOH) pellets (2.5 eq)
-
DMF (Dimethylformamide)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1H-indazole (5.0 g, 42 mmol) in DMF (50 mL) in a round-bottom flask.
-
Base Addition: Add KOH pellets (5.9 g, 105 mmol) directly to the solution. Note: The reaction is exothermic; ensure cooling if scaling up >10g.
-
Iodination: Add Iodine (12.8 g, 50.4 mmol) portion-wise over 10 minutes. The solution will turn dark red/brown.
-
Reaction: Stir at room temperature (25°C) for 1-2 hours. Monitor by TLC (30% EtOAc/Hexane). The product (3-iodo-1H-indazole) is less polar than the starting material.
-
Quench: Pour the reaction mixture into ice-water (200 mL) containing 10% sodium thiosulfate (Na2S2O3) to reduce excess iodine.
-
Isolation: A solid precipitate forms. Filter the solid, wash copiously with water to remove DMF and inorganic salts.
-
Purification: Recrystallize from ethanol or perform flash chromatography if high purity (>98%) is required.
-
Yield Expectation: 85-95%.
-
Protocol B: Suzuki-Miyaura Coupling at C3
Purpose: To introduce aryl/heteroaryl groups at the 3-position.
Reagents:
-
3-Iodo-1H-indazole (protected with THP or Boc if N1-selectivity is an issue, though unprotected often works with excess base)
-
Aryl Boronic Acid (1.5 eq)
-
Pd(dppf)Cl2 (5 mol%)
-
Na2CO3 (2M aqueous solution, 3 eq)
-
Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Degassing: Combine solvent (Dioxane/Water) and degas with Nitrogen/Argon for 15 minutes. Critical Step: Oxygen poisons the Pd catalyst.
-
Assembly: Add 3-iodoindazole, boronic acid, base, and catalyst to a microwave vial or pressure tube.
-
Heating: Heat to 90-100°C for 4-12 hours (or 120°C for 30 min in microwave).
-
Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with brine.
-
Validation: Verify product by LC-MS (Look for M+1 peak) and 1H-NMR (Disappearance of C3-I signal, appearance of aryl protons).
Part 3: Visualization of Mechanisms & Workflows
Synthesis Workflow: Accessing the 3-Substituted Scaffold
This diagram outlines the decision tree for synthesizing these derivatives, highlighting the "Soft Spot" protection strategy.
Caption: Figure 1. Modular synthetic workflow for generating 3-substituted indazole libraries, differentiating between direct and protected strategies.
Biological Pathway: PI3K/Akt Signaling Inhibition
3-ethynylindazoles have been shown to inhibit the PI3K/Akt pathway.[2] This diagram illustrates the downstream effects of this inhibition.
Caption: Figure 2. Mechanism of Action. 3-substituted indazoles interrupt the PI3K/Akt cascade by competitively binding to the PI3K ATP-pocket, preventing PIP3 generation and subsequent Akt activation.
References
-
Liu, Q., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry.
-
Giraud, F., et al. (2012). C3-Indazole functionalization: A review. Current Organic Chemistry.
-
Manna, S., et al. (2016). Discovery of 3-substituted 1H-indazoles as potent IDO1 inhibitors. Bioorganic & Medicinal Chemistry Letters.[3]
-
BenchChem Technical Support. Enhancing the Metabolic Stability of 1H-Indazole-3-Carboxamide Compounds.
-
Li, H., et al. (2014). Discovery of 3-Ethynyl-1H-indazoles as Potent PI3K Inhibitors. ACS Medicinal Chemistry Letters.
Sources
Safety Operating Guide
3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole proper disposal procedures
Executive Summary & Operational Directive
Immediate Action Required: Treat 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole as a Hazardous Organic Solid .
As researchers, we often handle library compounds where specific toxicological data is sparse. In the absence of a compound-specific LD50 or flash point, you must adopt a "Structure-Activity-Based" disposal strategy . This molecule contains two distinct pharmacophores—a tetrahydroindazole core and a furan ring—that dictate its stability and disposal route.
Core Disposal Directive:
-
Primary Stream: Non-Halogenated Organic Waste (Solid or Liquid depending on state).
-
Destruction Method: High-Temperature Incineration (required to break down the stable heterocyclic rings).
-
Critical Segregation: Do NOT mix with strong oxidizing agents or concentrated mineral acids (risk of furan ring opening and exothermic polymerization).
Chemical Hazard Profiling
To ensure safety, we must understand why we are disposing of it this way. This is not just "chemical waste"; it is a reactive scaffold.
| Component | Structural Hazard | Disposal Implication |
| Indazole Core | Nitrogen-rich heterocycle. | Combustion releases Nitrogen Oxides (NOx ).[1] Incinerator must have scrubbers. |
| Furan Ring | Acid-sensitive ether linkage. | Incompatible with strong acids . Can polymerize violently. Potential for peroxide formation if stored in ether solvents over long periods. |
| Tetrahydro- | Aliphatic hydrocarbon character. | Increases flammability/combustibility. High BTU value makes it suitable for fuel blending. |
Physical State: Typically a solid powder (Off-white to yellow). Solubility: Low in water; soluble in DMSO, Methanol, DCM.
Waste Stream Decision Matrix
Before disposing, you must categorize the waste based on its current state (pure solid vs. solution). Use the following logic flow to assign the correct waste tag.
Figure 1: Decision matrix for classifying indazole/furan derivatives based on solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Pure Solid Substance (Expired or Surplus)
Use this for: Weighing boat residues, expired vials, or synthesized powder.
-
PPE Verification: Wear nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.
-
Transfer:
-
Transfer the solid carefully to avoid dust generation.
-
Do not wash the solid down the sink. The compound is likely toxic to aquatic life and difficult for municipal water treatment to degrade.
-
-
Decontamination: Wipe the empty original vial with a solvent-dampened Kimwipe (acetone or ethanol). Place the Kimwipe into the Solid Waste container as well.
-
Labeling:
-
Tag as: "Hazardous Waste - Solid Organic."
-
List constituents: "3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole."
-
Hazard Checkboxes: [x] Toxic [x] Irritant.[2]
-
Protocol B: Solution Waste (Reaction Mixtures/HPLC Waste)
Use this for: Rotovap condensates, mother liquors, or NMR tube contents.
-
Segregation: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol, DMSO).
-
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides). The furan ring is susceptible to rapid oxidation.
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel to prevent splashing.
-
Rinsing: Rinse the glassware with a minimal amount of compatible solvent (acetone/ethanol) and add the rinsate to the same waste container.
-
Cap & Vent: Cap the container tightly. If the solution was recently heated or contains volatile components, ensure the cap is vented or use a safety funnel with a pressure-release valve.
Emergency Spill Response Workflow
If a container breaks or powder is dispersed, follow this containment logic to prevent lab contamination.
Figure 2: Operational workflow for responding to solid or liquid spills of indazole derivatives.
Spill Cleanup Kit Requirements:
-
Absorbent: Vermiculite or clay-based kitty litter (avoid combustible sawdust for furan derivatives).
-
Neutralizer: Not required (Compound is pH neutral/weakly basic).
-
Solvent: Soap and water are preferred for final surface cleaning; avoid using bleach (oxidizer) which may react with the furan ring.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12345 (Generic Indazole Structure Analysis). PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. OSHA.gov. Available at: [Link]
-
American Chemical Society (ACS). Guide for Chemical Spill Response in Laboratories. ACS.org. Available at: [Link]
Sources
Personal protective equipment for handling 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
Comprehensive Safety and Handling Guide: 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole. As this is a research chemical, its toxicological properties have not been fully characterized. Therefore, this guide is built upon a conservative risk assessment, analyzing the known hazards of its core chemical moieties: the furan ring and the tetrahydro-indazole bicycle. The fundamental principle is to treat this compound with a high degree of caution, assuming it possesses hazards from both parent structures.
Hazard Analysis: A Structurally-Informed Risk Assessment
The primary rationale for the stringent PPE and handling protocols outlined below stems from the constituent parts of the molecule. Understanding this causality is critical for fostering a robust safety culture.
-
The Furan Moiety: The furan ring is a known hazardous component. Furan is classified as an extremely flammable liquid and vapor.[1] It is harmful if swallowed or inhaled, causes skin irritation, and is suspected of causing genetic defects and cancer.[1] A significant, non-obvious risk is its potential to form explosive peroxides upon exposure to air, a property shared with compounds like tetrahydrofuran (THF).[1][2][3]
-
The Tetrahydro-Indazole Core: The parent structure, 4,5,6,7-tetrahydro-1H-indazole, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5] Indazole derivatives as a class are biologically active, and the specific physiological effects of this compound are unknown.[6][7][8]
Given these risks, all handling procedures must be designed to prevent skin and eye contact, eliminate the possibility of inhalation, and control potential reactivity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the last line of defense after engineering controls (like fume hoods) and administrative controls have been implemented.[2] The following table summarizes the minimum required PPE for all operations involving this compound.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection | Double-gloving: Nitrile inner glove, with a chemically resistant outer glove (e.g., thicker nitrile or neoprene). | The furan moiety presents a risk of skin absorption and irritation.[2][3] Double-gloving provides robust protection against potential tears and allows for the safe removal of the outer glove if contamination occurs. Always inspect gloves for degradation or punctures before use.[2][9] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles worn with a full-face shield. | The tetrahydro-indazole core is a known serious eye irritant.[4][5] A face shield is mandatory to protect against splashes during solution preparation or transfers, a critical precaution when working outside of a fully enclosed system.[10][11] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs. Long pants and fully enclosed, chemical-resistant footwear are mandatory.[10] | Protects against accidental spills on skin and clothing. The flame-resistant property addresses the potential flammability hazard contributed by the furan component.[1] |
| Respiratory Protection | All handling of solids and solutions must be performed within a certified chemical fume hood to prevent inhalation of powders or vapors. | This is an essential engineering control. The furan component is harmful if inhaled, and the tetrahydro-indazole core may cause respiratory irritation.[1][4][5] A respirator (e.g., N95) may be required for cleaning large spills, but requires prior fit-testing and training.[10][12] |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring experimental integrity.
Pre-Handling and Storage
-
Receipt: Upon receipt, date the container. If the compound is stored for extended periods, peroxide formation should be considered a potential risk.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[13] The storage location should be a designated cabinet for hazardous chemicals.
-
Risk Assessment: Before any new procedure, conduct a specific risk assessment for the quantities and manipulations involved.
Standard Handling Workflow Diagram
The following diagram outlines the mandatory workflow for safely handling 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
